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2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Documentation Hub

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  • Product: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione
  • CAS: 575445-12-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Properties, Reactivity, and Applications of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4)

Abstract In the landscape of modern medicinal chemistry and targeted protein degradation, the strategic selection of bifunctional and trifunctional building blocks is paramount. 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry and targeted protein degradation, the strategic selection of bifunctional and trifunctional building blocks is paramount. 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4) serves as a highly versatile, orthogonally protected scaffold. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic reactivity, and field-proven synthetic workflows associated with this compound. By understanding the causality behind its reactivity, researchers can leverage this molecule for the rapid assembly of complex heterocycles, kinase inhibitors, and advanced linker-payload systems.

Physicochemical Properties & Structural Analysis

CAS 575445-12-4 is characterized by a push-pull electronic system. The strongly electron-withdrawing nitro group significantly lowers the pKa of the adjacent phenolic hydroxyl, rendering it highly reactive toward electrophiles even under mild basic conditions. Simultaneously, the phthalimide core acts as a robust protecting group for the primary amine, preventing unwanted side reactions during early-stage functionalization[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione
CAS Number 575445-12-4
Molecular Formula C₁₄H₈N₂O₅
Molecular Weight 284.22 g/mol
Structural Motif Phthalimide-protected aniline with ortho-nitrophenol
SMILES Code O=C1N(C2=CC(=O)=C(O)C=C2)C(C3=CC=CC=C31)=O

Mechanistic Reactivity & Synthetic Workflows

The true value of CAS 575445-12-4 lies in its orthogonal reactivity . The molecule contains three distinct reactive sites that can be manipulated independently without cross-interference:

  • The Phenolic Hydroxyl (Pathway A): Highly susceptible to selective alkylation (e.g., Williamson ether synthesis or Mitsunobu conditions) to attach PEG linkers or targeting ligands.

  • The Nitro Group (Pathway B): Can be catalytically reduced to an amine, generating an o-aminophenol intermediate that is a classic precursor for benzoxazole synthesis[2],[3].

  • The Phthalimide Core (Pathway C): Acts as a protected primary amine. It can be selectively cleaved using hydrazine (Gabriel-type deprotection) to reveal the free amine for subsequent amide coupling[4].

G Core CAS 575445-12-4 (Phthalimide-Nitro-Phenol) Alkylation Phenol Alkylation (Base, R-X) Core->Alkylation Pathway A Reduction Nitro Reduction (Pd/C, H2) Core->Reduction Pathway B Deprotection Phthalimide Cleavage (Hydrazine) Core->Deprotection Pathway C Prod1 Ether Derivatives (Linker Attachment) Alkylation->Prod1 Prod2 o-Aminophenol (Heterocycle Precursor) Reduction->Prod2 Prod3 Aniline Derivatives (Amide Coupling) Deprotection->Prod3

Synthetic divergence of CAS 575445-12-4 via selective functional group modifications.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis, the following protocols are designed with built-in causality and self-validating checkpoints.

Protocol A: Selective Phenolic Alkylation

Objective: Attach a functionalized linker to the phenol while preserving the phthalimide and nitro groups.

  • Preparation: Dissolve CAS 575445-12-4 (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Causality: K₂CO₃ is explicitly selected over stronger bases like Sodium Hydride (NaH). Strong bases will attack the imide carbonyls, leading to premature ring-opening and the formation of unwanted phthalamic acid byproducts. DMF stabilizes the resulting phenoxide anion.

  • Alkylation: Dropwise add the alkyl halide (1.2 eq) and stir at 60°C for 4 hours.

  • Validation: The reaction is self-validating via TLC; the highly polar starting material spot will cleanly convert to a higher-Rf spot. Quench with water to precipitate the product.

Protocol B: Catalytic Nitro Reduction to o-Aminophenol

Objective: Reduce the nitro group to a primary amine for downstream heterocycle synthesis[3].

  • Preparation: Dissolve the intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Pd/C under a hydrogen atmosphere is highly chemoselective for nitro groups[2]. The mixed solvent system ensures the starting material remains soluble while preventing catalyst poisoning.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm). Stir vigorously at room temperature for 2-4 hours.

  • Validation: This system is visually self-validating. The starting nitro compound imparts a distinct yellow color to the solution. As the reduction proceeds, the solution turns colorless. Furthermore, TLC analysis will reveal a new spot that is highly fluorescent blue under 254 nm UV light, a hallmark of the electron-rich o-aminophenol.

G Start CAS 575445-12-4 Step1 Pd/C, H2 (1 atm) Solvent: MeOH/EtOAc Start->Step1 Catalytic Hydrogenation Intermediate o-Aminophenol Intermediate Step1->Intermediate Nitro to Amine Step2 Condensation (R-CHO) or Orthoester Intermediate->Step2 Cyclocondensation Product Benzoxazole Scaffold Step2->Product Dehydration

Mechanistic workflow for converting CAS 575445-12-4 into a benzoxazole therapeutic scaffold.

Applications in Drug Discovery & Materials

The structural motif of CAS 575445-12-4 makes it an exceptional precursor for Benzoxazole-based Therapeutics . Once the nitro group is reduced to an amine (Protocol B), the resulting o-aminophenol can undergo cyclocondensation with aldehydes or orthoesters to form benzoxazoles. Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-tumor agents, and highly conjugated fluorescent probes for cellular imaging[2],[3].

Furthermore, the ability to selectively cleave the phthalimide group using hydrazine[4] allows researchers to install complex amide linkages at the opposite end of the molecule, making it an ideal bifunctional linker for Antibody-Drug Conjugates (ADCs).

References

Sources

Exploratory

Structural Characterization and Synthetic Utility of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Executive Summary This technical guide profiles 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4), a specialized heterocyclic intermediate used in medicinal chemistry and dye synthesis. Structurally comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4), a specialized heterocyclic intermediate used in medicinal chemistry and dye synthesis. Structurally composed of a phthalimide moiety condensed with a nitrophenol ring, this compound serves as a critical "masked" amine or a functionalized scaffold for nucleophilic aromatic substitution. This document details its chemical identity, a self-validating synthetic protocol, and the mechanistic logic governing its formation.

Chemical Identity & Structural Topology

The molecule functions as an N-substituted phthalimide. The phthalimide group acts as a robust protecting group for the amine (if reduced) or as a pharmacophore interacting with biological targets via hydrogen bonding and


-

stacking.
Nomenclature and Identifiers
Attribute Detail
IUPAC Name 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione
Common Synonyms N-(4-Hydroxy-3-nitrophenyl)phthalimide; 4-Phthalimido-2-nitrophenol
CAS Number 575445-12-4
Molecular Formula

Molecular Weight 284.22 g/mol
SMILES & InChI Codes

Canonical SMILES:

InChI String:

[1][2][3][4][5]

Structural Visualization

The following diagram illustrates the connectivity, highlighting the electron-withdrawing nitro group ortho to the hydroxyl group, and the phthalimide core.

Figure 1: Topological connectivity of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione showing the potential for intramolecular hydrogen bonding between the nitro and hydroxyl groups.

Synthetic Pathway and Protocol

The most reliable synthesis involves the condensation of phthalic anhydride with 4-amino-2-nitrophenol. This reaction exploits the nucleophilicity of the primary amine against the electrophilic anhydride carbonyls.

Reaction Logic (Causality)
  • Reagents: Phthalic anhydride is used as the electrophile. 4-Amino-2-nitrophenol provides the nucleophilic amine. The nitro group on the phenol decreases the nucleophilicity of the amine slightly (inductive effect), requiring thermal energy or acid catalysis to drive the reaction to completion.

  • Solvent (Glacial Acetic Acid): Chosen for its high boiling point (

    
    ) and ability to act as a weak acid catalyst, promoting the dehydration step (ring closure) from the intermediate phthalamic acid to the final imide.
    
  • Thermodynamics: The formation of the stable 5-membered imide ring is the driving force.

Step-by-Step Protocol

Safety Note: Nitro-phenols can be toxic and stain skin. Phthalic anhydride is a respiratory sensitizer. Perform all operations in a fume hood.

  • Stoichiometry Setup:

    • Weigh 14.8 g (100 mmol) of Phthalic Anhydride .

    • Weigh 15.4 g (100 mmol) of 4-Amino-2-nitrophenol .

    • Rationale: Equimolar amounts prevent difficult purification of unreacted starting materials.

  • Reaction Assembly:

    • Combine solids in a 250 mL round-bottom flask (RBF).

    • Add 100 mL of Glacial Acetic Acid .

    • Equip with a magnetic stir bar and a reflux condenser.

  • Reflux (The Critical Step):

    • Heat the mixture to reflux (

      
       oil bath) for 4–6 hours.
      
    • Monitoring: The solution will darken.[6] TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the amine (lower Rf) and appearance of the fluorescent imide product.

  • Work-up:

    • Cool the mixture to room temperature. The product may spontaneously crystallize.

    • Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. This precipitates the hydrophobic imide product while retaining acetic acid in the aqueous phase.

  • Purification:

    • Filter the yellow/orange precipitate via vacuum filtration.

    • Wash the cake with cold water (

      
       mL) to remove acid traces.
      
    • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF mixture to yield analytical grade crystals.

Synthesis Workflow Diagram

Synthesis_Flow Reactant1 Phthalic Anhydride (Electrophile) Step1 Reflux in Glacial AcOH (118°C, 4-6 hrs) Reactant1->Step1 Reactant2 4-Amino-2-nitrophenol (Nucleophile) Reactant2->Step1 Intermediate Intermediate: N-(4-hydroxy-3-nitrophenyl)phthalamic acid Step1->Intermediate Nucleophilic Attack Step2 Dehydration (Ring Closure) - H2O Intermediate->Step2 Acid Catalysis Product Final Product: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (Yellow Solid) Step2->Product

Figure 2: Synthetic pathway via condensation and dehydration.

Characterization & Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
     (Due to solubility of the nitro/imide system).
    
  • Key Signals:

    • 
       10.5–11.5 ppm (Broad s, 1H): Phenolic -OH .
      
    • 
       7.8–8.0 ppm (m, 4H): Phthalimide  aromatic protons (AA'BB' system).
      
    • 
       8.0–8.2 ppm (d/s, 1H): Proton adjacent to Nitro  group (deshielded).
      
    • Absence: No peaks in the 4.0–6.0 ppm range (confirms loss of

      
      ).
      
Infrared Spectroscopy (FT-IR)
Functional Group Wavenumber (

)
Assignment
C=O (Imide) 1715–1725 (Strong)Symmetric imide stretch
C=O (Imide) 1770–1780 (Weak)Asymmetric imide stretch
-OH (Phenol) 3200–3400 (Broad)O-H stretching
-NO2 (Nitro) 1530 & 1350Asymmetric & Symmetric stretches

Applications in Drug Development

  • Fragment-Based Drug Design: The phthalimide moiety is a privileged scaffold found in immunomodulatory drugs (e.g., Thalidomide analogs). The 4-hydroxy-3-nitro substitution pattern allows for further derivatization:

    • Reduction: The nitro group can be reduced (Pd/C,

      
      ) to an amine, creating an ortho-aminophenol motif, which is a precursor for benzoxazoles (heterocyclic fusion).
      
    • Alkylation: The phenolic hydroxyl is a handle for ether synthesis to tune lipophilicity (LogP).

  • Fluorescent Probes: N-aryl phthalimides often exhibit fluorescence. The nitro group typically quenches fluorescence via intersystem crossing, but reduction to the amine can restore fluorescence, making this molecule a potential "turn-on" probe for reductase activity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for N-aryl phthalimide synthesis).
  • PubChem Compound Summary. "2-(4-nitrophenyl)isoindole-1,3-dione" (Structural analog comparison and property validation). Link

  • Organic Chemistry Portal. "Synthesis of Phthalimides." (Methodology grounding). Link

  • BLD Pharm. "2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Product Data." (CAS verification). Link

Sources

Foundational

Technical Guide: Molecular Characterization and Synthesis of Nitro-Substituted N-Phenylphthalimide Derivatives

Topic: Molecular weight and formula of nitro-substituted N-phenylphthalimide derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of nitro-substituted N-phenylphthalimide derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry, the N-phenylphthalimide scaffold represents a privileged structure, serving as a pharmacophore for diverse biological activities including anticonvulsant, anti-inflammatory (TNF-


 inhibition), and antimicrobial effects.[1] The introduction of a nitro (

) group—whether on the phthalimide core or the N-phenyl moiety—significantly alters the electronic distribution, metabolic stability, and binding affinity of the molecule.

This guide provides a rigorous technical analysis of the molecular weight (MW) and molecular formula of these derivatives. Beyond static data, we detail the synthetic pathways required to access specific regioisomers and the validation protocols necessary to confirm their identity in a drug discovery pipeline.

Molecular Specifications and Isomerism

For the researcher, distinguishing between regioisomers is critical. While the molecular formula and weight remain constant across mono-nitro isomers, the position of the nitro group dictates the synthetic route and biological profile.

Core Data: Mono-Nitro Derivatives

All mono-nitro substituted N-phenylphthalimide derivatives share the following core specifications:

PropertyValue
Molecular Formula

Molecular Weight 268.23 g/mol
Exact Mass 268.0484 Da
Elemental Analysis C: 62.69%, H: 3.01%, N: 10.44%, O: 23.86%
Regioisomer Classification

The nitro group can be located on either the phthalimide ring (A-Ring) or the N-phenyl ring (B-Ring).

Compound NameNitro PositionStructure DescriptionCAS Number
N-(4-nitrophenyl)phthalimide B-Ring (Para)Phthalimide core + 4-Nitroaniline moiety31604-39-4
N-(3-nitrophenyl)phthalimide B-Ring (Meta)Phthalimide core + 3-Nitroaniline moiety5466-84-2
4-nitro-N-phenylphthalimide A-Ring (Pos 4)4-Nitrophthalimide core + Aniline moiety40392-27-6
3-nitro-N-phenylphthalimide A-Ring (Pos 3)3-Nitrophthalimide core + Aniline moietyN/A*

*Note: 3-nitro isomers are less common due to steric hindrance during synthesis but are critical for SAR studies.

Synthetic Methodologies

To ensure high purity and correct regiochemistry, we utilize a condensation pathway rather than direct nitration.[2] Direct nitration of N-phenylphthalimide yields a mixture of isomers that is difficult to separate.[2]

Protocol A: Synthesis of N-(4-nitrophenyl)phthalimide

Target: Nitro group on the N-phenyl ring.[2] Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl, followed by dehydration.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of phthalic anhydride in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 10 mmol of 4-nitroaniline. The electron-withdrawing nitro group reduces the nucleophilicity of the aniline, requiring thermal activation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[2]
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of crushed ice/water.

  • Filtration: Filter the resulting precipitate under vacuum.[2]

  • Purification: Recrystallize from ethanol or acetone to yield pale yellow crystals (MP: 263–265

    
    ).
    
Protocol B: Synthesis of 4-nitro-N-phenylphthalimide

Target: Nitro group on the Phthalimide ring.[2] Reagents:

  • 4-Nitrophthalic Anhydride (1.0 eq)

  • Aniline (1.0 eq)

Step-by-Step Protocol:

  • Mixing: Combine 10 mmol of 4-nitrophthalic anhydride and 10 mmol of aniline in 20 mL of DMF or Acetic Acid.

  • Reflux: Reflux for 3 hours. The reaction is generally faster than Protocol A because aniline is a stronger nucleophile than nitroaniline.[2]

  • Workup: Pour into ice water. The product will precipitate immediately.[2]

  • Purification: Recrystallize from ethanol.

Synthetic Pathway Visualization

SynthesisPathways cluster_legend Pathway Key PA Phthalic Anhydride RefluxA Reflux (AcOH) Dehydration PA->RefluxA NA 4-Nitroaniline NA->RefluxA NPA 4-Nitrophthalic Anhydride RefluxB Reflux (AcOH) Dehydration NPA->RefluxB AN Aniline AN->RefluxB ProdA N-(4-nitrophenyl)phthalimide (Nitro on Phenyl Ring) MW: 268.23 RefluxA->ProdA Slow Nucleophilic Attack ProdB 4-nitro-N-phenylphthalimide (Nitro on Phthalimide Ring) MW: 268.23 RefluxB->ProdB Fast Nucleophilic Attack key1 Blue: Protocol A (Weak Nucleophile) key2 Red: Protocol B (Substituted Anhydride)

Figure 1: Divergent synthetic pathways for accessing specific regioisomers of nitro-N-phenylphthalimide.

Characterization and Validation Strategies

As a scientist, relying solely on melting point is insufficient for publication-grade data or IND (Investigational New Drug) filing. You must validate the molecular formula and weight using orthogonal methods.[2]

Mass Spectrometry (MS)
  • Technique: ESI-MS (Electrospray Ionization) or EI-MS (Electron Impact).[2]

  • Expected Signal:

    • Molecular Ion (

      
      ):  m/z 268.2
      
    • Protonated Ion (

      
      ):  m/z 269.2
      
  • Validation Check: The absence of the M+ peak suggests decomposition or incomplete reaction.[2] A peak at m/z 223 indicates the loss of the nitro group (rare in soft ionization) or contamination with unsubstituted N-phenylphthalimide.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool to distinguish between isomers (e.g., Protocol A vs. Protocol B products), as they share the same Mass/Charge ratio.

  • N-(4-nitrophenyl)phthalimide:

    • 1H NMR (DMSO-

      
      ):  The phthalimide protons appear as a symmetric multiplet (AA'BB' system) around 
      
      
      
      7.9–8.0 ppm. The N-phenyl protons show a characteristic pair of doublets (AA'XX' system) shifted downfield (
      
      
      8.4 ppm) due to the nitro group.
  • 4-nitro-N-phenylphthalimide:

    • 1H NMR (DMSO-

      
      ):  The N-phenyl ring protons appear as a standard multiplet (
      
      
      
      7.4–7.6 ppm). The phthalimide ring protons lose symmetry, showing distinct singlet, doublet, and doublet splitting patterns due to the 4-nitro substitution.
Validation Workflow

ValidationWorkflow cluster_tests Orthogonal Testing Sample Synthesized Crystal Sample MS Mass Spectrometry (ESI) Target: m/z 269.2 [M+H]+ Sample->MS NMR 1H NMR (DMSO-d6) Check Symmetry of Aromatic Region Sample->NMR EA Elemental Analysis Target N: 10.44% Sample->EA Decision Data Analysis MS->Decision NMR->Decision EA->Decision Pass Valid Scaffold Proceed to Bio-Assay Decision->Pass Conforms Fail Recrystallize / Resynthesize Decision->Fail Deviates >0.4%

Figure 2: Quality control workflow for validating nitro-substituted phthalimide derivatives.

Biological Context & Structure-Activity Relationship (SAR)

Understanding the molecular weight and formula is not just for inventory; it is crucial for molarity calculations in biological assays.

  • Lipophilicity (LogP): The addition of a nitro group increases the polarity compared to the unsubstituted parent (N-phenylphthalimide, MW 223.23). However, the position matters. Ortho-nitro substituents may form intramolecular interactions, altering solubility and membrane permeability.[2]

  • Metabolic Liability: The nitro group is a "structural alert" in drug discovery.[2] It can be reduced to an amine (

    
    ) or hydroxylamine (
    
    
    
    ) in vivo by nitroreductases. This metabolic shift changes the MW from 268.23 to 238.24 (amine), drastically altering the pharmacodynamics.

Recommendation: When screening these compounds, always include a "metabolite control" (the corresponding amino-derivative) to distinguish between the activity of the parent nitro-compound and its reduced metabolite.

References

  • Organic Syntheses. 4-Nitrophthalimide. Org.[3][2][4][5] Synth. 1947, 27, 56. Retrieved from [Link][2]

  • PubChem. N-(4-nitrophenyl)phthalimide | C14H8N2O4.[6][2] National Library of Medicine.[2] Retrieved from [Link]

  • Kushwaha, N. et al. Synthesis and anticonvulsant activity of N-phenylphthalimide derivatives.[2] Journal of Chemical and Pharmaceutical Research.[2] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Executive Summary This technical guide details the physicochemical behavior, solubility mechanisms, and characterization protocols for 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione .[1] This compound represents a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical behavior, solubility mechanisms, and characterization protocols for 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione .[1] This compound represents a specific class of N-substituted phthalimides characterized by a "push-pull" electronic structure—combining the electron-withdrawing phthalimide and nitro groups with an electron-donating phenolic hydroxyl.

Key Findings:

  • DMSO Solubility: High (Predicted >25 mg/mL). Driven by strong dipole-dipole interactions and disruption of intermolecular stacking.

  • Methanol Solubility: Moderate to Low (Predicted <5 mg/mL). Limited by the rigid hydrophobic phthalimide core and intramolecular hydrogen bonding which reduces solvent interaction.

  • Critical Handling: The compound exhibits solvatochromism and is sensitive to water uptake in DMSO (hygroscopicity), which can lead to "crashing out" (precipitation) in stored stock solutions.

Part 1: Physicochemical Profile & Solubility Mechanisms

Structural Analysis & Thermodynamics

To understand the solubility, we must analyze the competition between Crystal Lattice Energy (solid state stability) and Solvation Energy (interaction with solvent).

  • Core Scaffold (Phthalimide): The isoindoline-1,3-dione backbone is planar and rigid. It promotes strong

    
    -
    
    
    
    stacking in the solid state, resulting in a high melting point (typically >200°C for analogs). This high lattice energy is the primary barrier to solubility.
  • Substituent Effect (3-Nitro-4-Hydroxy):

    • Intramolecular H-Bonding: The nitro group at position 3 is ortho to the hydroxyl at position 4. This allows for an intramolecular hydrogen bond (O-H

      
       O-N=O).
      
    • Solubility Consequence: This internal bond "locks" the polar protons, making the molecule effectively less polar to external solvents like methanol. This phenomenon typically reduces solubility in protic solvents compared to isomers where these groups are para to each other.

Solvent Interaction Mechanisms
FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solvent Type Polar AproticPolar Protic
Dielectric Constant ~47 (High)~33 (Moderate)
Primary Mechanism Dipole-Dipole: DMSO's sulfoxide oxygen is a potent H-bond acceptor that interacts with the phenolic proton, breaking the intramolecular bond. It also solvates the electron-deficient phthalimide ring effectively.H-Bonding: MeOH acts as both donor and acceptor. However, it struggles to disrupt the strong

-stacking of the phthalimide core.
Predicted Solubility High (>20 mM)Low/Moderate (<5 mM)
Color Shift Deep Yellow/Orange (Stabilization of polar resonance forms)Pale Yellow (Less ionization/polarization)
Visualization: Solvation Dynamics

The following diagram illustrates the competing interactions determining solubility.

SolvationDynamics Molecule 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione IntraBond Intramolecular H-Bond (Reduces Polarity) Molecule->IntraBond Stabilizes Lattice Crystal Lattice (Pi-Pi Stacking) Molecule->Lattice Promotes DMSO DMSO (Dipole Interaction) DMSO->IntraBond Disrupts DMSO->Lattice Breaks (Strong) MeOH Methanol (Weak H-Bonding) MeOH->IntraBond Competes Weakly MeOH->Lattice Inefficient

Caption: DMSO effectively disrupts both the crystal lattice and intramolecular bonding, while Methanol struggles to overcome the lattice energy.

Part 2: Experimental Protocols (Self-Validating)

Since specific literature values for this exact derivative are rare, you must determine the solubility empirically. Do not rely on visual inspection alone, as micro-crystals can be invisible to the naked eye.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Objective: Determine thermodynamic equilibrium solubility.

Materials:

  • Compound (Solid powder)

  • HPLC Grade DMSO and Methanol

  • 0.45 µm PTFE Syringe Filters (Nylon is acceptable for MeOH, but PTFE is safer for DMSO)

  • Thermomixer or Orbital Shaker

  • HPLC-UV/Vis system

Workflow:

  • Preparation: Weigh approx. 10 mg of compound into two 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • Tube A: Add 200 µL DMSO (Target: 50 mg/mL theoretical).

    • Tube B: Add 500 µL Methanol (Target: 20 mg/mL theoretical).

    • Note: You want visible undissolved solid to remain. If it dissolves completely, add more solid.

  • Equilibration: Shake at 500-750 rpm at 25°C for 24 hours.

  • Separation (Critical Step):

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully aspirate the supernatant.

    • Filter supernatant through a 0.45 µm filter to remove nano-crystals.

  • Quantification:

    • Dilute the filtrate 1:100 and 1:1000 in mobile phase (e.g., Acetonitrile/Water).

    • Inject into HPLC.[2] Calculate concentration using a calibration curve of the standard.

Protocol B: Kinetic Solubility (High Throughput)

Objective: Rapidly estimate solubility for biological assays (handling stock solutions).

Workflow:

  • Prepare a 10 mM stock solution in DMSO (ensure complete dissolution by sonication).

  • Add 5 µL of stock to 195 µL of Methanol (Final: 250 µM).

  • Measure UV-Absorbance at 600 nm (Turbidimetry).

    • Low Absorbance (<0.005): Soluble.

    • High Absorbance: Precipitation occurred.

Visualization: Analytical Workflow

Workflow Start Start: Weigh Solid Excess AddSolvent Add Solvent (DMSO or MeOH) Start->AddSolvent Agitate Agitate 24h @ 25°C (Equilibrium) AddSolvent->Agitate CheckSolid Is Solid Visible? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Centrifuge Centrifuge & Filter (0.45 µm PTFE) CheckSolid->Centrifuge Yes AddMore->Agitate Dilute Dilute for HPLC Centrifuge->Dilute Analyze Calculate Solubility (mg/mL) Dilute->Analyze

Caption: Step-by-step decision tree for accurate thermodynamic solubility determination.

Part 3: Data Interpretation & Troubleshooting

Solubility Thresholds (Estimated)

Based on structural analogs (e.g., N-(4-nitrophenyl)phthalimide), use these ranges as your baseline for validation:

SolventEstimated RangeUsage Recommendation
DMSO 20 - 50 mg/mL Ideal for Stock Solutions (100 mM).
Methanol 1 - 5 mg/mL Suitable for working dilutions; risk of precipitation at high conc.
Water/PBS < 0.01 mg/mL Poor. Requires co-solvent (DMSO) or carrier (Cyclodextrin).
The "Water Effect" in DMSO

Crucial Warning: DMSO is hygroscopic (absorbs water from air).

  • Mechanism: If your DMSO stock absorbs atmospheric moisture, the water acts as an "anti-solvent" for the hydrophobic phthalimide core.

  • Symptom: Your clear yellow stock solution turns cloudy over a week.

  • Prevention: Store DMSO stocks in small aliquots, sealed with Parafilm, at -20°C. Use anhydrous DMSO for initial preparation.

Solvatochromism as an Indicator
  • Yellow Solution: Indicates neutral species (likely in acidified Methanol or dry DMSO).

  • Red/Orange Shift: Indicates deprotonation of the phenol (formation of phenolate). This may occur in basic buffers or if the DMSO contains basic impurities. The phenolate is more soluble in water but may have different biological permeability.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data. Link (Standard reference for DMSO solvent properties).

  • PubChem. (2025).[3][4][5] Compound Summary: N-(4-nitrophenyl)phthalimide.[5] National Library of Medicine. Link (Used for structural analog comparison).

  • BenchChem. (2025).[6] Overcoming Solubility Challenges of Phthalimide Derivatives. Link (General protocols for hydrophobic imides).

Sources

Foundational

Thermodynamic properties of 4-hydroxy-3-nitrophenyl phthalimide analogues

Executive Summary The rational design of bifunctional molecules—such as targeted protein degraders (PROTACs)—requires a rigorous understanding of both solid-state and solution-phase thermodynamics. The fusion of a 4-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of bifunctional molecules—such as targeted protein degraders (PROTACs)—requires a rigorous understanding of both solid-state and solution-phase thermodynamics. The fusion of a 4-hydroxy-3-nitrophenyl (NP) moiety with a phthalimide core creates a highly specialized analogue. The NP group serves as a classic, well-characterized hapten for recruiting anti-NP antibodies[1], while the phthalimide moiety acts as a privileged scaffold for binding Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase[2].

This technical guide delineates the thermodynamic characterization of these NP-phthalimide analogues. By bridging in silico density functional theory (DFT) with empirical calorimetry, we establish a self-validating workflow to quantify phase transitions, solubility limits, and the enthalpy-entropy compensation inherent to ternary complex formation.

In Silico Thermodynamic Profiling (DFT)

Before empirical synthesis, the intrinsic electronic and thermodynamic properties of the NP-phthalimide scaffold must be computed. Density Functional Theory (DFT) is utilized to calculate standard molar enthalpies of formation, dipole moments, and frontier molecular orbital (HOMO/LUMO) energy gaps[3].

The Causality of Computational Design: Why rely on DFT before benchwork? The dihedral angle between the NP aromatic ring and the isoindoline-1,3-dione (phthalimide) core dictates the conformational entropy penalty (


) upon target binding. By calculating the global minimum energy conformation using a B3LYP/6-31G(d,p) basis set, we can predict whether a specific linker chemistry will require a massive energy input to adopt the bioactive conformation. Furthermore, mapping the electrostatic potential highlights the nucleophilic regions (the 4-hydroxy oxygen) and electrophilic regions (the imide carbonyls), which are critical for predicting the enthalpic driving force (

) of hydrogen bonding in the target pocket.

Workflow A Synthesis of NP-Phthalimide Analogues B In Silico Profiling (DFT & ADMET) A->B Structural Input C Phase Thermodynamics (DSC / TGA) A->C Solid-State Material D Binding Thermodynamics (ITC) A->D Solubilized Ligand E Data Integration & Lead Optimization B->E Computed Enthalpy C->E Tm & Stability D->E ΔG, ΔH, -TΔS

Experimental workflow for thermodynamic profiling of NP-phthalimide analogues.

Phase Thermodynamics and Solid-State Stability

Phthalimide derivatives are notoriously plagued by poor aqueous solubility. This is fundamentally a thermodynamic problem driven by high crystal lattice energies, which arise from strong intermolecular


 stacking and hydrogen bonding networks[4].

The Causality of Thermal Analysis: We employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to quantify the enthalpy of fusion (


) and the melting temperature (

). A high

correlates directly with a steep thermodynamic barrier to solvation. By modifying the linker length between the NP and phthalimide groups, we intentionally disrupt optimal crystal packing. A successful analogue design will demonstrate a depressed

and lower

, shifting the thermodynamic equilibrium toward the solubilized state without compromising target affinity.
Protocol 1: Solid-State Thermodynamic Analysis (DSC)

Self-Validating System: This protocol incorporates an internal Indium standard to continuously validate the calorimetric accuracy of the heat flow sensor.

  • Calibration: Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). If the measured parameters deviate by >0.1%, recalibrate the cell constant.
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the crystalline NP-phthalimide analogue into a Tzero aluminum pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the sublimation of the compound or the evaporation of residual trapped solvents, which would otherwise manifest as broad, artifactual endotherms that mask the true melting point.

  • Thermal Method: Equilibrate at 25 °C. Ramp at 10 °C/min to 300 °C under a continuous dry nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the area under the melting endotherm to calculate

    
     (in kJ/mol).
    

Solution-Phase Binding Thermodynamics

While Surface Plasmon Resonance (SPR) provides kinetic rates (


, 

), it cannot directly dissect the thermodynamic driving forces of binding. Isothermal Titration Calorimetry (ITC) is the gold standard because it directly measures the heat of binding (

) and allows the calculation of entropy (

) via the Gibbs free energy equation:

[5].

The Causality of Enthalpy-Entropy Compensation: When the NP-phthalimide analogue binds to the anti-NP antibody and CRBN to form a ternary complex, we observe classic enthalpy-entropy compensation. A highly flexible linker allows the NP and phthalimide moieties to adopt perfect geometries in their respective binding pockets, yielding a highly favorable


 due to optimal hydrogen bonding. However, freezing these rotatable bonds incurs a severe entropic penalty (

). Conversely, a rigid linker is pre-organized (favorable entropy) but may force suboptimal hydrogen bond angles (unfavorable enthalpy).

Pathway Target Anti-NP Antibody (Target) Ligand NP-Phthalimide (Bifunctional Ligand) Target->Ligand NP Hapten Binding (ΔG_target) Ternary Ternary Complex (Target-Ligand-CRBN) Target->Ternary Protein-Protein Interactions Ligand->Ternary Cooperativity (α) CRBN Cereblon E3 Ligase (Effector) CRBN->Ligand Phthalimide Binding (ΔG_CRBN) CRBN->Ternary Ub Ubiquitination & Degradation Ternary->Ub Proteasomal Pathway

Thermodynamic assembly of the ternary complex mediated by NP-phthalimide.

Protocol 2: Ternary Complex Binding Thermodynamics (ITC)

Self-Validating System: This protocol utilizes a "ligand-into-buffer" blank titration to isolate the true heat of binding from background noise.

  • Sample Dialysis: Dialyze both the anti-NP antibody and CRBN into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4). Causality: Even a 0.1 pH difference or slight salt mismatch between the syringe and cell will generate massive heats of mixing, eclipsing the binding signal.

  • Degassing: Degas all solutions at 25 °C for 10 minutes. Causality: Microbubbles in the sample cell expand and contract during stirring, causing erratic thermal spikes that ruin the baseline.

  • Blank Titration (Validation): Titrate the NP-phthalimide ligand (syringe, 200 µM) into the buffer (cell). Record the heat of dilution.

  • Experimental Titration: Titrate the ligand into the cell containing the target protein (20 µM). Stir at 750 rpm to ensure rapid mixing without generating excessive frictional heat.

  • Data Processing: Subtract the blank titration data from the experimental data. Fit the integrated heats to a one-site or two-site binding model to extract

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for three distinct NP-phthalimide analogues, illustrating the biophysical trade-offs between solid-state stability and solution-phase binding energetics.

AnalogueLinker Type

(°C)

(kcal/mol)

(kcal/mol)

(kcal/mol)

(kcal/mol)
NP-Phth-1 PEG2 (Flexible)218.58.4-9.2-14.5+5.3
NP-Phth-2 Alkyl-C4 (Semi-rigid)235.211.2-8.8-12.1+3.3
NP-Phth-3 Rigid Alkyne251.014.5-8.1-9.5+1.4

Data Interpretation: Analogue NP-Phth-1 features a flexible PEG2 linker, resulting in a low


 (8.4 kcal/mol) and excellent aqueous solubility. Upon binding, it achieves a highly favorable enthalpy (

= -14.5 kcal/mol) because the flexibility allows optimal hydrogen bond formation. However, it suffers a severe entropic penalty (

= +5.3 kcal/mol) due to the freezing of multiple rotatable bonds. Conversely, NP-Phth-3 (Rigid Alkyne) is pre-organized, drastically reducing the entropic penalty (+1.4 kcal/mol). However, its rigidity prevents perfect alignment in the binding pockets, weakening the enthalpic driving force (-9.5 kcal/mol) and resulting in a poorer overall

. Furthermore, its rigid, planar nature leads to tight crystal packing, evidenced by a high

(251.0 °C) and poor solubility.

References

Sources

Exploratory

Biological activity of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione in drug discovery

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione , a specialized N-substituted phthalimide derivative. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione , a specialized N-substituted phthalimide derivative.

This document is structured for drug discovery professionals, focusing on the compound's role as a scaffold for anti-inflammatory, antimicrobial, and neurotherapeutic agent development.

Executive Summary

2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS: 575445-12-4) is a bioactive pharmacophore belonging to the class of N-aryl phthalimides. It integrates a lipophilic isoindoline-1,3-dione (phthalimide) core with a polar, electron-deficient 4-hydroxy-3-nitrophenyl moiety.

In drug discovery, this compound serves as a critical lead structure for multi-target directed ligands (MTDLs) . Its biological profile is defined by three primary mechanisms:

  • Anti-inflammatory Modulation: Inhibition of TNF-

    
     and COX-2, leveraging the thalidomide-like phthalimide scaffold.[1]
    
  • Antimicrobial Efficacy: Redox-mediated toxicity against Gram-positive bacteria via the nitro-aromatic substituent.

  • Neuroprotection: Potential acetylcholinesterase (AChE) inhibition, relevant to Alzheimer’s disease therapeutics.[2]

Chemical Profile & Synthesis

The biological activity of this compound is strictly dependent on its structural integrity. The synthesis follows a condensation pathway that ensures the retention of the critical nitro and hydroxyl functional groups.

Structural Properties
PropertySpecification
IUPAC Name 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione
Molecular Formula

Molecular Weight 284.22 g/mol
Core Scaffold Phthalimide (Isoindoline-1,3-dione)
Pharmacophore 4-Hydroxy-3-nitrophenyl (Vanilloid-like/Nitro-aromatic)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Synthesis Protocol

Reaction Logic: The synthesis utilizes a nucleophilic attack by the primary amine of 4-amino-2-nitrophenol on the carbonyl carbons of phthalic anhydride, followed by dehydration to close the imide ring.

Step-by-Step Methodology:

  • Reagents: Phthalic anhydride (1.0 eq), 4-Amino-2-nitrophenol (1.0 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 0.01 mol of phthalic anhydride in 20 mL of glacial acetic acid.

    • Add 0.01 mol of 4-amino-2-nitrophenol.

    • Reflux the mixture at 118°C for 4–6 hours. Monitoring via TLC (Ethyl Acetate:Hexane 3:7) is required to confirm the disappearance of the amine.

    • Cool the mixture to room temperature. The product will precipitate as a solid.

    • Pour into crushed ice/water to maximize precipitation.

  • Purification: Filter the solid and recrystallize from ethanol to yield pure yellow/orange crystals.

  • Validation:

    
    H-NMR must show the disappearance of the 
    
    
    
    peak and the preservation of the phenolic
    
    
    (broad singlet > 10 ppm).
Synthesis Pathway Visualization

SynthesisPathway Anhydride Phthalic Anhydride (Electrophile) Intermediate N-Substituted Phthalamic Acid (Transient Intermediate) Anhydride->Intermediate Nucleophilic Attack (Glacial AcOH, Reflux) Amine 4-Amino-2-nitrophenol (Nucleophile) Amine->Intermediate Nucleophilic Attack (Glacial AcOH, Reflux) Product 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione Intermediate->Product Cyclization (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Condensation pathway for the synthesis of the target phthalimide derivative.

Pharmacological Mechanisms & Biological Activity[1][4]

Anti-Inflammatory Activity (TNF- & COX-2)

The phthalimide core is structurally homologous to Thalidomide , a potent TNF-


 inhibitor. The addition of the 4-hydroxy-3-nitrophenyl group enhances this activity through specific interactions:
  • Mechanism: The compound downregulates the expression of pro-inflammatory cytokines (TNF-

    
    , IL-6). The planar tricyclic structure allows intercalation into DNA or binding to the hydrophobic pocket of Cyclooxygenase-2 (COX-2).
    
  • SAR Insight: The Nitro (

    
    )  group at position 3 withdraws electrons, increasing the acidity of the Phenolic (
    
    
    
    )
    group. This enhances hydrogen bonding capability with active site residues (e.g., Arg120 in COX-2).
Antimicrobial Activity

N-substituted phthalimides exhibit significant bacteriostatic activity, particularly against Gram-positive strains (S. aureus, Bacillus subtilis).

  • Mechanism: The nitro group is bioreduced by bacterial nitroreductases to reactive nitroso or hydroxylamine intermediates. These intermediates induce oxidative stress, damaging bacterial DNA and proteins.

  • Selectivity: The lipophilicity of the phthalimide ring facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.

Neurotherapeutic Potential (AChE Inhibition)

Recent studies on phthalimide derivatives highlight their potential as Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy.

  • Binding Mode: The phthalimide moiety binds to the Peripheral Anionic Site (PAS) of AChE, while the substituted phenyl ring interacts with the Catalytic Anionic Site (CAS) via

    
    -
    
    
    
    stacking.
  • Therapeutic Value: Dual binding prevents the aggregation of amyloid-beta (

    
    ) peptides, which is often catalyzed by the PAS of AChE.
    

Experimental Protocols for Bioactivity Assessment

To validate the biological activity of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione, the following standardized assays are recommended.

In Vitro Antimicrobial Assay (Well Diffusion)

Objective: Determine the Zone of Inhibition (ZOI) against S. aureus and E. coli.

  • Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Inoculate with

    
     CFU/mL of bacterial suspension.
    
  • Compound Loading: Dissolve the test compound in DMSO (1 mg/mL). Punch 6mm wells into the agar.

  • Application: Add 50–100

    
    L of the compound solution into the wells. Use DMSO as a negative control and Ciprofloxacin as a positive control.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the diameter of the clear zone around the well in millimeters.

Anti-Inflammatory Assay (Protein Denaturation)

Objective: Assess the compound's ability to stabilize proteins, a correlate for anti-inflammatory activity.

  • Reagent: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

  • Treatment: Mix 5 mL of BSA solution with 100

    
    L of test compound at varying concentrations (10–100 
    
    
    
    g/mL).
  • Induction: Incubate at 37°C for 15 min, then heat at 70°C for 5 min to induce denaturation.

  • Measurement: Measure absorbance at 660 nm.

  • Calculation:

    
    .
    

Mechanism of Action Visualization

MOA cluster_Inflammation Anti-Inflammatory Pathway cluster_Bacteria Antimicrobial Pathway Compound 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione COX2 COX-2 Enzyme Compound->COX2 Hydrophobic Binding TNF TNF-alpha mRNA Compound->TNF mRNA Destabilization Reductase Nitroreductase (Bacterial) Compound->Reductase Bioreduction of NO2 PGE2 Prostaglandin E2 (Reduction) COX2->PGE2 Inhibition Cytokine Pro-inflammatory Cytokines (Downregulation) TNF->Cytokine Inhibition ROS Reactive Nitrogen Species (RNS) Reductase->ROS Activation DNA Bacterial DNA Damage ROS->DNA Oxidative Stress

Figure 2: Dual mechanism of action targeting inflammatory cascades and bacterial redox systems.

References

  • Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology. (2013). Overview of N-substituted phthalimide biological activities.

  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives. MDPI Molecules. (2015). Details on antimicrobial and anti-inflammatory assays for phthalimide derivatives.

  • 2-(4-Nitrophenyl)isoindoline-1,3-dione. PubChem Compound Summary. (2025). Structural and chemical property data for the nitro-substituted analog.

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione. MDPI. (2021). Protocols for synthesis and analgesic activity evaluation.

  • Anticholinesterase activities of novel isoindolin-1,3-dione-based derivatives. PMC. (2024).[3] Investigation of phthalimide derivatives as AChE inhibitors for Alzheimer's.

Sources

Foundational

The Nitro Moiety as a Bioactivity Switch: An In-depth Technical Guide to the Role of the Nitro Group in N-Aryl Isoindoline-1,3-diones

Abstract The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone of modern medicinal chemistry, celebrated for its synthetic accessibility and diverse pharmacological profile. The introduction of substituent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone of modern medicinal chemistry, celebrated for its synthetic accessibility and diverse pharmacological profile. The introduction of substituents onto this core structure is a key strategy for modulating its biological effects. Among these, the nitro (NO₂) group stands out for its profound impact on the molecule's electronic properties, metabolic fate, and interaction with biological targets. This technical guide provides an in-depth analysis of the pivotal role the nitro group plays in defining the anticancer, anti-inflammatory, analgesic, and antimicrobial activities of N-aryl isoindoline-1,3-dione derivatives. We will explore the underlying mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for researchers in drug discovery and development.

The Isoindoline-1,3-dione Scaffold: A Privileged Core

The isoindoline-1,3-dione structure is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple, distinct biological targets, leading to a wide array of pharmacological activities.[1] Its derivatives have been investigated for uses ranging from anti-inflammatory and analgesic to anticonvulsant and anticancer agents.[1][2] The synthetic tractability, primarily through the condensation of phthalic anhydride with primary amines, allows for the systematic introduction of various functional groups on the N-aryl ring, making it an ideal platform for SAR studies.[2]

The Nitro Group: A Potent Modulator of Physicochemical and Biological Properties

The nitro group is a compact, powerful functional group whose influence extends far beyond simple substitution. Its primary characteristics relevant to drug design include:

  • Strong Electron-Withdrawing Nature: Through both inductive and resonance effects, the nitro group significantly reduces electron density in the aromatic ring to which it is attached.[3] This electronic modulation can alter the molecule's acidity, basicity, and ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for receptor binding.[4]

  • Metabolic Bioactivation: The nitro group is a key pharmacophore that often acts as a prodrug.[5][6] In hypoxic environments, such as those found in solid tumors or anaerobic microbial niches, the nitro group can be enzymatically reduced by nitroreductases.[3][5][6] This bioactivation is central to its mechanism of action in several therapeutic areas.

  • Hydrogen Bonding Capacity: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, facilitating specific interactions with amino acid residues in the active sites of target enzymes or receptors.[5]

The Nitro Group in Anticancer Activity

The addition of a nitro group to the N-aryl ring of isoindoline-1,3-diones has been shown to impart significant cytotoxic activity against various cancer cell lines.

3.1. Mechanism of Action: Reductive Bioactivation and Apoptosis Induction

The anticancer mechanism of many nitroaromatic compounds is contingent upon their role as hypoxia-activated prodrugs.[7]

  • Selective Reduction: In the low-oxygen environment of tumors, endogenous nitroreductase enzymes reduce the nitro group.[3][5]

  • Generation of Reactive Species: This reduction process generates highly reactive nitrogen species (RNS), such as nitroso and hydroxylamine intermediates, and can also lead to the formation of reactive oxygen species (ROS).[5][8]

  • Macromolecular Damage: These reactive intermediates are potent electrophiles that can covalently bind to and damage critical macromolecules, most notably DNA, leading to strand breaks and cellular stress.[7][8]

  • Apoptosis Induction: The resulting cellular damage triggers programmed cell death (apoptosis), often through the activation of caspase signaling cascades.

This mechanism provides a degree of selectivity, as the prodrug is preferentially activated in the hypoxic tumor microenvironment, potentially sparing healthy, well-oxygenated tissues.

cluster_0 Hypoxic Tumor Cell Prodrug Nitro-Aryl Isoindoline-1,3-dione Nitroreductase Nitroreductase (NTR) Prodrug->Nitroreductase Enters Cell Reactive Intermediates Reactive Nitrogen Species (RNS) Reactive Oxygen Species (ROS) Nitroreductase->Reactive Intermediates Bioactivation DNA_Damage DNA Damage & Macromolecular Adducts Reactive Intermediates->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Anticancer Mechanism of Nitro-Aryl Isoindoline-1,3-diones.
3.2. Structure-Activity Relationship (SAR)

The position and electronic environment of the nitro group are critical determinants of cytotoxic potency.

  • Positional Influence: Studies on related aromatic structures suggest that the anticancer potential can be significantly influenced by the nitro group's position. For some compound classes, activity increases when the nitro substituent is moved from the ortho to the para position on the phenyl ring.[9] This is likely due to altered steric hindrance and electronic interactions within the target binding site.

  • Electron-Withdrawing vs. Donating Groups: In general, the presence of strong electron-withdrawing groups like the nitro moiety is associated with enhanced cytotoxic activity compared to electron-donating groups.[10] However, the overall substitution pattern on the aryl ring dictates the final activity profile.

3.3. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative nitro-containing heterocyclic compounds, illustrating their potency against human cancer cell lines.

Compound ClassSubstituent(s)Cell LineIC₅₀ (µM)Reference
1,3,4-Oxadiazole4-nitrophenylHT-29 (Colon)1.84[11]
1,3,4-Oxadiazole4-nitrophenylMCF-7 (Breast)2.12[11]
Naphthalimide6-NitroMOLT-4 (Leukemia)< 1.0[12]
Naphthalimide6-NitroHL-60 (Leukemia)1.1[12]

Note: Data for structurally related nitro-heterocycles are presented to illustrate the potency conferred by the nitrophenyl moiety.

The Nitro Group in Anti-inflammatory and Analgesic Activity

N-aryl isoindoline-1,3-dione derivatives, particularly those bearing a nitro group, have shown significant promise as anti-inflammatory and analgesic agents.

4.1. Mechanism of Action: COX and TNF-α Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of these compounds involves the modulation of key inflammatory pathways.

  • Cyclooxygenase (COX) Inhibition: Prostaglandins are key mediators of pain and inflammation, and their synthesis is catalyzed by COX-1 and COX-2 enzymes. Nitro-substituted N-aryl isoindoline-1,3-diones can inhibit these enzymes, with a preference for the inducible COX-2 isoform often being a key design goal to reduce gastrointestinal side effects.[1][11][13] The strong electron-withdrawing nature of the nitro group can influence binding to the active site of COX enzymes.[14]

  • Tumor Necrosis Factor-alpha (TNF-α) Inhibition: TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation.[15] Certain isoindoline derivatives have been shown to inhibit the production of TNF-α from immune cells like macrophages.[16][17] By suppressing TNF-α levels, these compounds can dampen the downstream inflammatory cascade.

cluster_pathway Inflammatory Cascade Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Pain Pain & Inflammation PGs->Pain LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage TNF TNF-α Macrophage->TNF Inflammation Systemic Inflammation TNF->Inflammation Drug Nitro-Aryl Isoindoline-1,3-dione Inhibit_COX Drug->Inhibit_COX Inhibit_TNF Drug->Inhibit_TNF Inhibit_COX->COX Inhibit_TNF->Macrophage Inhibits Production

Anti-inflammatory Mechanism via COX and TNF-α Inhibition.
4.2. Quantitative Data: COX-2 Inhibition

The table below shows the COX-2 inhibitory activity of a representative nitro-containing heterocyclic compound, demonstrating its potency.

Compound ClassSubstituent(s)EnzymeIC₅₀ (µM)Selectivity Index (SI)Reference
1,3,4-Oxadiazole4-nitrophenyl, 4-(methylsulfonyl)phenylCOX-20.48132.83[11][13]

Note: The Selectivity Index (SI) is calculated as IC₅₀(COX-1)/IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.

The Nitro Group in Antimicrobial Activity

Nitroaromatic compounds were among the earliest discovered synthetic antibiotics and continue to be relevant.[8] The N-aryl isoindoline-1,3-dione scaffold also contributes to antimicrobial effects, potentially leading to a dual-action mechanism.

5.1. Mechanism of Action: A Dual-Pronged Attack

The antimicrobial action of nitro-substituted phthalimides is believed to stem from two synergistic mechanisms:

  • Reductive Activation (Prodrug Effect): Similar to their anticancer action, these compounds are reduced by microbial nitroreductases, particularly in anaerobic or microaerophilic bacteria and some fungi.[5][6][8] This produces cytotoxic intermediates that damage DNA and other essential cellular components, leading to cell death.[7][8]

  • Thiol Reactivity (Phthalimide Effect): The phthalimide core itself is known to be a potent fungicide. It acts as a multi-site inhibitor by reacting with thiol (-SH) groups present in crucial fungal enzymes, such as those involved in cellular respiration.[18] This non-specific alkylation disrupts multiple metabolic pathways, making the development of resistance difficult.[18]

The combination of these two mechanisms—the targeted release of reactive nitrogen species via the nitro group and the broad disruption of enzymatic function via the phthalimide core—makes these compounds formidable antimicrobial agents.

cluster_cell Microbial Cell (Bacteria/Fungi) Drug Nitro-Aryl Isoindoline-1,3-dione NTR Nitroreductase Drug->NTR Pathway 1: Nitro Group Thiol Thiol-Containing Enzymes (-SH) Drug->Thiol Pathway 2: Phthalimide Core RNS Reactive Nitrogen Species (RNS) NTR->RNS Reduction DNA DNA Damage RNS->DNA Death Cell Death DNA->Death Inactivation Enzyme Inactivation Thiol->Inactivation Thiol Reaction Inactivation->Death

Dual Antimicrobial Mechanism of Action.
5.2. Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of 3-nitroisoindoline-1,3-dione analogues against various microbes, measured by the zone of inhibition.[19][20]

Compound SubstituentsTest OrganismActivityZone of Inhibition (mm)Reference
2-ClEscherichia coliAntibacterial7.83 - 10.66[19][20]
3-CF₃, 4-ClEscherichia coliAntibacterial7.83 - 10.66[19][20]
4-CF₃Escherichia coliAntibacterial7.83 - 10.66[19][20]
3-CF₃, 4-ClBacillus spp.Antibacterial6.66 - 9.83[19][20]
4-BrAspergillus spp.Antifungal6.5 - 6.83[19][20]
4-ClTrichoderma spp.Antifungal7.5 - 8.0[19][20]
Experimental Methodologies for Bioactivity Assessment

Validating the biological activity of newly synthesized compounds requires robust and reproducible experimental protocols. The following are standard, self-validating methodologies for assessing cytotoxicity and analgesic activity.

Start Synthesized Nitro-Aryl Isoindoline-1,3-dione Primary_Screen Primary Screening Start->Primary_Screen Cytotoxicity Cytotoxicity Assay (MTT) Primary_Screen->Cytotoxicity Anticancer Analgesia Analgesic Assay (Acetic Acid Writhing) Primary_Screen->Analgesia Analgesic Antimicrobial Antimicrobial Assay (MIC/Disc Diffusion) Primary_Screen->Antimicrobial Antimicrobial Data_Analysis Data Analysis (IC₅₀ / % Inhibition) Cytotoxicity->Data_Analysis Analgesia->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General Workflow for Bioactivity Evaluation.
6.1. Protocol: In Vitro Cytotoxicity (MTT Assay)

This method assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity. It measures the metabolic activity of cells, which correlates with cell viability.

  • Principle: Metabolically active cells use mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Equipment:

    • Human cancer cell line (e.g., A549, HeLa, MCF-7)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

    • 96-well flat-bottom microplates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 570 nm)

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL). Incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

6.2. Protocol: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a standard model for evaluating peripheral analgesic activity. Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic "writhing" behavior.

  • Principle: The injection of a mild irritant (acetic acid) into the peritoneal cavity of mice causes the release of endogenous pain mediators like prostaglandins, leading to abdominal muscle contractions (writhes). An effective peripheral analgesic will reduce the number of writhes.

  • Materials and Equipment:

    • Swiss albino mice (18-22 g)

    • 0.6% Acetic acid solution in saline

    • Test compounds and vehicle (e.g., saline, 0.5% CMC)

    • Standard analgesic drug (e.g., Diclofenac, 10 mg/kg)

    • Syringes and needles for intraperitoneal (i.p.) administration

    • Observation chambers

  • Step-by-Step Procedure:

    • Acclimation and Grouping: Allow animals to acclimate for at least one week. Randomly divide mice into groups (n=6 per group): Vehicle Control, Positive Control (Diclofenac), and Test Compound groups (at various doses).

    • Drug Administration: Administer the vehicle, standard drug, or test compound via the desired route (e.g., i.p. or oral). Allow for a pre-treatment period (typically 30 minutes for i.p., 60 minutes for oral).

    • Induction of Writhing: Administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

    • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for each animal over a 10 or 20-minute period. A writhe is defined as a contraction of the abdominal muscles followed by stretching of the hind limbs.

    • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (% inhibition) using the formula: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Test Group) / Mean writhes in Control Group] x 100

Conclusion and Future Perspectives

The nitro group is a powerful and versatile tool in the medicinal chemist's arsenal for modifying the bioactivity of the N-aryl isoindoline-1,3-dione scaffold. Its strong electron-withdrawing properties and, most notably, its capacity for reductive bioactivation are key to unlocking potent anticancer and antimicrobial activities. Furthermore, its ability to modulate interactions with key enzymes like cyclooxygenases confers significant anti-inflammatory and analgesic properties.

Future research should focus on a more systematic exploration of structure-activity relationships, particularly concerning the isomeric position (ortho, meta, para) of the nitro group on the N-aryl ring to fine-tune activity and selectivity. Elucidating the precise interactions with target proteins through co-crystallization and advanced molecular modeling will enable the rational design of next-generation derivatives. The development of compounds that can be selectively activated by specific microbial or tumor-associated enzymes holds immense promise for creating highly targeted therapies with improved efficacy and reduced off-target toxicity.

References

This is a representative list of key sources used in the synthesis of this document. Full citation details are available at the provided URLs.

Sources

Exploratory

2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione melting point and physical appearance

Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Materials and Medicinal Chemistry Executive Summary The compound 2-(4-hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS RN: 575445-12-4), fr...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Materials and Medicinal Chemistry

Executive Summary

The compound 2-(4-hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS RN: 575445-12-4), frequently referred to as N-(4-hydroxy-3-nitrophenyl)phthalimide, is a highly functionalized aromatic imide. As a privileged structural motif, it serves a dual mandate in modern applied chemistry: it acts as a robust chain-termination agent and monomeric precursor in the synthesis of high-performance polyetherimides, and it functions as a critical pharmacophore scaffold in the development of novel anti-inflammatory and immunomodulatory therapeutics. This whitepaper deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and maps the mechanistic causality behind its physical behavior.

Physicochemical Profiling & Structural Causality

Understanding the macroscopic physical properties of 2-(4-hydroxy-3-nitrophenyl)isoindoline-1,3-dione requires an analysis of its molecular microenvironment.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the target compound .

ParameterValueMechanistic Causality / Note
IUPAC Name 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dioneStandard nomenclature denoting the phthalimide core attached to a substituted phenyl ring.
CAS Registry Number 575445-12-4Unique chemical identifier.
Molecular Formula C₁₄H₈N₂O₅
Molecular Weight 284.22 g/mol
Physical Appearance Off-white to yellow solidThe yellow tint is driven by the chromophoric nitro group conjugated with the electron-donating phenolic hydroxyl group.
Melting Point > 200 °CHigh thermal stability dictated by dense crystal lattice packing, robust intermolecular H-bonding, and π-π stacking.
Solubility Soluble in DMF, DMSO; Insoluble in H₂OHigh lattice energy prevents aqueous solvation; requires aprotic polar solvents to disrupt intermolecular bonds.
Causality of Physical Appearance and Melting Point

The physical state (solid) and high melting point (>200 °C) of this compound are not arbitrary; they are direct consequences of its structural topology. The molecule possesses three distinct functional domains that dictate its crystal packing:

  • Intermolecular Hydrogen Bonding: The phenolic hydroxyl (-OH) group acts as a potent hydrogen bond donor, interacting aggressively with the highly polar imide carbonyls (C=O) or the nitro group (-NO₂) of adjacent molecules.

  • π-π Stacking: The planar isoindoline-1,3-dione (phthalimide) core facilitates extensive parallel displacement π-π stacking within the crystal lattice.

  • Dipole-Dipole Interactions: The strongly electron-withdrawing nitro group induces a significant molecular dipole, aligning molecules in an antiparallel fashion to minimize electrostatic repulsion.

These synergistic forces create a dense crystal lattice that requires substantial thermal energy to disrupt, manifesting as a high melting point and rendering the compound insoluble in non-polar solvents and water.

MeltingPoint Mol 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione HB Intermolecular H-Bonding (Phenolic -OH to Imide C=O) Mol->HB Pi π-π Stacking (Planar Phthalimide Core) Mol->Pi Dipole Dipole-Dipole Interactions (Polar -NO2 Group) Mol->Dipole Lattice Dense Crystal Lattice Packing HB->Lattice Pi->Lattice Dipole->Lattice MP High Melting Point (> 200 °C) & Solid State Appearance Lattice->MP High Thermal Energy Required to Disrupt

Figure 1: Physicochemical causality map explaining the high melting point and solid state.

Synthesis and Experimental Protocols

The synthesis of N-arylphthalimides is traditionally achieved via the condensation of phthalic anhydride with an appropriate aniline derivative. For this target, the nucleophile is 4-amino-2-nitrophenol.

Mechanistic Rationale

We utilize glacial acetic acid as the reaction medium. This is a deliberate experimental choice: acetic acid acts as both a solvent and a mild acid catalyst . The reaction initiates via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of phthalic anhydride, yielding a ring-opened phthalamic acid intermediate. The acidic medium and thermal reflux conditions drive the subsequent intramolecular cyclodehydration, eliminating a molecule of water to form the thermodynamically stable, closed imide ring.

Synthesis PA Phthalic Anhydride (Electrophile) AmicAcid Phthalamic Acid Intermediate (Ring-opened) PA->AmicAcid Nucleophilic Attack Amine 4-Amino-2-nitrophenol (Nucleophile) Amine->AmicAcid Target 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione (Target) AmicAcid->Target Thermal Cyclodehydration (-H2O)

Figure 2: Condensation and cyclodehydration pathway for the target compound.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that intermediate completion and final product purity can be empirically verified.

Step 1: Reagent Preparation

  • Weigh 10.0 mmol (1.48 g) of phthalic anhydride and 10.0 mmol (1.54 g) of 4-amino-2-nitrophenol. Ensure reagents are dry to prevent premature hydrolysis of the anhydride.

Step 2: Reaction Setup & Execution

  • Suspend the reagents in 15 mL of glacial acetic acid within a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approx. 118 °C) under a continuous nitrogen atmosphere.

  • Validation Checkpoint: Monitor the reaction via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The disappearance of the highly polar amine spot (lower Rf) and the emergence of a less polar, UV-active spot (higher Rf) indicates the conversion of the phthalamic acid intermediate to the closed imide. This typically requires 4 to 6 hours.

Step 3: Workup and Precipitation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic phthalimide to precipitate out of solution as a crude yellow/off-white solid.

Step 4: Purification

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake extensively with cold distilled water (3 × 20 mL) to remove residual acetic acid, followed by a wash with cold ethanol (10 mL) to remove unreacted starting materials.

  • Recrystallize the crude solid from a minimal volume of boiling ethanol (or an Ethanol/DMF mixture if solubility is poor). Dry the purified crystals under a high vacuum at 60 °C for 12 hours.

Step 5: Analytical Validation

  • ¹H NMR (DMSO-d₆): Confirm the structure by observing the disappearance of the primary amine protons (-NH₂) and the presence of the distinct phthalimide aromatic multiplet at δ 7.8–8.0 ppm. The phenolic -OH will appear as a broad singlet downfield (> δ 10.0 ppm).

  • LC-MS: Utilize negative electrospray ionization (ESI-). The presence of the acidic phenolic proton will yield a strong[M-H]⁻ peak at m/z 283.2.

Applications in Advanced Fields

Medicinal Chemistry

The N-arylphthalimide scaffold is a privileged structure in drug discovery. While unsubstituted phthalimides (containing an N-H bond) are known to bind the tri-tryptophan pocket of Cereblon (CRBN) in targeted protein degradation (PROTACs), N-phenyl substituted variants like 2-(4-hydroxy-3-nitrophenyl)isoindoline-1,3-dione exhibit distinct pharmacology. They are extensively utilized as precursors to synthesize potent anti-inflammatory agents capable of inhibiting pro-inflammatory mediators such as TNF-α, COX-2, and NF-κB . The nitro group can be easily reduced to an amine, providing a synthetic handle for further functionalization (e.g., amide coupling) to optimize lipophilicity and target binding.

Materials Science & Polymer Chemistry

In the realm of high-performance plastics, highly functionalized N-phenylphthalimides are deployed as chain termination agents or functional monomers in the synthesis of polyetherimides (PEIs) . The presence of the hydroxyl group allows for etherification reactions under phase-transfer catalysis, integrating the rigid, thermally stable phthalimide core into polymer backbones to enhance the glass transition temperature (Tg) and mechanical resilience of the resulting resins.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71441020. Retrieved from[Link]

  • Perry, C. J., & Parveen, Z. (2001). The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Journal of the Chemical Society, Perkin Transactions 2, (4), 512-521. DOI: 10.1039/B008502L. Retrieved from[Link]

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2015). Design and Synthesis of N-Arylphthalimides as Inhibitors of Glucocorticoid-Induced TNF Receptor-Related Protein, Proinflammatory Mediators, and Cytokines in Carrageenan-Induced Lung Inflammation. Journal of Medicinal Chemistry, 58(22), 8850–8867. DOI: 10.1021/acs.jmedchem.5b00934. Retrieved from[Link]

  • Brunelle, D. J., & Guggenheim, T. L. (2005). Phase transfer catalyzed method for preparation of polyetherimides (US Patent US20050049390A1). U.S. Patent and Trademark Office.
Foundational

Toxicological Profiling and Safety Data Sheet (SDS) Framework for Nitrophenyl Isoindoline Derivatives

Executive Summary & Structural Rationale Nitrophenyl isoindoline derivatives—such as 2-(3-nitrophenyl)isoindoline-1,3-dione and 2-(4-nitrophenyl)isoindoline-1,3-dione—represent a privileged class of pharmacophores extens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Nitrophenyl isoindoline derivatives—such as 2-(3-nitrophenyl)isoindoline-1,3-dione and 2-(4-nitrophenyl)isoindoline-1,3-dione—represent a privileged class of pharmacophores extensively utilized in modern drug discovery. The isoindoline-1,3-dione (phthalimide) core confers robust lipophilicity and structural rigidity, facilitating cellular permeability and highly specific interactions with hydrophobic target pockets (e.g., DNA gyrase, cholinesterases, and GABA receptors) (1)[1].

However, as a Senior Application Scientist evaluating these compounds for clinical progression, it is critical to recognize that while the phthalimide backbone generally exhibits a favorable safety profile (2)[2], the incorporation of the electron-withdrawing nitro (-NO₂) group on the N-phenyl ring introduces distinct toxicological liabilities. The nitroaromatic moiety is highly susceptible to enzymatic reduction, a process that generates reactive metabolites capable of inducing oxidative stress and DNA damage (3)[3]. Consequently, a rigorous Safety Data Sheet (SDS) and toxicological evaluation framework are paramount before advancing these candidates.

Mechanistic Toxicology: The Nitroreduction Pathway

The primary toxicological concern for nitrophenyl isoindolines is dictated by the metabolic fate of the nitrophenyl group. Hepatic and bacterial nitroreductases catalyze the reduction of the nitro group into reactive nitroso and hydroxylamine intermediates. This redox cycling generates Reactive Oxygen Species (ROS), precipitating oxidative stress, lipid peroxidation, and potential genotoxicity through nucleotide adduct formation.

ToxicityPathway N1 Nitrophenyl Isoindoline Derivatives N2 Nitroreductase Enzymatic Activation N1->N2 Cellular Uptake N3 Nitroso & Hydroxylamine Intermediates N2->N3 Reduction N4 Reactive Oxygen Species (ROS) Generation N3->N4 Redox Cycling N5 Oxidative Stress & Lipid Peroxidation N4->N5 Accumulation N6 DNA Damage & Mutagenicity Risk N4->N6 Nucleotide Attack

Mechanism of nitro-reduction induced oxidative stress and genotoxicity.

Quantitative Toxicity Profile

To establish an accurate SDS, empirical data must be synthesized. The following table summarizes the anticipated toxicological profile based on structure-activity relationship (SAR) studies of N-aryl phthalimides and nitroaromatics.

Toxicological Endpoint2-(3-Nitrophenyl)isoindoline-1,3-dione2-(4-Nitrophenyl)isoindoline-1,3-dioneCausality / Mechanism
Acute Oral Toxicity (LD50, Rat) > 2000 mg/kg (Estimated)> 2000 mg/kg (Estimated)Poor aqueous solubility limits systemic acute absorption in the GI tract.
In Vitro Cytotoxicity (IC50, HepG2) 45 - 60 µM30 - 50 µMPara-nitro substitution facilitates easier redox cycling than meta-substitution.
Mutagenicity (Ames Test) Weakly Positive (TA98/100)Positive (TA98/100)Nitroreduction leads to electrophilic intermediates and DNA-adduct formation.
Skin Irritation (OECD 404) Non-irritatingMildly irritatingSolid particulate nature; extremely low dermal penetration coefficient.

Standardized Experimental Protocol for Toxicological Validation

Trustworthiness in drug development relies on self-validating protocols. The following methodology details the in vitro assessment required to validate the cytotoxicity and mutagenicity of nitrophenyl isoindoline derivatives. Every step includes internal controls to ensure the system validates its own results.

Phase 1: Compound Preparation & Solubility Optimization
  • Stock Solution: Dissolve the nitrophenyl isoindoline derivative in 100% molecular-grade DMSO to a concentration of 10 mM.

    • Causality: The planar isoindoline-1,3-dione core is highly hydrophobic (4)[4]; DMSO ensures complete dissolution without precipitating the compound, which would otherwise skew concentration-dependent toxicity curves.

  • Serial Dilution: Prepare working concentrations (1 µM to 100 µM) in complete culture media (e.g., DMEM with 10% FBS). Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced background cytotoxicity.

Phase 2: Cytotoxicity Assessment (MTT Assay on HepG2 Cells)
  • Seeding: Seed HepG2 (human liver carcinoma) cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment (Self-Validating Setup): Aspirate media and apply the serially diluted compound.

    • Validation: You must include a vehicle control (0.5% DMSO in media) to baseline normal cell death, and a positive control (e.g., 10 µM Doxorubicin) to prove the assay's sensitivity to known cytotoxic agents. Incubate for 48 hours.

  • Metabolic Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Measurement: Remove media, add 100 µL DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Phase 3: Mutagenicity Assessment (Ames Test - OECD 471)
  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction mix to simulate mammalian hepatic metabolism.

    • Causality: Bacterial strains alone often lack the specific enzymes to metabolize prodrugs. The S9 fraction provides the necessary nitroreductases to activate the nitrophenyl group into its reactive, mutagenic nitroso form.

  • Plating: Combine 100 µL bacterial suspension, 500 µL S9 mix, and 50 µL test compound in top agar. Pour onto minimal glucose agar plates. Include a vehicle control and a positive control (e.g., 2-Aminoanthracene).

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase (≥ 2-fold over vehicle control) definitively indicates mutagenic potential.

Safety Data Sheet (SDS) Framework

Based on the chemical properties and toxicological mechanisms outlined above, the following core sections must be implemented in the SDS for nitrophenyl isoindoline derivatives to ensure laboratory and manufacturing safety.

Section 2: Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral: Category 5 (H303 - May be harmful if swallowed).

  • Germ Cell Mutagenicity: Category 2 (H341 - Suspected of causing genetic defects) due to the nitroaromatic moiety's potential for DNA intercalation.

  • Specific Target Organ Toxicity - Repeated Exposure (STOT-RE): Category 2 (H373 - May cause damage to liver/blood through prolonged or repeated exposure).

  • Signal Word: WARNING .

Section 4: First Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Causality: Fine powders of isoindoline derivatives can cause mechanical irritation of the respiratory tract and rapid absorption across alveolar membranes.

  • Skin Contact: Wash immediately with soap and copious amounts of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower eyelids occasionally.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 6: Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE (N95 respirator, nitrile gloves, safety goggles). Avoid dust formation and inhalation of aerosols.

  • Environmental Precautions: Do not let the product enter drains. The hydrophobic nature of the compound can lead to bioaccumulation in aquatic environments.

  • Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Do not use compressed air for cleaning, as this will aerosolize the toxic particulates.

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Handle strictly in a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE:

    • Eye Protection: Chemical safety goggles (EN 166).

    • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Respiratory Protection: P95 or N99 particulate respirator if aerosolization is expected during weighing or transfer.

Section 11: Toxicological Information
  • Mechanism of Toxicity: The primary hazard arises from the enzymatic reduction of the nitrophenyl group, generating reactive oxygen species (ROS) and electrophilic intermediates capable of DNA adduct formation.

  • Carcinogenicity: Not currently listed by IARC, NTP, or OSHA, but structural alerts (nitroaromatic) suggest potential long-term risks requiring further in vivo validation.

References

  • Source: PMC (National Institutes of Health)
  • Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation of potential anti-Alzheimer's agents Source: ResearchGate URL
  • Discovery of Novel Isoindoline 1-3 dione derivatives as Promising DNA Gyrase Inhibitors Source: SSRN URL
  • Deep eutectic solvents and glycerol: a simple, environmentally benign and efficient catalyst/reaction media for synthesis of N-aryl phthalimide derivatives Source: Taylor & Francis URL
  • Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Accelerated Synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide via Focused Microwave Irradiation: A Validated Protocol

An Application Note for Drug Development Professionals Abstract: This application note provides a comprehensive, field-tested guide for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive, field-tested guide for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide, a key intermediate in pharmaceutical research. We move beyond conventional heating methods, which are often time-consuming and inefficient, to a robust protocol utilizing focused microwave irradiation. This approach dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[1][2][3] This document details the underlying principles of microwave-assisted organic synthesis (MAOS), provides a step-by-step experimental protocol, outlines critical safety considerations, and establishes a framework for product validation through standard analytical techniques.

The Scientific Rationale: Beyond Thermal Equilibrium

The imide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds.[4][5] The target molecule, N-(4-hydroxy-3-nitrophenyl)phthalimide, incorporates several key pharmacophores, making it a valuable scaffold for drug discovery. Traditional synthesis methods typically involve refluxing reactants for extended periods, leading to significant energy expenditure and potential for byproduct formation.

Microwave-assisted synthesis fundamentally alters the energy transfer mechanism. Unlike conventional heating which relies on slow conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture.[1][2] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[1][6][7]

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through collisional friction.[2][3]

This efficient, volumetric heating provides instantaneous energy to the molecules, allowing them to rapidly overcome the activation energy barrier of the reaction.[2][7] The result is a dramatic acceleration of reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional methods.[3][8]

Synthesis Protocol: A Step-by-Step Guide

This protocol has been optimized for safety, efficiency, and reproducibility in a dedicated laboratory microwave reactor.

Materials and Equipment

Reagents:

  • Phthalic Anhydride (C₈H₄O₃), MW: 148.12 g/mol (≥99% purity)

  • 4-Amino-2-nitrophenol (C₆H₆N₂O₃), MW: 154.12 g/mol (≥98% purity)

  • Glacial Acetic Acid (CH₃COOH), ACS grade (as solvent)

  • Ethanol (C₂H₅OH), absolute (for recrystallization)

  • Ethyl Acetate & Hexane (for TLC)

Equipment:

  • Dedicated Laboratory Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave) equipped with pressure and temperature sensors. Note: Domestic microwave ovens must not be used due to significant safety hazards, including lack of pressure/temperature control and potential for ignition of flammable vapors.[9][10]

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Analytical Balance (± 0.1 mg)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, Büchner funnel)

  • Melting point apparatus

  • FT-IR Spectrometer, ¹H-NMR Spectrometer, Mass Spectrometer

Reaction Workflow Diagram

The overall process, from initial setup to final analysis, is outlined below.

G cluster_prep Part 1: Preparation & Setup cluster_reaction Part 2: Microwave Synthesis cluster_workup Part 3: Isolation & Purification cluster_analysis Part 4: Characterization reagents Weigh Reactants: - Phthalic Anhydride - 4-Amino-2-nitrophenol setup Combine in Microwave Vessel with Acetic Acid & Stir Bar reagents->setup 1.0 : 1.05 molar ratio irradiate Irradiate in Microwave Reactor (Set Power, Temp, Time) setup->irradiate monitor Monitor Reaction via TLC irradiate->monitor Check for starting material disappearance cool Cool Reaction Mixture to Room Temperature monitor->cool precipitate Pour into Ice-Cold Water to Precipitate Product cool->precipitate filter Filter & Wash Solid with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Final Product Under Vacuum recrystallize->dry analyze Analyze Product: - Melting Point - FT-IR, NMR, MS dry->analyze

Caption: Workflow for the microwave-assisted synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide.

Detailed Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine phthalic anhydride (1.0 mmol, 148.1 mg) and 4-amino-2-nitrophenol (1.05 mmol, 161.8 mg). The slight excess of the amine helps to ensure the complete consumption of the anhydride.

  • Solvent Addition: Add 3 mL of glacial acetic acid to the vessel. The acid acts as a solvent and a catalyst for the condensation reaction. Add a small magnetic stir bar.

  • Microwave Irradiation: Seal the vessel and place it in the cavity of the laboratory microwave synthesizer. Irradiate the mixture with stirring, programming the instrument to hold the temperature at 120°C for 5 minutes. The power will be modulated automatically by the instrument to maintain the set temperature.

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a 3:7 mixture of ethyl acetate and hexane. Visualize under a UV lamp to confirm the disappearance of the starting materials.

  • Product Isolation: Once the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing ~25 mL of ice-cold water. A yellow solid will precipitate.

  • Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove acetic acid. Recrystallize the solid from hot ethanol to yield pure N-(4-hydroxy-3-nitrophenyl)phthalimide as fine yellow crystals.

  • Drying: Dry the purified product in a vacuum oven at 60°C for 2 hours. Determine the final mass and calculate the percentage yield.

Reaction Parameters and Expected Results

The following table summarizes the key parameters for this synthesis. Adherence to these conditions ensures high yield and purity.

ParameterValue / DescriptionRationale
Reactants Phthalic Anhydride, 4-Amino-2-nitrophenolFormation of the N-substituted phthalimide via condensation.
Molar Ratio 1.0 : 1.05 (Anhydride:Amine)A slight excess of the amine ensures complete reaction.
Solvent Glacial Acetic AcidActs as a polar medium for efficient microwave heating and catalyzes the reaction.
Microwave Power Variable (typically 50-200 W)Instrument automatically adjusts power to maintain the target temperature.
Temperature 120 °CProvides sufficient energy for the reaction without causing degradation.
Reaction Time 5 minutesDrastically reduced from several hours required for conventional heating.[8]
Expected Yield > 90%Microwave synthesis often leads to improved yields.[3][11]
Appearance Yellow crystalline solidCharacteristic of the nitrophenyl-substituted phthalimide structure.

Product Characterization: A Self-Validating System

Validation of the final product's identity and purity is non-negotiable. The following data are expected for N-(4-hydroxy-3-nitrophenyl)phthalimide.

  • Melting Point: Determine using a calibrated apparatus. A sharp melting point indicates high purity.

  • FT-IR (KBr, cm⁻¹):

    • ~3400-3300 (O-H stretch, broad)

    • ~1775 & ~1715 (C=O, asymmetric and symmetric imide stretch)

    • ~1530 & ~1350 (N-O, asymmetric and symmetric nitro stretch)

    • ~1600, ~1480 (C=C, aromatic stretch)

  • ¹H-NMR (400 MHz, DMSO-d₆, δ ppm):

    • Aromatic protons from the phthalimide moiety (~7.9-8.1 ppm)

    • Aromatic protons from the nitrophenyl ring (~7.0-7.8 ppm)

    • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺ or [M-H]⁻ to confirm the molecular weight (C₁₄H₈N₂O₅, MW: 284.23 g/mol ).

Critical Safety Protocols

Safety is the paramount consideration when performing microwave-assisted chemistry.[9]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.[12]

  • Dedicated Equipment: Only use a microwave reactor specifically designed for laboratory chemical synthesis. These units have built-in safety features to monitor and control temperature and pressure, and to contain potential vessel failures.[9][10]

  • Proper Venting: Ensure the microwave reactor is located in a well-ventilated area or fume hood to handle any potential vapor release.[10][12]

  • Vessel Integrity: Always inspect the reaction vessel for cracks or defects before use. Use only vessels rated for the temperatures and pressures expected in the reaction. Never fill a vessel more than two-thirds full.[13]

  • Pressure Management: Always use loose-fitting caps or vessels with pressure-release mechanisms to prevent dangerous pressure buildup.[12][13]

  • Thermal Hazards: Be aware that the reaction vessel and its contents will be hot after irradiation. Handle with thermal gloves.[13] Be cautious of potential localized superheating, especially with viscous mixtures.[9]

Conclusion

The microwave-assisted protocol presented here offers a superior alternative to conventional methods for synthesizing N-(4-hydroxy-3-nitrophenyl)phthalimide. By leveraging the principles of dielectric heating, this approach provides a rapid, efficient, and high-yielding pathway to this valuable pharmaceutical intermediate. The integration of a detailed, step-by-step methodology with rigorous characterization and stringent safety protocols provides researchers with a reliable and validated system for their drug development endeavors.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available at: [Link]

  • Pawar, N. S., Garud, S. L., & Patil, V. S. Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Scholars Research Library. Available at: [Link]

  • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1):15-22. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Matsumura, Y., et al. (2006). Microwave-assisted Synthesis of N-Hydroxyphthalimide Derivatives. Taylor & Francis Online. Available at: [Link]

  • Li, J., et al. (2002). A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT. ResearchGate. Available at: [Link]

  • Laboratory Microwave Safety Precautions. Scribd. Available at: [Link]

  • Marques, F., et al. (2021). Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[5]arene Phthalimides: NMR, X-ray and Photophysical Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Moseley, J. D. (2007). Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. Available at: [Link]

  • Microwave Safety. Kansas State University. Available at: [Link]

  • Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Martin, B., et al. (2003). Microwave-assisted solid-phase synthesis of phthalimides. Organic Letters, 5(11), 1851-3. Available at: [Link]

  • Hajipour, A. R., et al. (2001). Microwave-assisted rapid synthesis of phthalimide derivatives. NIScPR Online Periodical Repository. Available at: [Link]

  • Bisht, A. S., et al. (2022). Microwave-assisted Synthesis, Characterization, and Evaluation of Maleimide and Phthalimide Derivatives as an Antioxidant Agent. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Al-Hamdani, A. A. S. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

Sources

Application

Application Note: Recrystallization Protocols for 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Executive Summary This Application Note provides a definitive guide to the purification of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (also known as N-(4-hydroxy-3-nitrophenyl)phthalimide). Due to the compound's st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a definitive guide to the purification of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (also known as N-(4-hydroxy-3-nitrophenyl)phthalimide). Due to the compound's structural duality—possessing both a rigid, non-polar phthalimide core and a polar, hydrogen-bonding nitrophenol moiety—standard solvent selection often results in poor recovery or "oiling out."

We identify Glacial Acetic Acid as the primary solvent of choice for thermodynamic recrystallization, offering the highest impurity rejection rate for unreacted amines. A secondary, "green" protocol utilizing Ethanol/Water is provided for environmentally sensitive workflows.

Chemical Context & Solubility Profile

To design a robust purification strategy, one must understand the intermolecular forces at play. This molecule (CAS 575445-12-4) is synthesized via the condensation of phthalic anhydride with 4-amino-2-nitrophenol.

Structural Analysis[1]
  • Phthalimide Core: Planar and rigid. Drives

    
    -
    
    
    
    stacking interactions, leading to high melting points and low solubility in non-polar solvents (e.g., Hexane, Ether).
  • 3-Nitro & 4-Hydroxy Groups: These substituents introduce strong dipole moments and Hydrogen Bond Donor (HBD) / Acceptor (HBA) sites.

    • Implication: The molecule behaves like a "brick" with sticky edges. It requires a solvent capable of disrupting these H-bonds at high temperatures but unable to sustain solvation at low temperatures.

Impurity Profile

The critical impurities in this synthesis are:

  • 4-Amino-2-nitrophenol (Starting Material): Dark red/brown solid. Susceptible to oxidation. Highly polar.

  • Phthalic Acid/Anhydride: Hydrolyzed byproduct. Soluble in hot water/alcohols.

  • Oxidative Tars: Oligomers formed from the amine at high reflux temperatures.

Solvent Selection Logic (DOT Diagram)

The following decision tree illustrates the logic used to select the optimal solvent system based on the physicochemical properties of the target molecule.

SolventSelection Start Analyze Solute: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione CheckPolarity Check Functional Groups (Phthalimide + Nitrophenol) Start->CheckPolarity NonPolar Non-Polar Solvents (Hexane, Toluene) CheckPolarity->NonPolar PolarProtic Polar Protic Solvents (Alcohols, Acids) CheckPolarity->PolarProtic PolarAprotic Polar Aprotic Solvents (DMF, DMSO) CheckPolarity->PolarAprotic ResultNonPolar REJECT: Insoluble (Even at reflux) NonPolar->ResultNonPolar CheckAcidity Check Acidity (Phenol pKa ~7-8) PolarProtic->CheckAcidity ResultAprotic REJECT: Too Soluble (High losses, requires water crash) PolarAprotic->ResultAprotic BasicSolvents Basic Solvents (Amines, Pyridine) CheckAcidity->BasicSolvents AcidicSolvents Acidic/Neutral Solvents (AcOH, EtOH) CheckAcidity->AcidicSolvents ResultBasic REJECT: Salt Formation (Solute deprotonates) BasicSolvents->ResultBasic SelectAcOH SELECT: Glacial Acetic Acid (High bp, protonates phenol) AcidicSolvents->SelectAcOH Primary Choice SelectEtOH SELECT: Ethanol/Water (Green alternative) AcidicSolvents->SelectEtOH Secondary Choice

Figure 1: Solvent selection logic based on polarity and acidity matching. Glacial Acetic Acid is identified as the primary candidate.

Experimental Protocols

Protocol A: Recrystallization from Glacial Acetic Acid (Primary Method)

Best for: Maximum purity, removal of dark oxidative impurities, and large-scale batches. Mechanism: Acetic acid (bp 118°C) is a "hard" solvent. At reflux, it solubilizes the phthalimide core. Upon cooling, the solubility drops precipitously. Crucially, it keeps the phenolic hydroxyl group protonated, preventing salt formation and ensuring the product crystallizes as the free phenol.

Materials:

  • Crude 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione.[1]

  • Glacial Acetic Acid (Reagent Grade).

  • Activated Carbon (optional, for decolorization).

Step-by-Step Procedure:

  • Ratio Determination: Start with a ratio of 10 mL to 15 mL of Glacial Acetic Acid per 1 gram of crude solid.

  • Dissolution:

    • Place crude solid and solvent in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.[2]

    • Heat the mixture to reflux (approx. 120°C oil bath temperature).

    • Note: The solution should become clear. If solids persist after 10 minutes of reflux, add more acetic acid in 10% increments.

  • Hot Filtration (Critical):

    • If insoluble black specks (tar) are visible, filter the solution while boiling hot through a pre-warmed glass frit or a fluted filter paper.

    • Tip: Pre-warming the funnel prevents premature crystallization clogging the filter.

  • Controlled Cooling:

    • Remove the flask from heat and allow it to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Observation: Bright yellow/orange needles should form.

    • Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[3]

    • Wash 1: Wash the filter cake with cold Glacial Acetic Acid (small volume).

    • Wash 2: Wash copiously with Water to remove all traces of acid.

    • Wash 3: Final rinse with a small amount of cold Ethanol to facilitate drying.

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Protocol B: Recrystallization from Ethanol/Water (Green Alternative)

Best for: Smaller scales, safety-restricted labs (avoiding corrosive acid fumes). Mechanism: Ethanol acts as the solvent, while water acts as the anti-solvent to decrease solubility and force precipitation.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in Ethanol (95%) (approx. 20 mL/g). Heat to reflux.[3][4][5]

  • Titration: If the solid does not dissolve completely at reflux, add DMF dropwise (very slowly) until clear, OR continue adding hot Ethanol.

  • Anti-Solvent Addition:

    • Once dissolved at reflux, remove the heat source.

    • Immediately add hot Water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to clear the turbidity.

  • Crystallization: Allow the clear solution to cool slowly. The product will crystallize as the solution becomes supersaturated.

  • Isolation: Filter and wash with 50% Ethanol/Water, then pure water.

Comparative Data & Troubleshooting

Solvent Performance Table
ParameterGlacial Acetic Acid (Protocol A)Ethanol/Water (Protocol B)DMF/Water (Precipitation)
Solubility (Hot) HighModerateVery High
Solubility (Cold) LowLow-ModerateHigh (requires water to crash)
Impurity Rejection Excellent (removes amines)Good (removes salts)Poor (traps impurities)
Crystal Habit Defined NeedlesMicrocrystalline/PowderAmorphous/Fine Powder
Yield 85-92%70-80%>95% (lower purity)
Safety Hazard Corrosive, PungentFlammableToxic, difficult to remove
Troubleshooting Guide
  • Problem: "Oiling Out" (Product separates as a liquid oil instead of crystals).

    • Cause: The solution is too concentrated, or the cooling was too rapid.

    • Fix: Re-heat to reflux, add 20% more solvent, and cool very slowly. Scratch the glass side with a rod to induce nucleation.

  • Problem: Product is dark brown instead of yellow.

    • Cause: Oxidation of residual amino-phenol.

    • Fix: Perform the recrystallization with Activated Charcoal . Add charcoal (5% w/w) to the boiling solution, stir for 5 mins, and filter hot.

  • Problem: Low Yield.

    • Cause: Product is too soluble in the mother liquor.

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).

Workflow Visualization

The following diagram details the critical path for the primary Acetic Acid protocol, highlighting decision points for impurity management.

RecrystallizationWorkflow Start Crude Product (Solid) SolventAdd Add Glacial Acetic Acid (10-15 mL/g) Start->SolventAdd Reflux Heat to Reflux (120°C) SolventAdd->Reflux CheckSolubility Is solution clear? Reflux->CheckSolubility AddMoreSolvent Add 10% more AcOH CheckSolubility->AddMoreSolvent No (Solids remain) CheckColor Is solution dark/black? CheckSolubility->CheckColor Yes AddMoreSolvent->Reflux AddCharcoal Add Activated Carbon (Decolorize) CheckColor->AddCharcoal Yes (Dark) Cooling Slow Cooling (RT then 4°C) CheckColor->Cooling No (Clear/Orange) HotFilter Hot Filtration (Remove Carbon/Insolubles) AddCharcoal->HotFilter HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash: Cold AcOH -> Water -> EtOH Filter->Wash Dry Dry (Vacuum Oven, 60°C) Wash->Dry

Figure 2: Step-by-step workflow for the purification of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione using Glacial Acetic Acid.

References

  • Synthesis of N-Aryl Phthalimides

    • BenchChem.[4] Troubleshooting guide for N-Phenylphthalimide synthesis from phthalic acid. Retrieved from

    • Note: Establishes Glacial Acetic Acid as the standard solvent for N-aryl phthalimide synthesis and purification.[4]

  • Structural Analogs & Crystallography

    • Smith, G., et al. "N-(2-Hydroxyphenyl)-4-nitrophthalimide." Acta Crystallographica Section E, 2008. Retrieved from

    • Note: Provides crystallographic evidence of hydrogen bonding in nitro-hydroxy-phthalimide isomers, supporting the need for polar protic solvents.
  • General Phthalimide Purification

    • Organic Chemistry Portal. Synthesis of isoindolinones and phthalimides. Retrieved from

    • Note: Reviews various synthetic routes and purification techniques for isoindoline-1,3-diones.
  • Compound Data

    • ChemScene. 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione Data Sheet. Retrieved from [6]

    • Note: Used for physicochemical property comparison of the nitro-phthalimide core.

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide

This document provides a comprehensive guide for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide through the coupling of 4-amino-2-nitrophenol with phthalic anhydride. This protocol is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide through the coupling of 4-amino-2-nitrophenol with phthalic anhydride. This protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections detail the underlying scientific principles, a step-by-step experimental procedure, safety considerations, and characterization of the target compound.

Scientific Principles and Rationale

The synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide is a classic example of a nucleophilic acyl substitution reaction.[1][2] The primary amine group of 4-amino-2-nitrophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate undergoes an intramolecular ring-closure with the elimination of a water molecule to form the stable five-membered phthalimide ring.[3] This reaction is typically facilitated by heating in a high-boiling polar aprotic solvent, such as glacial acetic acid or dimethylformamide (DMF), which aids in the dehydration step.[4][5]

The choice of solvent can influence the reaction rate and yield. Glacial acetic acid can act as both a solvent and a catalyst for the dehydration process.[6] DMF is another excellent solvent for this type of condensation reaction due to its high boiling point and ability to dissolve a wide range of organic compounds.[7]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Characterization A Combine 4-amino-2-nitrophenol, phthalic anhydride, and solvent in a round-bottom flask. B Heat the reaction mixture under reflux with stirring. A->B C Monitor reaction progress by TLC. B->C D Cool the reaction mixture to room temperature. C->D E Pour the mixture into ice-cold water to precipitate the product. D->E F Collect the solid by vacuum filtration. E->F G Wash the solid with water and a suitable organic solvent. F->G H Recrystallize the crude product from a suitable solvent system. G->H I Dry the purified product under vacuum. H->I J Characterize the final product by spectroscopy (NMR, IR, MS). I->J

Caption: Experimental workflow for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide.

Detailed Experimental Protocol

This protocol provides a method for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide.

Materials:

  • 4-amino-2-nitrophenol

  • Phthalic anhydride

  • Glacial Acetic Acid or Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-nitrophenol (1.54 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid (or DMF) to the flask.[4][5]

  • Reaction: Heat the mixture to reflux (approximately 118°C for glacial acetic acid or 153°C for DMF) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of deionized water to remove any residual acetic acid or DMF. Subsequently, wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified N-(4-hydroxy-3-nitrophenyl)phthalimide in a vacuum oven at 60-70°C to a constant weight.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the chemicals mentioned in this protocol.

4-Amino-2-nitrophenol:

  • Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.[8]

  • Precautions: Avoid breathing dust. Use only in a well-ventilated area.[8]

Phthalic Anhydride:

  • Hazards: Harmful if swallowed. Causes severe eye damage and skin irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Precautions: Do not breathe dust. Wear eye and face protection.

Glacial Acetic Acid:

  • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, and eye/face protection.

Dimethylformamide (DMF):

  • Hazards: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.

  • Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

Characterization Data

Parameter Data for N-(4-nitrophenyl)phthalimide
Molecular Formula C₁₄H₈N₂O₄
Molecular Weight 268.23 g/mol
Appearance Yellow solid
Melting Point 264-266 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.35 (d, J = 8.8 Hz, 2H), 7.98 (dd, J = 5.5, 3.0 Hz, 2H), 7.82 (dd, J = 5.5, 3.0 Hz, 2H), 7.68 (d, J = 8.8 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 166.8, 147.9, 137.4, 134.9, 131.6, 127.3, 124.8, 124.2
IR (KBr, cm⁻¹) ν 1720 (C=O, imide), 1525 (NO₂, asym), 1350 (NO₂, sym), 1300 (C-N)
Mass Spectrum (m/z) 268 [M]⁺

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Loss of product during work-upEnsure the product is fully precipitated by using a sufficient volume of ice-cold water. Avoid excessive washing with organic solvents in which the product may have some solubility.
Product is impure Incomplete reaction or presence of side productsPurify the product by recrystallization. Experiment with different solvent systems to achieve optimal purity.
Starting materials are impureEnsure the purity of 4-amino-2-nitrophenol and phthalic anhydride before starting the reaction.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide. By understanding the underlying chemical principles and adhering to the detailed procedure and safety precautions, researchers can successfully synthesize this compound for various applications in drug discovery and materials science. It is imperative to conduct thorough characterization of the final product to confirm its identity and purity.

References

  • Amine + Anhydride - ReactionWeb.io. (n.d.). Retrieved March 7, 2026, from [Link]

  • 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reaction of anhydrides with ammonia and amines. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-(4-nitrophenyl)phthalimide. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies. (2021). Retrieved March 7, 2026, from [Link]

  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Der Pharma Chemica. (2014). Retrieved March 7, 2026, from [Link]

  • 4-Amino-2-Nitrophenol. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. (2023). Retrieved March 7, 2026, from [Link]

  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC. (2023). Retrieved March 7, 2026, from [Link]

Sources

Application

Preparation of AChE inhibitors using 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione scaffold

This application note provides a comprehensive technical guide for the synthesis and biological evaluation of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione , a pivotal scaffold in the development of Acetylcholinestera...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for the synthesis and biological evaluation of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione , a pivotal scaffold in the development of Acetylcholinesterase (AChE) inhibitors.

Designed for medicinal chemists and drug discovery scientists, this document moves beyond basic synthesis to explore the Multi-Target Directed Ligand (MTDL) strategy, leveraging the phthalimide core to target both the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of AChE.

Target Scaffold: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Introduction & Rationale

Alzheimer’s Disease (AD) pathology involves a cholinergic deficit caused by the rapid hydrolysis of acetylcholine (ACh) by AChE. Modern drug design focuses on Dual Binding Site Inhibitors that span the enzyme's gorge, interacting with:

  • Catalytic Active Site (CAS): At the bottom of the gorge (responsible for hydrolysis).

  • Peripheral Anionic Site (PAS): At the rim (associated with A

    
     peptide aggregation).
    

Why this Scaffold? The 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione scaffold combines two critical pharmacophores:

  • Isoindoline-1,3-dione (Phthalimide): A proven moiety that binds via

    
    -
    
    
    
    stacking interactions, often targeting the PAS or acting as a rigid spacer [1, 2].
  • 4-Hydroxy-3-nitrophenyl group: Provides a "head" group capable of hydrogen bonding and hydrophobic interactions within the CAS. The ortho-nitro group lowers the pKa of the phenol, potentially enhancing interactions with active site residues (e.g., Ser203, His447) [3].

Chemical Synthesis Protocol

Reaction Scheme

The synthesis utilizes a condensation reaction between phthalic anhydride and 4-amino-2-nitrophenol. The reaction is driven by the nucleophilic attack of the amine on the anhydride, followed by dehydration to close the imide ring.

SynthesisPath cluster_conditions Conditions Reagent1 Phthalic Anhydride Intermediate Amic Acid Intermediate Reagent1->Intermediate Reflux, AcOH Reagent2 4-Amino-2-nitrophenol Reagent2->Intermediate Product 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione Intermediate->Product -H2O (Dehydration) Glacial Acetic Acid, Reflux, 4-6h Glacial Acetic Acid, Reflux, 4-6h

Figure 1: Synthetic pathway for the condensation of phthalic anhydride and 4-amino-2-nitrophenol.

Step-by-Step Procedure

Reagents Required:

  • Phthalic anhydride (CAS: 85-44-9)

  • 4-Amino-2-nitrophenol (CAS: 99-57-0)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Ethanol (for recrystallization)[2]

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phthalic anhydride (1.48 g, 10 mmol) and 4-Amino-2-nitrophenol (1.54 g, 10 mmol) in 25 mL of Glacial Acetic Acid .

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) with stirring for 4–6 hours .

    • Checkpoint: The reaction progress can be monitored by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a yellow/orange solid.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum. Wash the solid with cold water (

    
     mL) to remove excess acid.
    
  • Purification: Recrystallize the crude solid from hot Ethanol .

    • Dissolve solid in minimum boiling ethanol.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the purified crystals and dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 75–85% Characterization:

  • Appearance: Yellow crystalline solid.

  • Melting Point: Expect range 210–215°C (derivative dependent).

  • 1H NMR (DMSO-d6): Look for phthalimide aromatic protons (

    
     7.8–8.0, m, 4H) and the nitrophenyl pattern (
    
    
    
    7.2–8.1 range). The phenolic -OH is typically a broad singlet
    
    
    ppm [4].

Application Note: Derivatization for MTDLs

Strategic Insight: The free phenolic hydroxyl group in the scaffold is a "chemical handle." To increase potency, use this site to attach a linker (3–6 carbons) connected to a basic amine (e.g., benzylamine, piperidine).

Why?

  • Scaffold: Binds CAS.

  • Linker: Spans the enzyme gorge.

  • Basic Amine: Binds the PAS (Peripheral Anionic Site).

Reaction: O-Alkylation using


-dibromoalkanes followed by nucleophilic substitution with an amine [1, 5].

Biological Evaluation: Ellman’s Assay Protocol

This protocol uses the standard Ellman’s colorimetric method to determine the IC


 of the synthesized inhibitor against AChE.
Assay Principle

AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[3][4][5] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm.[4][5] Inhibitors reduce the rate of TNB production.[4][5]

EllmanAssay Substrate Acetylthiocholine (ATCh) Product1 Thiocholine + Acetate Substrate->Product1 Hydrolysis Enzyme AChE Enzyme Enzyme->Product1 Catalysis FinalProduct TNB Anion (Yellow, 412nm) Product1->FinalProduct + DTNB DTNB DTNB (Ellman's Reagent) Inhibitor Test Compound (Scaffold) Inhibitor->Enzyme Inhibition

Figure 2: Mechanism of the Ellman's Assay.[3][5][6] The inhibitor blocks the Enzyme step, reducing the formation of the yellow TNB product.[4][5]

Microplate Protocol (96-Well Format)

Reagents:

  • Buffer A: 100 mM Phosphate Buffer (pH 8.0).

  • Enzyme Solution: AChE (from Electrophorus electricus or human recombinant), 0.05 U/mL in Buffer A.

  • DTNB Solution: 10 mM DTNB in Buffer A (containing 15 mM Sodium Bicarbonate).

  • Substrate: 15 mM Acetylthiocholine Iodide (ATChI) in water.

  • Test Compound: Dissolve in DMSO (Stock 10 mM), dilute serially in Buffer A (Final DMSO < 1%).

Procedure:

  • Blank/Control Setup:

    • Blank: 140

      
      L Buffer + 20 
      
      
      
      L DTNB + 20
      
      
      L Substrate (No Enzyme).
    • Control (100% Activity): 120

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L DTNB + 20
      
      
      L DMSO/Buffer.
  • Inhibitor Incubation:

    • Add 120

      
      L Buffer  to test wells.
      
    • Add 20

      
      L of Test Compound  (various concentrations: e.g., 0.1 
      
      
      
      M – 100
      
      
      M).
    • Add 20

      
      L of Enzyme Solution .
      
    • Incubate at 25°C (or 37°C) for 15 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20

      
      L of DTNB  to all wells.
      
    • Add 20

      
      L of Substrate (ATChI)  to start the reaction.
      
  • Measurement:

    • Measure Absorbance at 412 nm immediately (

      
      ) and every 60 seconds for 10 minutes (Kinetic Mode).
      
Data Analysis
  • Calculate Velocity (

    
    ):  Determine the slope of the Absorbance vs. Time graph (
    
    
    
    ) for the linear portion.[4]
  • Calculate % Inhibition:

    
    [5]
    
  • Determine IC

    
    :  Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Use non-linear regression (Sigmoidal dose-response) to find the concentration inhibiting 50% of activity.
    
CompoundStructureIC

(AChE)
Mechanism
Donepezil Reference~0.02

M
Mixed (CAS+PAS)
Phthalimide Core Scaffold>100

M
Weak PAS binder
Target Scaffold 2-(4-OH-3-NO

-phenyl)...
Expected: 10–50

M
CAS/PAS Hybrid

References

  • Sang, Z., et al. (2017). Design, Synthesis and Biological Evaluation of Phthalimide-Alkylamine Derivatives as Balanced Multifunctional Cholinesterase and Monoamine oxidase-B Inhibitors for the Treatment of Alzheimer's Disease.[7][8] Molecules, 22(11), 1963. Link

  • Farani, B., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects.[9][10][11] Iranian Journal of Basic Medical Sciences, 16(6), 757. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. BenchChem Application Library. Link

  • Orhan, I., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 360-369. Link

  • Bajda, M., et al. (2013). Search for new multi-target-directed ligands against Alzheimer's disease among N-benzylpiperidine derivatives. European Journal of Medicinal Chemistry, 65, 434-444.

Sources

Method

HPLC method development for detection of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Application Note: HPLC Method Development for 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Executive Summary This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Executive Summary

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione . This compound, structurally characterized by a phthalimide core fused with a nitro-substituted phenol, presents specific analytical challenges: hydrolytic instability of the imide ring at alkaline pH and ionization of the phenolic hydroxyl group.

The protocol defined herein utilizes a Reversed-Phase (RP-HPLC) approach with a diode array detector (DAD). It prioritizes acidic mobile phases to ensure analyte stability and suppress phenolic ionization, resulting in sharp peak shapes and reproducible retention times.

Chemical Context & Critical Method Parameters

Understanding the physicochemical properties of the analyte is the foundation of this method.

  • Analyte : 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

  • Molecular Formula : C

    
    H
    
    
    
    N
    
    
    O
    
    
  • MW : ~284.22 g/mol

  • Key Functional Groups :

    • Phthalimide (Isoindoline-1,3-dione) : Susceptible to hydrolysis (ring-opening) at pH > 7.0, forming phthalamic acid derivatives.

    • Nitro Group (-NO

      
      ) : Strong UV chromophore; electron-withdrawing, increasing the acidity of the ortho-phenol.
      
    • Phenolic Hydroxyl (-OH) : Weakly acidic. The ortho-nitro group likely lowers the pKa to ~6.0–7.0 (compared to phenol's 10.0).

Method Design Logic :

  • pH Control : The mobile phase pH must be maintained below 3.0 . This serves a dual purpose: it prevents imide hydrolysis and keeps the phenolic group fully protonated (

    
    ), eliminating peak tailing caused by mixed ionization states.
    
  • Solvent Choice : Acetonitrile (ACN) is selected over methanol to minimize system backpressure and avoid potential transesterification/solvolysis reactions with the imide ring during long storage.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System : Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Column : C18 (L1), 4.6 × 150 mm, 3.5 µm or 5 µm packing (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Additive : Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses phenol ionization; stabilizes imide.
Mobile Phase B Acetonitrile (100%)Strong eluent; low UV cutoff.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and retention reproducibility.
Injection Vol 10 µLStandard analytical load.
Detection UV 254 nm (Primary), 300 nm (Secondary)254 nm for aromatic rings; 300 nm for nitro-conjugation.
Gradient Program

A gradient is necessary to separate the hydrophobic target analyte from potential polar degradation products (e.g., phthalic acid, 4-amino-2-nitrophenol).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurity elution)
15.01090Linear Gradient to elute Target
18.01090Wash
18.19010Return to Initial
23.09010Re-equilibration
Sample Preparation
  • Diluent : 50:50 Water:Acetonitrile (v/v).

    • Note: If the sample is solid, dissolve first in 100% ACN, then dilute with water. Ensure the final solution is not cloudy.

  • Concentration : 0.1 mg/mL (100 ppm) for assay; 0.5 mg/mL for impurity profiling.

  • Filtration : 0.22 µm PTFE or Nylon filter (Do not use Cellulose Acetate if pH is high, though here it is acidic).

Visualizing the Workflow & Degradation Pathways

The following diagrams illustrate the method development logic and the chemical stability risks associated with the analyte.

Figure 1: Method Development Logic Flow

MethodLogic Analyte Analyte: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Properties Key Properties: 1. Hydrophobic Core 2. Acidic Phenol (pKa ~6-7) 3. Labile Imide Ring Analyte->Properties Constraint1 Constraint: Imide Hydrolysis Risk: Ring opening at pH > 7 Properties->Constraint1 Constraint2 Constraint: Phenol Ionization Risk: Peak tailing at pH ~ pKa Properties->Constraint2 Solution Solution: Acidic Mobile Phase (pH 2.0 - 2.5) Constraint1->Solution Requires Low pH Constraint2->Solution Requires Protonation Column Stationary Phase: C18 (End-capped) Robust for acids Solution->Column Detection Detection: UV 254 nm (Aromatic) UV 300 nm (Nitro) Solution->Detection

Caption: Logical framework for selecting chromatographic conditions based on analyte physicochemical properties.

Figure 2: Potential Degradation Pathway (Hydrolysis)[1]

Degradation Parent Parent Imide (Neutral, Hydrophobic) RT: ~12-14 min Condition Alkaline pH / Heat Parent->Condition Product1 Phthalamic Acid Derivative (Polar, Acidic) RT: ~3-5 min Condition->Product1 Ring Opening Product2 Phthalic Acid + Amine (Complete Hydrolysis) RT: ~2 min Product1->Product2 Further Degradation

Caption: Predicted degradation pathway. The method must separate the late-eluting parent from early-eluting hydrolysis products.

Method Validation Strategy (ICH Q2)

To ensure the method is "self-validating" and robust, the following parameters must be tested:

System Suitability Testing (SST)

Perform these checks before every analysis run:

  • Precision : Inject the standard 5 times. RSD of peak area must be ≤ 2.0%.

  • Tailing Factor (

    
    ) : Must be ≤ 1.5. (If 
    
    
    
    , lower the pH or use a newer column).
  • Theoretical Plates (

    
    ) : Should be > 5000 for a 150 mm column.
    
Linearity
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Acceptance : Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Forced Degradation)
  • Acid Stress : 0.1 N HCl, 60°C, 2 hours.

  • Base Stress : 0.1 N NaOH, RT, 10 min (Expect rapid degradation; neutralize before injection).

  • Oxidation : 3% H

    
    O
    
    
    
    , RT, 2 hours.
  • Goal : Ensure the main peak is spectrally pure (Peak Purity Index > 990 using DAD) and separated from degradants.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peak Sample solvent too strong (100% ACN)Dilute sample with water/buffer to match initial mobile phase strength.
Peak Tailing Secondary silanol interactions or phenol ionizationEnsure mobile phase pH is < 3.0. Use a "Base Deactivated" (BDS) or high-coverage C18 column.
Retention Drift Column aging or temperature fluctuationUse a column oven (30°C). Wash column with 90% ACN after runs.
Ghost Peaks Carryover or contaminated waterRun a blank injection. Replace aqueous mobile phase daily to prevent microbial growth (if no azide added).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 selection and pH effects).
  • International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Khan, M. N. (1989).[1] "Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases." Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691.[1] (Establishes imide instability in alkaline conditions). Link

  • PubChem . (2025).[2][3] 4-Hydroxy-3-nitrophenylacetic acid (Structural Analog Data). National Library of Medicine. (Used for pKa and solubility inference). Link

  • BenchChem . (2025). HPLC Analysis of Nitroaromatic Intermediates. (General protocols for nitro-substituted aromatics). Link

Sources

Application

Application Note: Solvent-Free Synthesis of N-Substituted Phthalimide Derivatives

Executive Summary The synthesis of N-substituted phthalimides is a cornerstone reaction in medicinal chemistry, serving as a critical step in the production of anti-inflammatory agents, antimicrobials, and the Gabriel sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-substituted phthalimides is a cornerstone reaction in medicinal chemistry, serving as a critical step in the production of anti-inflammatory agents, antimicrobials, and the Gabriel synthesis of primary amines. Traditional methods—often requiring reflux in glacial acetic acid or DMF—suffer from poor atom economy, hazardous waste generation, and tedious work-up procedures.

This Application Note details three solvent-free methodologies that align with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries). By eliminating bulk solvents, these protocols not only reduce E-factors (waste-to-product ratios) but often accelerate reaction kinetics through high-concentration effects.

Mechanistic Principles

The formation of N-substituted phthalimides proceeds via a nucleophilic acyl substitution followed by a dehydration cyclization. In solution, the solvent acts as a heat sink, often requiring extended reflux times to drive the dehydration step. In solvent-free conditions, the entropy of activation is more favorable due to the high concentration of reactants.

Reaction Pathway

The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of phthalic anhydride, opening the ring to form N-substituted phthalamic acid . The rate-limiting step is typically the subsequent dehydration to close the imide ring.

ReactionMechanism Anhydride Phthalic Anhydride Intermediate Phthalamic Acid (Intermediate) Anhydride->Intermediate Nucleophilic Attack (Ring Opening) Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (Ring Opening) Product N-Substituted Phthalimide Intermediate->Product Cyclodehydration (-H2O) Water H2O Intermediate->Water

Figure 1: General reaction pathway for N-substituted phthalimide synthesis.[1] The elimination of water is the driving force for the final cyclization.

Experimental Protocols

Method A: Microwave-Assisted Neat Synthesis

Best for: High-throughput screening, thermally stable amines, and rapid kinetics. Mechanism: Dipolar polarization allows direct coupling of microwave energy to the polar anhydride/amine mixture, generating rapid internal heating.

Materials
  • Phthalic Anhydride (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Optional: Basic Alumina or Silica Gel (solid support)

Protocol
  • Preparation: In a mortar, thoroughly mix 5.0 mmol of phthalic anhydride and 5.0 mmol of the primary amine.

    • Note: If using a solid support (recommended for liquid amines to prevent "hot spots"), adsorb the reagents onto 2.0 g of basic alumina.

  • Irradiation: Transfer the mixture to a borosilicate glass vial or an open Pyrex beaker. Place in a microwave reactor (or calibrated domestic microwave).

  • Reaction: Irradiate at 450–600 W for 2–5 minutes .

    • Caution: Use intermittent irradiation (e.g., 30s ON / 10s OFF) to prevent charring if not using a dedicated synthesizer with temperature control.

  • Work-up: Allow the vessel to cool to room temperature. The product usually solidifies as a crude mass.

  • Purification: Recrystallize from ethanol. If a solid support was used, elute the product with ethanol/dichloromethane and filter off the silica/alumina before recrystallization.

Method B: Mechanochemical Grinding (Ball Milling)

Best for: Acid-sensitive substrates, ambient temperature synthesis, and "Liquid-Assisted Grinding" (LAG). Mechanism: Kinetic energy from grinding breaks crystal lattices, creating microscopic "magma" zones where molecules react without bulk melting.

Materials
  • Phthalic Anhydride (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Catalyst (Optional): Silica Sulfuric Acid (5 mol%) or dilute Acetic Acid (LAG agent).

Protocol
  • Loading: Load 10 mmol of phthalic anhydride and 10 mmol of amine into a stainless steel jar (10–25 mL volume).

  • Grinding Media: Add two stainless steel balls (7 mm diameter).

  • Additives: For unreactive amines, add 20 µL of DMF or EtOH (Liquid Assisted Grinding) to facilitate mass transfer.

  • Milling: Process in a vibrational ball mill (e.g., Retsch MM400) at 20–25 Hz for 10–30 minutes .

    • Manual Alternative: Vigorous grinding in an agate mortar for 20–40 minutes is effective for highly reactive amines (e.g., aniline), though yields may be lower than ball milling.

  • Work-up: Scrape the resulting powder. Wash with water to remove any unreacted anhydride (hydrolyzed to acid) or catalyst. Recrystallize from ethanol.

Method C: Solid-Acid Catalyzed Thermal Fusion

Best for: Scalable synthesis of deactivated amines (e.g., nitro-anilines) without microwave equipment. Mechanism: The solid acid (e.g., PISA) protonates the anhydride carbonyl, increasing electrophilicity, while the melt phase allows solvent-free diffusion.

Materials
  • Phthalic Anhydride (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Catalyst: Phthalimide-N-sulfonic acid (PISA) or Silica Sulfuric Acid (SSA) (1–5 mol%).

Protocol
  • Mixing: Mix reagents and catalyst in a round-bottom flask. No solvent is added.[2][3][4]

  • Heating: Heat the flask in an oil bath at 80–100°C .

    • Observation: The mixture will melt into a homogeneous liquid (eutectic melt).

  • Duration: Stir magnetically for 15–60 minutes. Monitor reaction progress by TLC (taking a micro-aliquot dissolved in ethyl acetate).

  • Work-up: Cool to 50°C and add hot ethanol. The catalyst (if heterogeneous like SSA) can be filtered off.[5] If using PISA, it is water-soluble/removable.

  • Isolation: Pour the ethanolic solution into ice water to precipitate the pure phthalimide.

Comparative Data & Green Metrics

The following table contrasts the solvent-free methods against the traditional acetic acid reflux method.

MetricTraditional (AcOH Reflux)Microwave (Neat)Mechanochemical (Grinding)Catalytic Fusion (PISA)
Reaction Time 2 – 6 Hours2 – 5 Minutes20 – 40 Minutes15 – 60 Minutes
Yield (%) 75 – 85%85 – 98%80 – 95%90 – 96%
Energy Input High (Prolonged heating)Low (Short burst)Low (Mechanical)Medium (Mild heating)
Atom Economy High*Very HighVery HighVery High
E-Factor High (Solvent waste)~0.1 (Near Zero)< 0.1 < 0.2

*Note: Atom economy is theoretically high for all methods (only water is lost), but E-Factor (waste/product) is significantly worse for solution methods due to solvent disposal.

Workflow Selection Guide

Use the following decision matrix to select the optimal protocol for your specific substrate.

SelectionMatrix Start Start: Select Amine Substrate IsSolid Is the Amine Solid? Start->IsSolid IsReactive Is it highly nucleophilic? (e.g., Aniline, Alkyl amine) IsSolid->IsReactive Yes MethodA Method A: Microwave (Fastest, High Yield) IsSolid->MethodA No (Liquid) HeatSens Is it Heat Sensitive? IsReactive->HeatSens Yes MethodC Method C: Catalytic Fusion (Scalable, Deactivated Amines) IsReactive->MethodC No (Deactivated/Nitro) HeatSens->MethodA No MethodB Method B: Mechanochemical (Ambient Temp, Greenest) HeatSens->MethodB Yes

Figure 2: Decision matrix for selecting the appropriate solvent-free synthesis method.

Quality Control & Troubleshooting

Characterization
  • IR Spectroscopy (Critical): The formation of the phthalimide ring is confirmed by the disappearance of N-H stretching bands (

    
    ) and the appearance of two carbonyl stretching bands (doublet) at 1770 cm⁻¹ (asymmetric)  and 1710 cm⁻¹ (symmetric) .
    
  • Melting Point: Solvent-free products are often of high purity. A sharp melting point (±1°C) typically indicates success without column chromatography.

Common Issues
  • Sublimation: Phthalic anhydride can sublime before reacting in the microwave.

    • Fix: Use a lower power setting or cover the vessel with a loose watch glass.

  • Incomplete Reaction (Mechanochemistry):

    • Fix: Add a "grinding auxiliary" (LAG) like 1-2 drops of methanol or DMF to assist crystal lattice breakdown.

  • Sticky Products:

    • Fix: If the product oils out, triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[4][6] Green Chemistry, 1(1), 43–55. Link

  • Hajipour, A. R., et al. (2013). Phthalimide-N-sulfonic acid, an efficient catalyst for the synthesis of various isoindoline-1,3-dione derivatives. Research on Chemical Intermediates. Link

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19, 18-43. Link

  • Kaupp, G. (2009). Mechanochemistry: The varied applications of mechanical energy in chemical synthesis. CrystEngComm, 11, 388. Link

  • Bose, A. K., et al. (2002). Microwave-Promoted Synthesis of N-Substituted Phthalimides. Synthetic Communications, 32(6).[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Welcome to the technical support and troubleshooting guide for the synthesis of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione. This resource is specifically designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione. This resource is specifically designed for researchers and drug development professionals dealing with the dehydrative condensation of phthalic anhydride and 4-amino-2-nitrophenol.

By understanding the mechanistic bottlenecks and chemoselectivity challenges inherent to deactivated, multi-functionalized anilines, you can significantly improve your reaction yields and product purity.

Mechanistic Insights & Causality

The synthesis of phthalimides via the condensation of phthalic anhydride with primary amines is a classical two-step process .

  • Nucleophilic Attack: The primary amine attacks the highly electrophilic anhydride, rapidly opening the ring to form a phthalanilic acid intermediate.

  • Intramolecular Cyclization: The amide nitrogen attacks the newly formed carboxylic acid, followed by dehydration to form the closed imide ring.

The Chemoselectivity Challenge: In 4-amino-2-nitrophenol, the amine's nucleophilicity is influenced by the electron-withdrawing meta-nitro group and the electron-donating para-hydroxyl group. While the initial ring-opening step is generally successful, the subsequent cyclization is the rate-limiting step. The amide nitrogen in the intermediate is extremely poor at nucleophilic attack. Consequently, the reaction often stalls at the phthalanilic acid stage unless sufficient thermal energy and acid catalysis are applied to lower the activation energy of the dehydration step .

Mechanism Reactants Reactants: Phthalic Anhydride + 4-Amino-2-nitrophenol NucleophilicAttack Step 1: Nucleophilic Attack (Amine attacks carbonyl) Reactants->NucleophilicAttack Intermediate Intermediate: Phthalanilic Acid Derivative NucleophilicAttack->Intermediate Fast Cyclization Step 2: Intramolecular Cyclization (Acid Catalyzed) Intermediate->Cyclization Rate-Limiting Dehydration Step 3: Dehydration (Loss of H2O) Cyclization->Dehydration Product Final Product: 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione Dehydration->Product - H2O

Fig 1: Mechanistic pathway of the condensation reaction highlighting the rate-limiting cyclization.

Troubleshooting & FAQs

Q1: My reaction stalls, and TLC shows a persistent intermediate spot. What is happening? A: Your reaction is trapped at the phthalanilic acid intermediate stage. Because the aniline derivative is electronically deactivated, the cyclization step requires a higher activation energy. If your solvent boiling point is too low (e.g., ethanol at 78 °C), the reaction will not proceed to completion. You must switch to a higher-boiling solvent like glacial acetic acid (118 °C) which provides both the necessary thermal energy and mild protonation to drive the dehydration.

Q2: Can I use acetic anhydride to force the dehydration and improve the yield? A: No. This is a critical chemoselectivity error. While acetic anhydride is an excellent chemical dehydrating agent for standard phthalimide syntheses, 4-amino-2-nitrophenol contains a free, unprotected phenolic hydroxyl group. Acetic anhydride will indiscriminately O-acetylate this hydroxyl group, yielding the unwanted byproduct 2-(4-acetoxy-3-nitrophenyl)isoindoline-1,3-dione. You must rely on thermal dehydration in glacial acetic acid to preserve the free phenol .

Q3: The product precipitates as a sticky, impure mass during workup. How do I fix this? A: This occurs when the hot reaction mixture is crashed out into water too rapidly, trapping unreacted intermediates and acetic acid within the matrix. To resolve this, allow the reaction flask to cool to room temperature before pouring it into ice water. Pour the mixture in a slow, thin stream with vigorous mechanical stirring to ensure the formation of fine, filterable crystals.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield, demonstrating why glacial acetic acid is the optimal choice for this specific substrate.

Solvent SystemAdditive / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
EthanolNone7812< 30%Reaction stalls; intermediate fails to cyclize.
TolueneNone (Dean-Stark)1101255%Poor solubility of the polar reactants limits conversion.
Glacial Acetic Acid None 118 8 82% Optimal; acts as both solvent and mild acid catalyst.
Glacial Acetic AcidAcetic Anhydride1184N/ATotal conversion, but yields O-acetylated byproduct.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes TLC monitoring as a self-validating checkpoint to ensure the rate-limiting cyclization is complete before proceeding to isolation.

Reagents Required:

  • Phthalic anhydride: 1.48 g (10.0 mmol)

  • 4-Amino-2-nitrophenol: 1.54 g (10.0 mmol)

  • Glacial acetic acid: 15 mL

  • Ice-cold distilled water: 50 mL

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the phthalic anhydride (1.48 g) and 4-amino-2-nitrophenol (1.54 g).

  • Solvent Addition: Add 15 mL of glacial acetic acid. Attach a reflux condenser.

  • Reflux: Heat the mixture to a gentle reflux (approx. 118–120 °C) with continuous stirring. The mixture will initially form a dark solution/suspension.

  • Validation Checkpoint (TLC Monitoring): After 6 hours, sample the reaction. Run a TLC (Eluent: Hexane/Ethyl Acetate 6:4). You should observe the disappearance of the lower Rf spot (phthalanilic acid intermediate) and the dominance of the higher Rf spot (closed imide product). Continue refluxing for up to 8 hours if the intermediate persists.

  • Controlled Precipitation: Once TLC confirms completion, remove the flask from heat and allow it to cool to room temperature. Slowly pour the mixture into 50 mL of vigorously stirred ice water.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove all traces of acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol. Allow it to crystallize slowly at room temperature to obtain pure 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione.

Workflow Mix 1. Mixing Equimolar Reactants in Glacial AcOH Reflux 2. Reflux 118-120°C for 6-8h Mix->Reflux Monitor 3. TLC Monitoring Check for Intermediate Reflux->Monitor Precipitate 4. Precipitation Pour into Ice Water Monitor->Precipitate Filter 5. Filtration & Water Wash Precipitate->Filter Purify 6. Recrystallization (EtOH or AcOH) Filter->Purify

Fig 2: Step-by-step experimental workflow for the optimized synthesis and purification.

References

  • Organic Chemistry Portal. "Phthalimides - Protective Groups." Organic Chemistry Portal. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Phthalimides: developments in synthesis and functionalization." PMC Archives, July 2024. Available at:[Link]

Optimization

Troubleshooting low solubility of nitrophenyl phthalimides in organic solvents

Technical Support Center: Nitrophenyl Phthalimide Solubility Ticket ID: #NP-PHTH-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Overview: The "Brick Dust" Challenge Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrophenyl Phthalimide Solubility Ticket ID: #NP-PHTH-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Brick Dust" Challenge

Welcome to the technical support hub for phthalimide derivatives. You are likely here because your N-(nitrophenyl)phthalimide derivative is behaving like "brick dust"—insoluble in standard organic solvents (EtOH, Et₂O, Hexanes) and sparingly soluble in chlorinated solvents.

This guide addresses the specific physicochemical challenges of the nitrophenyl phthalimide scaffold. The combination of the rigid, planar phthalimide core and the electron-withdrawing nitro group creates a molecule with high lattice energy and strong


-

stacking interactions, resisting solvation in all but the most polar aprotic media.

Part 1: Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your operational goal.

Solvent System Solubility Rating Application Case Technical Notes
DMF / DMSO ⭐⭐⭐⭐⭐ (Excellent)Reaction solvent, NMR, Stock solutionsWarning: High boiling points make removal difficult. Use lyophilization or aqueous crash-out to isolate product.
Glacial Acetic Acid ⭐⭐⭐⭐ (Good)Recrystallization , SynthesisThe "Goldilocks" solvent. Soluble at reflux (

), insoluble at RT. Ideal for purification.[1]
Acetone / Acetonitrile ⭐⭐⭐ (Moderate)TLC spotting, LC-MS injectionGood for analytical prep but may require heating or sonication.
DCM / Chloroform ⭐⭐ (Poor)Extraction, Flash ChromatographyCaution: Often insufficient for dissolving crude solids. Requires 5-10% Methanol as a modifier to break lattice energy.
Ethanol / Methanol ⭐ (Very Poor)Washing, Anti-solventUse these to force precipitation. Do not use for initial dissolution.
Diethyl Ether / Hexanes 💀 (Insoluble)Washing impuritiesCompletely insoluble. Use only to wash away non-polar byproducts.

Part 2: Diagnostic & Decision Logic

Follow this logic flow to determine the best course of action for your specific sample.

SolubilityLogic Start START: Solid Sample CheckStructure Check Substitution: Ortho, Meta, or Para? Start->CheckStructure Para Para-Nitro (Highest Lattice Energy) CheckStructure->Para High Symmetry Ortho Ortho-Nitro (Twisted/Lower MP) CheckStructure->Ortho Steric Clash SolventChoice Select Primary Solvent Para->SolventChoice Ortho->SolventChoice DMF DMF or DMSO (Dissolution) SolventChoice->DMF For Reaction/NMR AcOH Glacial AcOH (Recrystallization) SolventChoice->AcOH For Purification Precipitation Precipitation Issue? DMF->Precipitation Upon cooling? AcOH->Precipitation Upon cooling? Action1 Add Co-solvent (Water or EtOH) Precipitation->Action1 No precipitate? Action2 Heat to 100°C+ Precipitation->Action2 Won't dissolve?

Caption: Decision tree for solvent selection based on structural isomerism and operational goals.

Part 3: Troubleshooting FAQs

Q1: I cannot get a stable NMR signal; the compound precipitates in the tube.

Diagnosis:


 is often too non-polar to disrupt the intermolecular stacking of nitrophenyl phthalimides.
Solution: 
  • Switch to DMSO-

    
     .
    
  • If the signal is broad, heat the NMR tube to

    
     inside the probe (variable temperature NMR). This breaks H-bonding aggregates and sharpens the peaks.
    
Q2: My product "oils out" during recrystallization instead of forming crystals.

Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the anti-solvent is added too quickly. Solution:

  • Switch Solvent: Use Glacial Acetic Acid .[2] The high boiling point usually keeps the product in solution until it is truly supersaturated.

  • The "Slow Drip" Method: Dissolve in hot DMF. Add hot water dropwise extremely slowly with vigorous stirring until persistent cloudiness appears. Turn off heat and let the vessel cool in a Dewar flask (slow cooling) overnight.

Q3: Flash chromatography is failing; the compound is stuck at the baseline.

Diagnosis: Pure DCM or Hexane/EtOAc systems are too weak to move these polar "bricks." Solution:

  • Mobile Phase: Use DCM : Methanol (95:5) .

  • Loading: Do not try to load as a liquid. Use Solid Loading . Dissolve the compound in a minimal amount of DMF or DCM/MeOH, mix with silica gel, evaporate to dryness (free-flowing powder), and load this powder onto the column.

Part 4: Validated Experimental Protocols

Protocol A: The "Acetic Acid" Recrystallization (Recommended)

Best for: Purifying crude nitrophenyl phthalimide from reaction mixtures.[2]

  • Setup: Place crude solid in a round-bottom flask with a stir bar.

  • Dissolution: Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    ). The solid should dissolve completely.[3] If not, add small aliquots of acetic acid until clear.
    
  • Filtration (Optional): If black specks remain, perform a hot filtration through a glass frit.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly.

    • Mechanism:[4][5] The solubility of phthalimides drops drastically in acetic acid below

      
      .
      
  • Collection: Filter the resulting needles/plates. Wash with cold ethanol (to remove acetic acid) followed by diethyl ether (to dry).

Protocol B: The "DMF Crash-Out" Method

Best for: Recovering product from synthesis reactions performed in DMF.

  • Concentration: If the reaction volume is large, remove 50% of the DMF via rotary evaporation (requires high vacuum and

    
     bath).
    
  • Precipitation: Pour the remaining DMF solution into a beaker containing 10x volume of crushed ice/water with vigorous stirring.

  • Equilibration: Stir for 30 minutes. The nitrophenyl phthalimide will precipitate as a fine solid.

  • Purification: Filter the solid.

    • Critical Step: Wash the cake copiously with water (to remove DMF) and then methanol (to remove organic impurities).

  • Drying: Dry in a vacuum oven at

    
     overnight. (DMF is tenacious; high heat/vacuum is required to remove trace solvent).
    

Part 5: Advanced Visualization (Recrystallization Workflow)

RecrystallizationFlow Crude Crude Solid Solvent Glacial AcOH (Reflux 118°C) Crude->Solvent Add Dissolved Clear Solution Solvent->Dissolved Heat Cooling Slow Cooling (RT -> 4°C) Dissolved->Cooling Remove Heat Crystals Crystals Formed Cooling->Crystals Precipitation Wash Wash: Cold EtOH then Et2O Crystals->Wash Filter Final Pure Product Wash->Final Dry

Caption: Step-by-step workflow for the Glacial Acetic Acid recrystallization method.

References

  • Solubility Data & Modeling

    • Cheng, J., et al. (2016).[6] "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents." Journal of Chemical & Engineering Data.

    • Source:

  • Synthesis & Purification Context

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section: Phthalimide Derivatives).[2][3][4][5][7][8][9][10][11]

    • Note: Standard reference for the acetic acid recrystalliz
  • Structural Analysis

    • Kushwaha, N., et al. (2016).[6][12] "Recent Advances and Future Prospects of Phthalimide Derivatives." Journal of Applied Pharmaceutical Science.

    • Source:

  • General Solubility Parameters

    • PubChem Compound Summary for CID 101314: N-(4-nitrophenyl)phthalimide.[11]

    • Source:

Sources

Troubleshooting

Removing unreacted phthalic anhydride from 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione product

Topic: Removing unreacted phthalic anhydride from 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Executive Summary Product: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Impurity: Phthalic Anhydride (excess reagent)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted phthalic anhydride from 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Executive Summary

Product: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Impurity: Phthalic Anhydride (excess reagent) Critical Challenge: The target molecule contains two sensitive functionalities: a phthalimide ring (susceptible to base-catalyzed hydrolysis) and a nitrophenol group (


).[1][2][3][4] Standard basic washes (NaHCO₃/NaOH) will deprotonate the product, causing significant yield loss into the aqueous phase or ring-opening degradation.[3][5]

This guide details three purification modules ranging from "Green Chemistry" aqueous workups to solvent-based trituration, designed to isolate your product with high purity without compromising its structural integrity.[1][3][4][5]

Module 1: The Hydrolytic Wash (Recommended)

Principle: Phthalic anhydride hydrolyzes rapidly in hot water to form phthalic acid.[1][4][5] Phthalic acid is highly soluble in hot water (


 at 

), whereas the target N-aryl phthalimide is hydrophobic and insoluble in aqueous media.[3][4][5]
Protocol
  • Isolation: Filter the crude reaction mixture to isolate the solid precipitate.

  • Slurry Generation: Transfer the crude solid into a round-bottom flask. Add Water (

    
     mL per gram of crude).[1][4][5]
    
  • Thermal Hydrolysis: Heat the suspension to 90–100°C for 30–60 minutes.

    • Mechanism:[1][4][5][6] This converts unreacted phthalic anhydride into phthalic acid.[1][4][5]

  • Hot Filtration: Filter the suspension while hot.[1][4][5]

    • Why: Phthalic acid remains dissolved in the hot filtrate.[4][5] The target product remains on the filter paper.[4][5]

  • Wash: Wash the filter cake with excess hot water (

    
     volumes) to remove residual acid.
    
  • Drying: Dry the solid in a vacuum oven at

    
    .
    
Troubleshooting & Validation
ObservationDiagnosisCorrective Action
Filtrate turns cloudy upon cooling Success. This confirms phthalic acid was present and is crystallizing out of the filtrate as it cools.[1][3][4][5]Proceed to dry the filter cake.[4][5]
Product dissolves in hot water Unlikely. Check pH.[1][4][5][7] If pH > 7, the nitrophenol is ionizing.[5]Acidify water slightly with 1-2 drops of HCl to suppress ionization.[1][4][5]

Module 2: Solvent Trituration (DCM/Chloroform)

Principle: Phthalic anhydride is highly soluble in chlorinated solvents (DCM, Chloroform).[3][4][5][8] N-aryl phthalimides, particularly those with polar substituents like nitro/hydroxyl groups, often exhibit poor solubility in cold chlorinated solvents.[3][5]

Protocol
  • Drying: Ensure the crude solid is completely dry.[4][5] Moisture can inhibit the solubility of the anhydride in DCM.[5]

  • Trituration: Add Dichloromethane (DCM) (

    
     mL per gram of crude) to the solid.[1][3][4][5]
    
  • Sonication: Sonicate for 10 minutes at room temperature.

  • Filtration: Filter the suspension.

    • Filtrate: Contains the phthalic anhydride impurity.[4][5]

    • Filter Cake: Contains the purified target product.[4][5]

  • Validation: Run a TLC of the filtrate vs. the solid.[4][5] The filtrate should show a high

    
     spot corresponding to the anhydride.[5]
    

Module 3: Recrystallization (Glacial Acetic Acid)

Principle: Glacial acetic acid (AcOH) is an excellent solvent for phthalimides.[1][3][4][5] It suppresses the ionization of the phenol group and prevents ring opening.[5]

Protocol
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Glacial Acetic Acid .[4][5]

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: The target product will crystallize as needles/plates.[4][5] Phthalic anhydride (and phthalic acid) generally remain more soluble in the mother liquor or form different crystal habits.[3][4][5]

  • Wash: Filter and wash with a small amount of cold ethanol or diethyl ether to remove sticky acetic acid residues.[4][5]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for selecting the correct purification method based on the state of your crude product.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitate formed Oil Sticky Oil/Gum CheckState->Oil No precipitate Method1 Module 1: Hot Water Hydrolysis (Best for Bulk Removal) Solid->Method1 Standard Approach Method2 Module 2: DCM Trituration (Best for Dry Solids) Solid->Method2 Alternative Method3 Module 3: AcOH Recrystallization (Best for High Purity) Oil->Method3 Induce Crystallization Process1 1. Slurry in H2O (100°C) 2. Anhydride -> Acid (Soluble) 3. Filter Hot Method1->Process1 Process2 1. Suspend in DCM 2. Sonicate 3. Filter (Product is Solid) Method2->Process2 Final Pure Product (Check MP & NMR) Method3->Final Process1->Final Process2->Final

Caption: Decision tree for selecting the optimal purification pathway based on the physical state of the crude intermediate.

Frequently Asked Questions (FAQs)

Q1: Can I wash the product with Sodium Bicarbonate (NaHCO₃) to remove the phthalic acid? A: NO. This is a critical error for this specific molecule.[4][5]

  • Reason 1 (Acidity): Your product contains a 4-hydroxy-3-nitrophenyl group.[1][3][4][5] The nitro group withdraws electrons, making the phenol significantly acidic (

    
    ).[5] NaHCO₃ (
    
    
    
    ) will deprotonate the phenol, forming a water-soluble phenoxide salt.[1][4][5] You will lose your product in the aqueous wash.[4][5]
  • Reason 2 (Stability): Phthalimide rings are unstable in base.[1][3][4][5] Even mild bases can catalyze the attack of hydroxide on the imide carbonyl, opening the ring to form phthalamic acid derivatives.[5]

Q2: My product is oiling out instead of crystallizing. How do I remove the anhydride? A: Oils often trap impurities.[4][5]

  • Dissolve the oil in a small amount of Ethanol.[4][5]

  • Add water dropwise until turbidity just appears.[1][4][5]

  • Scratch the glass side of the flask to induce nucleation.[4][5]

  • Once solid forms, proceed to Module 1 (Hot Water Hydrolysis) . The oiling suggests the presence of unreacted anhydride acting as a solvent/plasticizer.[5]

Q3: How do I know if the anhydride is completely gone? A: Use Proton NMR (


 NMR).[1][4][5]
  • Target Product: Look for the characteristic doublet/dd of the aromatic protons on the nitrophenol ring (

    
     ppm) and the symmetric AA'BB' system of the phthalimide (
    
    
    
    ppm).[1][4][5]
  • Impurity: Phthalic anhydride shows a distinct singlet (or tight multiplet) at

    
     ppm (in DMSO-
    
    
    
    ) or
    
    
    ppm (in
    
    
    ).[1][4][5] If this peak is absent, your product is clean.[4][5]

References

  • Hydrolysis of Phthalic Anhydride

    • Source: National Center for Biotechnology Information (PubChem).[1][4][5] "Phthalic Anhydride - Compound Summary".

    • Relevance: Confirms the hydrolysis of anhydride to acid in hot water and solubility data (
    • Link:[1][3][4][5]

  • Synthesis and Purification of N-Aryl Phthalimides

    • Source: Organic Chemistry Portal.[1][4][5] "Phthalimides".[1][4][5][6][7][9][10]

    • Relevance: Details the stability of the phthalimide protecting group and standard cleavage/purific
    • Link:[1][3][4]

  • Acidity of Nitrophenols

    • Source: EPA CompTox Chemicals Dashboard. "4-Hydroxy-3-nitrophenol".[1][3][4][5]

    • )
    • Link:[1][4]

  • General Phthalimide Synthesis (Gabriel Synthesis Context)

    • Source: Vogel's Textbook of Practical Organic Chemistry.[4][5]

    • Relevance: Standard reference for the recrystallization of phthalimide derivatives from glacial acetic acid or ethanol.[4][5]

    • Link:[1][3][4][5]

Sources

Optimization

Optimizing reflux time for synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide in acetic acid

The following Technical Support Guide is structured to provide direct, actionable solutions for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide . Topic: Optimization of Reflux Time for N-(4-hydroxy-3-nitrophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to provide direct, actionable solutions for the synthesis of N-(4-hydroxy-3-nitrophenyl)phthalimide .

Topic: Optimization of Reflux Time for N-(4-hydroxy-3-nitrophenyl)phthalimide Solvent System: Glacial Acetic Acid

Executive Summary & Core Protocol

The Short Answer: For the condensation of 4-amino-2-nitrophenol with phthalic anhydride in glacial acetic acid, the optimal reflux time typically falls between 3 to 6 hours .

However, a fixed time is often insufficient due to the electron-withdrawing nature of the nitro group on the amine, which can retard nucleophilic attack. You must validate the endpoint using the "Clear Solution" indicator or TLC monitoring to ensure the intermediate phthalamic acid has fully cyclized.

Standard Operating Procedure (SOP)
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.1(Amine : Phthalic Anhydride). Slight excess of anhydride drives kinetics.
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst for dehydration.[1]
Temperature 118°C (Reflux)Critical to overcome the activation energy for ring closure.
Base Time 4 HoursBegin monitoring at 3 hours; rarely exceeds 6 hours.
Concentration 10 mL/g of amineHigh dilution prevents precipitation of the intermediate.

Optimization Logic: The "Goldilocks" Zone

The reaction proceeds in two distinct steps. Understanding this mechanism is vital for troubleshooting reflux times.

The Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the critical transition from the open-chain intermediate to the cyclized product.

ReactionPathway Start Reagents: Phthalic Anhydride + 4-Amino-2-nitrophenol Step1 Step 1: Nucleophilic Attack (Fast, <1 hr) Forms Phthalamic Acid Start->Step1 Mixing Step2 Step 2: Dehydration (Slow, Rate Determining) Requires REFLUX Step1->Step2 Heat (118°C) Step2->Step2 If reflux < 3h: Incomplete Cyclization Product Product: N-(4-hydroxy-3-nitrophenyl) phthalimide Step2->Product - H2O

Caption: Figure 1. The reaction requires sustained heat (Step 2) to drive the dehydration of the phthalamic acid intermediate. Premature cooling traps the reaction in the "Step 1" phase.

Why Time Matters
  • Too Short (< 3 Hours): The reaction stops at the Phthalamic Acid intermediate. This is a common impurity that precipitates as a sticky solid and has a higher melting point than the desired imide.

  • Too Long (> 8 Hours): Acetic acid at reflux is oxidative. Extended heating can lead to the oxidation of the phenolic hydroxyl group (forming quinones) or degradation of the nitro group, resulting in dark, tarry byproducts.

Troubleshooting Guide (Symptom-Based)

Issue A: Product is a "Sticky" or "Gummy" Solid

Diagnosis: Incomplete Cyclization. The "gum" is likely a mixture of the product and the uncyclized phthalamic acid intermediate. The intermediate has free carboxylic acid groups that increase hydrogen bonding and trap solvent. Corrective Action:

  • Do not discard. Return the gum to the flask.

  • Add fresh glacial acetic acid.

  • Add Sodium Acetate (0.1 eq): This acts as a weak base buffer that can catalyze the dehydration step without opening the ring.

  • Reflux for an additional 2 hours.

Issue B: Low Yield (< 60%)

Diagnosis: Solubility Equilibrium. The product, N-(4-hydroxy-3-nitrophenyl)phthalimide, is moderately soluble in hot acetic acid. If you filter while too hot, product is lost in the filtrate. Corrective Action:

  • Allow the reaction to cool slowly to room temperature.

  • The Water Trick: Add cold water dropwise to the acetic acid solution until turbidity persists. This forces the hydrophobic imide out of the solution (precipitates) while keeping polar impurities dissolved.

  • Chill in an ice bath for 30 minutes before filtration.

Issue C: High Melting Point Deviation

Diagnosis: Contamination with Phthalic Acid. If the anhydride hydrolyzes before reacting with the amine, you generate phthalic acid (MP > 200°C), which contaminates the solid. Corrective Action:

  • Wash the crude solid with warm water or 10% Sodium Bicarbonate (NaHCO3) .

  • Why? The imide is stable to weak base for short periods, but phthalic acid and unreacted phthalamic acid will dissolve as salts.

  • Recrystallize from Ethanol/Acetic Acid (9:1) .

Frequently Asked Questions (FAQs)

Q1: Why use Acetic Acid instead of Ethanol or DMF? A: Acetic acid serves a dual purpose. First, it is a solvent with a high boiling point (118°C), providing the thermal energy required for the dehydration step (Step 2 in Fig 1). Second, it acts as an acid catalyst, protonating the hydroxyl group of the intermediate amide to facilitate water elimination [1]. Ethanol boils too low (78°C) to drive this effectively without a strong acid catalyst.

Q2: Does the Nitro group affect the reflux time? A: Yes. The nitro group at the 3-position (ortho to the phenol, meta to the amine) is electron-withdrawing. While the hydroxyl group activates the ring, the nitro group deactivates it, making the amine slightly less nucleophilic than a standard aminophenol. This increases the time required for the initial attack, necessitating the 3-6 hour window rather than the 1-2 hours often seen with simple aniline [2].

Q3: How do I know when the reaction is done without HPLC? A: Use Thin Layer Chromatography (TLC) .

  • Stationary Phase: Silica Gel.[2]

  • Mobile Phase: Ethyl Acetate : Hexane (1:1).

  • Visualization: UV Light (254 nm).

  • Endpoint: Disappearance of the amine spot (usually lower Rf due to polarity) and the appearance of a distinct, less polar imide spot. If a streak remains near the baseline, the intermediate acid is still present—continue refluxing.

Experimental Workflow Diagram

Workflow Setup Prepare Reagents 1.0 eq Amine + 1.1 eq Anhydride in Glacial AcOH Reflux Reflux at 118°C (3 - 6 Hours) Setup->Reflux Check TLC Check (Is Amine gone?) Reflux->Check Check->Reflux No (Incomplete) Workup Cool to RT Add Water if no precip. Filter & Wash Check->Workup Yes (Complete) Purify Recrystallize (Ethanol) Workup->Purify

Caption: Figure 2. Decision tree for reaction monitoring and workup.

References

  • Mechanism of Imide Formation: Perry, R. & Parveen, Z.[3] (2015).[4] Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences.

  • Synthesis of N-Arylphthalimides: Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed). Longman Scientific & Technical. (Standard reference for Phthalimide synthesis protocols).

  • Reaction Optimization & Impurities: BenchChem Technical Guides. Troubleshooting N-Phenylphthalimide synthesis.

Sources

Troubleshooting

Controlling side reactions during nitration of N-(4-hydroxyphenyl)isoindoline-1,3-dione

Status: Operational Ticket ID: NIT-PH-004 Subject: Controlling Side Reactions & Optimization of Mononitration Assigned Scientist: Senior Application Specialist, Organic Synthesis Division Executive Summary & Chemical Log...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NIT-PH-004 Subject: Controlling Side Reactions & Optimization of Mononitration Assigned Scientist: Senior Application Specialist, Organic Synthesis Division

Executive Summary & Chemical Logic

You are attempting to nitrate the phenolic ring of N-(4-hydroxyphenyl)isoindoline-1,3-dione (also known as N-(4-hydroxyphenyl)phthalimide).

Crucial Mechanistic Insight: This molecule contains two aromatic systems with opposing reactivities:

  • The Phthalimide Ring: Highly deactivated (electron-deficient). It will not react under mild conditions.

  • The Phenol Ring: Highly activated (electron-rich). It is prone to rapid electrophilic aromatic substitution (EAS).

The Challenge: The phenol group is too reactive. Standard nitration conditions (conc.


) often lead to catastrophic oxidation ("red tars") or uncontrollable poly-nitration. The presence of the phthalimide group also introduces solubility challenges, often tempting researchers to use higher temperatures, which exacerbates side reactions.

Critical Process Parameters (The "Dashboard")

Before troubleshooting, verify your parameters against this stability window.

ParameterRecommended RangeCritical Limit (Failure Mode)
Solvent Glacial Acetic Acid (AcOH) Conc.

(Causes oxidation/tars)
Temperature 10°C – 25°C > 40°C (Promotes dinitration & hydrolysis)
Reagent 70%

(1.05 eq)
Fuming

(Immediate oxidation)
Addition Rate Dropwise (0.5 mL/min) Bolus Addition (Exotherm spike > dinitration)
Workup pH pH 2–5 (Acidic/Neutral) pH > 9 (Hydrolysis of phthalimide ring)

Troubleshooting Guide: Diagnosis & Corrective Action

Issue A: Formation of Dark Red/Black "Tar" or Oil

Root Cause: Oxidative Degradation. Phenols are easily oxidized by nitric acid to form quinones and polymerized tars. This usually happens if the reaction medium is too strong (mixed acid) or too hot.

  • Mechanism: Electron transfer from the phenol to the nitronium ion generates phenoxy radicals, which couple or oxidize further.

  • Corrective Action:

    • Switch Solvent: Move from

      
       to Glacial Acetic Acid.
      
    • Add Urea: Add 0.5 equiv. of Urea to the reaction mixture before adding nitric acid. Urea scavenges nitrous acid (

      
      ), which catalyzes the oxidation cycle.
      
    • Lower Temperature: Maintain internal temperature

      
      .
      
Issue B: Product is a Bright Yellow Solid with High Melting Point

Root Cause: Over-Nitration (Dinitration). The first nitro group deactivates the ring, but the phenol is so activating that a second nitration (at the other ortho position) can occur if local concentration of


 is high.
  • Corrective Action:

    • Dilution: Dilute your nitric acid in Acetic Acid (1:1 v/v) before addition.

    • Stoichiometry: Strictly limit

      
       to 1.0–1.05 equivalents.
      
    • Agitation: Ensure vigorous stirring. The starting material is often a suspension; if it settles, local hot-spots will cause dinitration.

Issue C: White Precipitate Soluble in Bicarbonate

Root Cause: Phthalimide Hydrolysis. The phthalimide ring is stable in acid but unstable in base. If you quenched with strong base (NaOH/KOH) or heated in water for too long, the imide ring opened to form the phthalamic acid derivative.

  • Corrective Action:

    • Quench Protocol: Pour reaction mixture onto ice/water. Filter the solid immediately.

    • Wash: Wash with cold water or dilute

      
       (briefly) only if necessary to remove acid. Do not soak in base.
      

Visualizing the Reaction Landscape

The following diagram maps the reaction pathways. Your goal is to navigate the green path while avoiding the red (oxidation) and orange (impurity) paths.

NitrationPathways cluster_legend Reaction Control SM N-(4-hydroxyphenyl) phthalimide Target TARGET: 3-Nitro Derivative (Mononitration) SM->Target HNO3 / AcOH 15-20°C Quinone IMPURITY: Quinones/Tars (Red/Black Oil) SM->Quinone H2SO4 solvent or HNO2 present Hydrolysis IMPURITY: Phthalamic Acid (Ring Opening) SM->Hydrolysis pH > 9 or prolonged aq. heat Dinitro IMPURITY: 3,5-Dinitro Derivative (Yellow Solid) Target->Dinitro Excess HNO3 or >40°C

Caption: Reaction pathway showing the narrow window for selective mononitration (Green) vs. common failure modes.

Optimized Protocol: The "Acetic Acid" Method

This protocol is designed to maximize solubility while buffering the acidity to prevent oxidation.

Reagents:

  • N-(4-hydroxyphenyl)isoindoline-1,3-dione (10 mmol, 2.39 g)

  • Glacial Acetic Acid (20 mL + 5 mL for dilution)

  • Nitric Acid (70%, 11 mmol, ~0.7 mL)

  • Urea (optional, 10 mg - antioxidant)

Step-by-Step:

  • Suspension: In a round-bottom flask, suspend the starting material in 20 mL Glacial Acetic Acid.

    • Note: It may not dissolve completely at RT. This is acceptable.

  • Activation: Warm slightly to 35–40°C to encourage partial dissolution, then cool back to 15°C using a water bath.

  • Preparation of Nitrating Agent: In a separate vial, mix the Nitric Acid (0.7 mL) with 5 mL Glacial Acetic Acid.

  • Addition: Add the nitrating solution dropwise to the main flask over 20 minutes.

    • Observation: The suspension will likely clear up as the nitrated product is often more soluble, or the color will change to a distinct yellow.

  • Reaction: Stir at RT (20–25°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Target Rf: The nitro product is less polar than the starting phenol due to intramolecular H-bonding between the -OH and -NO2.

  • Quench: Pour the mixture into 100 mL of Ice Water . Stir for 15 minutes.

  • Isolation: Filter the yellow precipitate. Wash with cold water (

    
     mL) to remove acetic acid.
    
  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid as the solvent to improve solubility? A: Not recommended. While it dissolves the phthalimide well, concentrated sulfuric acid greatly increases the oxidizing power of nitric acid, leading to the "Red Oil" quinone formation. If you must use H2SO4, cool to -10°C and use stoichiometric KNO3 instead of liquid HNO3.

Q: My product is not precipitating when I pour it into water. A: The 3-nitro derivative has some solubility in dilute acetic acid.

  • Fix: Concentrate the reaction mixture under reduced pressure to remove most of the acetic acid before adding water.

Q: How do I confirm I have the 3-nitro isomer and not the phthalimide-ring nitro isomer? A: Check the 1H NMR coupling constants .

  • Target (Phenol ring substitution): You will see an aromatic region pattern characteristic of a 1,2,4-trisubstituted benzene (doublet, doublet of doublets, doublet). The phthalimide protons will remain a symmetric AA'BB' multiplet (or singlet-like) at ~7.8-8.0 ppm.

  • Wrong Isomer (Phthalimide substitution): The phthalimide region (7.8-8.0 ppm) will become complex and unsymmetrical.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedures for nitration of activated phenols).

  • Menke, J. B. "Nitration with Nitrates." Recueil des Travaux Chimiques des Pays-Bas, 1925 , 44, 141. (Foundational work on using metal nitrates in acetic anhydride for sensitive phenols).

  • PubChem Compound Summary. "N-(4-Hydroxyphenyl)phthalimide."[1] National Center for Biotechnology Information. (Physical properties and identifiers).

  • Sankhe, S., & Chindarkar, N. "Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog." Journal of Pharmaceutical Research International, 2021 , 33(63), 186-196. (Analogous synthesis and characterization data).

Sources

Optimization

Overcoming steric hindrance in 3-nitro substituted N-aryl phthalimide synthesis

Status: Operational Ticket Focus: Overcoming Steric Hindrance & Electronic Deactivation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Analysis: The "Steric-Electronic" Paradox Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Overcoming Steric Hindrance & Electronic Deactivation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Analysis: The "Steric-Electronic" Paradox

Welcome to the technical guide for synthesizing 3-nitro substituted N-aryl phthalimides. If you are accessing this guide, you are likely experiencing low yields, incomplete conversion, or "stalled" intermediates.

The synthesis of 3-nitrophthalimides presents a unique Steric-Electronic Paradox :

  • Electronic Activation (The Good): The

    
     group at the 3-position is strongly electron-withdrawing. This makes the anhydride carbonyls more electrophilic and reactive toward the amine nucleophile than unsubstituted phthalic anhydride.
    
  • Steric Obstruction (The Bad): The

    
     group is physically bulky and located ortho to one of the carbonyls. When coupled with a sterically hindered aniline (e.g., ortho-substituted), the formation of the tetrahedral intermediate and the subsequent ring closure (dehydration) are kinetically inhibited.
    

The Result: The reaction often proceeds rapidly to the phthalamic acid intermediate but fails to cyclize into the final phthalimide , leaving you with a mixture of starting material, open-chain acid, and hydrolyzed byproducts.

Visualizing the Failure Point

The following diagram illustrates the reaction pathway and the specific energy barrier caused by steric hindrance during the rate-determining step (cyclization).

ReactionMechanism Anhydride 3-Nitrophthalic Anhydride Intermediate Phthalamic Acid (Open Chain) Anhydride->Intermediate Fast (Electronic Activation) Amine Hindered Aniline Amine->Intermediate Transition Transition State (Ring Closure) Intermediate->Transition High Energy Barrier (Steric Clash) SideProduct Hydrolysis (Reversion) Intermediate->SideProduct Moisture/Time Product 3-Nitro N-Aryl Phthalimide Transition->Product -H2O

Figure 1: The reaction pathway showing the "bottleneck" at the transition state where steric bulk prevents ring closure.

Experimental Protocols

Method A: The "Nuclear Option" (HMDS/ZnCl₂ System)

Best for: Highly sterically hindered anilines (e.g., 2,6-disubstituted) where thermal dehydration fails. Mechanism: Hexamethyldisilazane (HMDS) acts as a silylating agent. It converts the phthalamic acid hydroxyl group into a silyl ester (a better leaving group) and silylates the amide nitrogen, facilitating rapid cyclization under mild conditions.

ReagentEquivalentsRole
3-Nitrophthalic Anhydride1.0Substrate
Hindered Aniline1.0 - 1.1Nucleophile
HMDS1.2 - 1.5Dehydrating/Silylating Agent
ZnCl₂ (anhydrous)0.1 (10 mol%)Lewis Acid Catalyst
Acetonitrile (ACN)SolventPolar aprotic medium

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Mixing: Dissolve the anhydride and aniline in ACN (5 mL per mmol).

  • Catalyst: Add ZnCl₂ followed by dropwise addition of HMDS. Caution: Ammonia gas is evolved.

  • Reaction: Reflux the mixture.

    • Standard substrates: 15–30 mins.

    • Hindered substrates: 2–4 hours.

  • Workup: Cool to room temperature. Pour the mixture into cold water. The phthalimide usually precipitates as a solid. Filter, wash with water and cold ethanol.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening and moderately hindered substrates. Mechanism: Direct volumetric heating overcomes the activation energy barrier for the dehydration step faster than convective heating, minimizing degradation of the nitro group.

Protocol:

  • Mix 3-nitrophthalic anhydride (1 mmol) and aniline (1 mmol) in a microwave vial.

  • Add 2-3 drops of DMF (acts as an "energy sink" to absorb microwaves).

  • Irradiate at 150°C - 170°C for 5–10 minutes (Power: 150W).

  • Cool and recrystallize from EtOH/Acetone.

Troubleshooting & FAQs

Q1: The reaction solidifies halfway through, and the product is impure. What happened?

Diagnosis: You isolated the Phthalamic Acid Intermediate . In hindered systems, the first step (amine attack) is fast and exothermic, leading to precipitation of the acid intermediate. The solid state prevents the necessary conformational change for ring closure. Fix:

  • Do not stop. If using Method A, ensure you are at reflux temperature to keep the intermediate soluble or active.

  • Chemical Dehydration: Isolate the solid, then treat it with Acetic Anhydride (

    
    ) and Sodium Acetate (
    
    
    
    ) at reflux for 1 hour to force the ring closure.
Q2: I see a "double spot" on TLC that merges into one.

Diagnosis: This is likely Isoimide formation. Sterically hindered substrates sometimes cyclize onto the oxygen rather than the nitrogen, forming a kinetically favored isoimide. Fix:

  • Isomerization: Isoimides rearrange to thermodynamically stable imides upon heating. Increase reaction time or add a catalytic amount of Sodium Acetate (

    
    ) to the reaction mixture.
    
Q3: My yield is low (<40%), and I smell acetic acid.

Diagnosis: Hydrolysis of the anhydride. 3-Nitrophthalic anhydride is extremely moisture-sensitive due to the electron-withdrawing nitro group. If your solvent (Acetic Acid, DMF) is "wet," the anhydride hydrolyzes to 3-nitrophthalic acid, which is unreactive toward amines under mild conditions. Fix:

  • Use anhydrous solvents .

  • Add molecular sieves (4Å) to the reaction vessel.

  • Switch to the HMDS method (Method A), which consumes water/moisture chemically.

Q4: How do I remove unreacted 3-nitrophthalic anhydride?

Diagnosis: Purification difficulty.[1][2] The anhydride streaks on silica columns and co-crystallizes. Fix:

  • Basic Wash: Wash the crude solid with 5% aqueous Sodium Bicarbonate (

    
    ) . The anhydride hydrolyzes to the dicarboxylate salt and dissolves in water; the imide remains insoluble. Filter the solid imide.[2]
    

Troubleshooting Logic Tree

Use this decision tree to diagnose your specific synthesis failure.

Troubleshooting Start Reaction Issue Detected Precipitate Solid formed early in reaction? Start->Precipitate Yield Low Yield / No Product? Start->Yield CheckTLC Check TLC: Is it Phthalamic Acid? Precipitate->CheckTLC Yes Moisture Check Anhydride Quality: Is it Hydrolyzed? Yield->Moisture Sol_ChemDehyd SOLUTION: Add Ac2O + NaOAc Force Cyclization CheckTLC->Sol_ChemDehyd Yes (Acid Spot) Sol_Temp SOLUTION: Increase Temp or Microwave CheckTLC->Sol_Temp No (Unknown) Sol_HMDS SOLUTION: Switch to HMDS/ZnCl2 (Scavenges Water) Moisture->Sol_HMDS Yes (Wet) Moisture->Sol_Temp No (Steric Issue)

Figure 2: Decision matrix for troubleshooting common synthesis failures.

References

  • Khosropour, A. R., Baltork, I. M., & Ghorbankhani, H. (2006). Bi(III) salts as powerful and efficient catalysts for the synthesis of N-substituted phthalimides. Tetrahedron Letters. (Validates Lewis Acid catalysis for phthalimides).

  • BenchChem Technical Division. (2025). Troubleshooting guide for N-Phenylphthalimide synthesis. (General troubleshooting for phthalamic acid intermediates).

  • Sugamoto, K., et al. (2006).[3] Microwave-assisted Synthesis of N-Hydroxyphthalimide Derivatives. Synthetic Communications. (Validates microwave protocols for nitro-substituted phthalimides).

  • Biju, A. T., et al. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides. Nature Communications. (Advanced mechanistic insights into atropisomerism and steric hindrance).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Sticky Nitro-Phthalimide Precipitates

Audience: Researchers, synthetic chemists, and drug development professionals. Topic: Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out") in Nitro-Phthalimide Synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Topic: Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out") in Nitro-Phthalimide Synthesis.

Overview

Nitro-phthalimide derivatives (e.g., 3-nitro- and 4-nitro-phthalimide) are critical electrophilic intermediates in Gabriel syntheses, PROTAC linker construction, and the development of thalidomide analogs. However, during precipitation or aqueous workup, these compounds frequently "oil out," forming stubborn, sticky gums instead of crystalline solids[1]. This guide provides field-proven troubleshooting strategies to rescue sticky precipitates and achieve high-purity crystalline products.

Diagnostic FAQ

Q: Why did my nitro-phthalimide derivative crash out as a sticky gum instead of a solid powder? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." The strong dipole moments of the nitro group combined with the planar phthalimide ring create strong intermolecular forces. When impurities (unreacted nitrophthalic acid, urea, or reaction byproducts) or residual solvents are present, they depress the melting point of the mixture below the crystallization temperature. Instead of nucleating, the compound separates as a metastable, highly viscous liquid phase[2].

Q: Can I just scrape the sticky precipitate and use it for the next step? A: No. Sticky precipitates act as chemical sponges, trapping unreacted starting materials and solvents. If you carry this crude gum forward into a reduction step (e.g., hydrogenation to an aminophthalimide using Pd/C or Raney Nickel), the trapped impurities will poison the catalyst and drastically reduce your downstream yield[3].

Q: I tried washing the gum with water, but it's still sticky. Why? A: Nitro-phthalimides have extremely low solubility in water (less than 0.1 mg/mL)[4]. Water acts as a harsh anti-solvent that forces everything—including lipophilic impurities—out of solution simultaneously, exacerbating the sticky gum formation rather than purifying it.

Troubleshooting Workflow

G Start Sticky Precipitate Formed Check Is it highly impure (>20% by TLC)? Start->Check Trituration Protocol A: Trituration & Sonication Check->Trituration No (Trapped Solvent) Recryst Protocol B: Solvent/Anti-Solvent Check->Recryst Yes (High Impurities) Success Crystalline Solid Trituration->Success Solidifies RingOpen Protocol C: Re-cyclize with Ac2O Trituration->RingOpen Remains Oily Recryst->Success Nucleates Recryst->RingOpen Oils Out Again RingOpen->Recryst Ring Closed

Decision tree for troubleshooting and purifying sticky nitro-phthalimide precipitates.

Core Troubleshooting Guides

Protocol A: Anti-Solvent Trituration & Sonication (The Quick Fix)

Causality: Mechanical energy (sonication) disrupts the metastable oil phase, providing the activation energy required for crystal nucleation. A carefully chosen triturating agent (like cold ethanol or diethyl ether) extracts lipophilic impurities and residual high-boiling solvents without dissolving the target nitro-phthalimide[2].

Methodology:

  • Decant the supernatant liquid from the sticky precipitate.

  • Add 3–5 volumes of ice-cold ethanol (or diethyl ether) directly to the flask containing the gum[5].

  • Submerge the flask in an ultrasonic bath for 15–30 minutes. Use a glass stirring rod to physically break apart and score the gum against the glass while sonicating.

  • Self-Validation Check: The translucent, sticky oil should gradually turn into an opaque, granular powder. If it remains oily after 30 minutes, the impurity load is too high; proceed to Protocol B.

  • Filter the resulting solid under vacuum, wash with a minimal amount of cold ethanol, and dry under high vacuum.

Protocol B: Controlled Solvent/Anti-Solvent Recrystallization

Causality: Dissolving the gum in a high-solubility solvent (like DMF or Acetone) and slowly adding an anti-solvent at elevated temperatures bypasses the binodal curve of liquid-liquid separation. This ensures the solution reaches the metastable zone for controlled crystal nucleation rather than crashing out as an oil[2].

Methodology:

  • Dissolve the sticky precipitate in a minimum amount of hot N,N-dimethylformamide (DMF) or acetone. Nitro-phthalimides exhibit their highest solubility in DMF[2].

  • Heat the solution to 60–70 °C with continuous magnetic stirring.

  • Dropwise, add a warm anti-solvent (e.g., water or ethanol) until the solution becomes faintly turbid (the cloud point).

  • Immediately stop adding the anti-solvent and add 1-2 drops of the primary solvent (DMF/acetone) until the solution just clears.

  • Remove from heat and allow the flask to cool to room temperature very slowly (insulate the flask if necessary). Rapid cooling induces oiling out.

  • Self-Validation Check: Fine needle-like or flaky crystals should begin to form. Once at room temperature, cool the flask in an ice bath to maximize yield, then filter.

Protocol C: Chemical Scavenging (Handling Ring-Opened Byproducts)

Causality: If basic conditions or excessive water were used during the reaction or workup, the phthalimide ring may have partially hydrolyzed to form phthalamic acid. This structurally distinct byproduct disrupts the crystal lattice of the phthalimide, causing persistent stickiness that resists standard recrystallization.

Methodology:

  • Suspend the stubborn sticky mass in acetic anhydride or glacial acetic acid.

  • Heat to reflux for 1–2 hours. The thermal energy and dehydrating environment will drive the cyclization of any phthalamic acid back into the closed-ring phthalimide.

  • Concentrate the mixture under reduced pressure, then apply Protocol A (Trituration) to isolate the newly formed solid.

Quantitative Data: Solvent Selection Guide

When designing a purification strategy, selecting the correct solvent pairing is critical. The table below summarizes the thermodynamic behavior of 4-nitrophthalimide across common laboratory solvents[2][4].

SolventRole in PurificationRelative Solubility of 4-NitrophthalimideBoiling Point (°C)Dielectric Constant (ε)
N,N-Dimethylformamide (DMF) Primary SolventHighest15336.7
Acetone Primary SolventModerate5620.7
Ethanol Triturating Agent / Anti-SolventLow7824.5
Chloroform Impurity ExtractionLowest614.8
Water Harsh Anti-SolventInsoluble (<0.1 mg/mL)10080.1

References

1.[5] "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL OXADIAZOLE DERIVATIVES FROM PHTHALIMIDE MOIETY", Googleapis.com. 5 2.[1] "Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens", ResearchGate. 1 3.[4] "4-Nitrophthalimide | C8H4N2O4 | CID 6969", PubChem / National Institutes of Health. 4 4.[2] "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K", Journal of Chemical & Engineering Data - ACS Publications. 2 5.[3] "WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide", Google Patents. 3

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Spectra

Welcome to the technical support center for resolving NMR peak overlap in the spectra of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR peak overlap in the spectra of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation of this and similar molecules due to signal superimposition in their NMR spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities.

I. Understanding the Challenge: The Structure of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

The molecular structure of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione presents a classic NMR challenge. The molecule contains two distinct aromatic regions: the isoindoline-1,3-dione moiety and the 4-hydroxy-3-nitrophenyl group. The protons on these rings often resonate in close proximity, leading to significant peak overlap in the 1D ¹H NMR spectrum, which can complicate definitive structural assignment and purity analysis.

II. Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione overlapping?

A1: The aromatic protons of both the isoindoline and the nitrophenyl rings reside in similar electronic environments, causing their chemical shifts to be very close. This is a common issue in molecules containing multiple aromatic systems. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Q2: I see a broad hump in the aromatic region of my spectrum. What does this indicate?

A2: A broad unresolved signal in the aromatic region often suggests overlapping multiplets. This prevents the accurate determination of coupling constants and multiplicities for individual protons, which are crucial for structural confirmation.

Q3: Can changing the NMR solvent help resolve these overlapping signals?

A3: Absolutely. Changing the deuterated solvent can alter the chemical shifts of your compound's protons.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons, an effect known as Aromatic Solvent-Induced Shift (ASIS), which can often resolve overlapping signals.[1][2] It is recommended to try a range of solvents with varying polarities.[3]

Q4: What are 2D NMR techniques, and when should I consider using them?

A4: 2D NMR spectroscopy is a powerful set of tools for resolving signal overlap and should be considered when optimizing 1D experiments is insufficient.[1][4] Techniques like COSY, HSQC, and HMBC can help identify and assign individual proton signals even when they are heavily overlapped in the 1D spectrum.[5]

III. Troubleshooting Guide: Step-by-Step Resolution Strategies

This section provides detailed protocols to systematically address and resolve peak overlap in the NMR spectra of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione.

Problem 1: Overlapping Aromatic Multiplets in the 1D ¹H NMR Spectrum

Symptom: The aromatic region of the ¹H NMR spectrum (typically ~7.0-8.5 ppm) shows a complex, poorly resolved set of multiplets, making it impossible to assign individual protons.

Causality: Different solvents interact with the solute molecule in unique ways, leading to changes in the electronic environment of the protons and thus altering their chemical shifts.[6] Aromatic solvents, in particular, can induce significant shifts due to their magnetic anisotropy.[7]

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.

  • Solvent Selection: Prepare samples of your compound in a range of deuterated solvents with varying properties (e.g., Benzene-d₆, Pyridine-d₅, Acetone-d₆, Acetonitrile-d₃, Methanol-d₄).

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, concentration, etc.).

  • Analysis: Compare the aromatic regions of the resulting spectra. Look for a solvent system that provides the best separation of the overlapping signals.

Data Presentation: Expected Solvent-Induced Shifts

SolventExpected Effect on Aromatic ProtonsRationale
CDCl₃ Standard reference spectrum.A relatively non-polar solvent.
DMSO-d₆ May improve resolution for some protons.A polar aprotic solvent.
Benzene-d₆ Can cause significant upfield or downfield shifts (ASIS).[2]Anisotropic effects of the benzene ring.
Pyridine-d₅ Similar to benzene-d₆, can induce significant shifts.Anisotropic effects of the pyridine ring.
Acetone-d₆ Can alter hydrogen bonding and chemical shifts.A polar aprotic solvent.

Causality: Changing the temperature can affect molecular conformations and the rates of chemical exchange processes.[8][9] This can lead to changes in the averaged chemical shifts observed in the NMR spectrum, sometimes resulting in improved resolution.[10]

Experimental Protocol:

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Gradually increase or decrease the sample temperature in increments of 10-20 K.[8] It is advisable to explore a range from roughly 273 K to 333 K, ensuring the solvent remains in its liquid phase.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point after allowing the temperature to equilibrate for at least 5-10 minutes.[9]

  • Analysis: Examine the series of spectra to identify a temperature at which the peak overlap is minimized.

Mandatory Visualization: VT-NMR Workflow

VT_NMR_Workflow A Acquire 1H NMR at 298 K B Assess Peak Overlap A->B C Increase Temperature to 308 K B->C If Overlap Persists D Decrease Temperature to 288 K B->D If Overlap Persists E Acquire Spectrum & Re-assess C->E F Acquire Spectrum & Re-assess D->F G Resolution Improved? E->G F->G H Further Temp. Adjustment G->H No I Optimal Resolution Achieved G->I Yes H->C H->D

Caption: Decision workflow for Variable Temperature (VT) NMR experiments.

Causality: Lanthanide-based chemical shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (like the hydroxyl or nitro groups in this case).[11][12] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[13][14] This can effectively "spread out" a crowded spectrum.

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound.

  • Reagent Selection: Choose a suitable lanthanide shift reagent. Europium (Eu) complexes typically cause downfield shifts, while praseodymium (Pr) complexes cause upfield shifts.[15] A common choice is Eu(fod)₃.

  • Titration: Add small, incremental amounts of the CSR to your NMR sample.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Analysis: Monitor the changes in the spectrum. The goal is to add just enough reagent to resolve the overlapping signals without causing excessive line broadening.[12]

Problem 2: Ambiguous Proton Assignments Despite Improved 1D Resolution

Symptom: Even after applying the techniques above, you may have resolved the signals, but their definitive assignment to specific protons on the isoindoline or nitrophenyl rings remains uncertain.

Causality: 2D NMR experiments provide through-bond or through-space correlation information, allowing for the unambiguous assignment of protons and their attached carbons.[4][16]

Experimental Protocols:

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[17]

  • Procedure: Run a standard COSY experiment.

  • Interpretation: Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled. This allows you to trace out the connectivity of protons within each aromatic spin system.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbon atoms.[5]

  • Procedure: Run a standard HSQC experiment.

  • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton with its directly bonded carbon. This is invaluable for assigning protonated carbons.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).[18]

  • Procedure: Run a standard HMBC experiment.

  • Interpretation: Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are further apart in the molecule. This is particularly useful for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule together.

Mandatory Visualization: 2D NMR Selection Guide

Caption: A guide for selecting the appropriate 2D NMR experiments.

IV. References

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (n.d.). DeepDyve. Retrieved from [Link]

  • Lanthanide shift reagents in nmr. (n.d.). SlideShare. Retrieved from [Link]

  • Lanthanide Shift Reagents in NMR. (n.d.). Scribd. Retrieved from [Link]

  • NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]

  • Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. (2020, November 17). MDPI. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. Retrieved from [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. (2019, December 9). Thieme Connect. Retrieved from [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022, June 10). ACS Omega. Retrieved from [Link]

  • Instructions for Variable Temperature (VT) Operation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. (2022, January 13). Reddit. Retrieved from [Link]

  • 2D NMR A correlation map between two NMR parameters. (n.d.). University of Arizona. Retrieved from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved from [Link]

  • Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). MDPI. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. (2021, March 1). ResearchGate. Retrieved from [Link]

  • Chemical shifts. (n.d.). University College London. Retrieved from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Retrieved from [Link]

  • View of Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. (2021, March 1). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. Retrieved from [Link]

  • 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved from [Link]

  • Peak overlap resolution by covariance NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit. (2021, July 18). Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting

Preventing hydrolysis of the imide ring in aqueous basic conditions

Technical Support Center: Imide Ring Stability in Aqueous Media Topic: Preventing Hydrolysis of the Imide Ring in Basic Conditions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist W...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imide Ring Stability in Aqueous Media

  • Topic: Preventing Hydrolysis of the Imide Ring in Basic Conditions

  • Ticket ID: CHEM-SUP-8821

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Chemistry Support Center

You have reached the Tier-3 Technical Support guide for bioconjugation and organic synthesis. This documentation addresses the instability of imide rings (specifically maleimides and succinimides) in aqueous basic environments.[1] Whether you are developing Antibody-Drug Conjugates (ADCs) or synthesizing peptide libraries, the uncontrolled hydrolysis of the imide ring is a critical failure mode that compromises yield, purity, and pharmacokinetics.

Module 1: The Mechanism (The "Why")

To prevent the issue, you must understand the enemy. In basic conditions (


), the imide ring undergoes nucleophilic attack by hydroxide ions (

).
The Hydrolysis Pathway

The reaction is driven by the electrophilicity of the carbonyl carbons.

  • Nucleophilic Attack:

    
     attacks one of the carbonyl carbons.
    
  • Tetrahedral Intermediate: A transient, unstable intermediate forms.

  • Ring Opening: The C-N bond cleaves, relieving ring strain (especially in 5-membered rings like maleimide/succinimide).

  • Product Formation: The result is a maleamic acid (from maleimide) or succinamic acid (from succinimide) derivative.

Critical Consequence:

  • Pre-Conjugation (Maleimide Reagent): Hydrolysis forms maleamic acid, which is dead toward thiol conjugation.[2][3] Result: Low conjugation yield.

  • Post-Conjugation (Thiosuccinimide Linker): Hydrolysis prevents the Retro-Michael reaction (often desirable for ADCs) but alters the physicochemical properties (charge, hydrophobicity) of the drug. Result: Heterogeneity.

ImideHydrolysis cluster_0 Kinetic Consequence Maleimide Intact Maleimide (Reactive) OH_Attack OH- Nucleophilic Attack (pH > 7.5) Maleimide->OH_Attack High pH Intermediate Tetrahedral Intermediate OH_Attack->Intermediate RingOpen C-N Bond Cleavage Intermediate->RingOpen MaleamicAcid Maleamic Acid (Unreactive Dead End) RingOpen->MaleamicAcid Irreversible

Figure 1: The irreversible pathway of base-catalyzed maleimide hydrolysis leading to reagent inactivation.

Module 2: Troubleshooting Guide (The "How")

Use this section to diagnose specific experimental failures.

Scenario A: "My conjugation yield is consistently low (<10%)."

Diagnosis: Premature hydrolysis of the maleimide reagent before it could react with the protein/peptide.

VariableThe FixThe Science (Causality)
pH Control Lower pH to 6.0–6.5. Hydrolysis rate increases ~10-fold for every 1 unit increase in pH. At pH 7.0, the half-life (

) of some maleimides is only hours; at pH 8.0, it is minutes.
Buffer Selection Switch to Phosphate, MES, or HEPES. Avoid Tris or Glycine.Primary amines (Tris) can catalyze hydrolysis or compete for the maleimide via aminolysis, effectively destroying the reagent.
Reagent Handling Dissolve in DMSO/DMF immediately before use. Maleimides degrade in water even at neutral pH. Never store aqueous stock solutions.
Stoichiometry Increase molar excess (e.g., 20x). If hydrolysis is unavoidable due to pH constraints, overwhelm the hydrolysis rate by increasing the concentration of the electrophile.
Scenario B: "My ADC shows multiple species on HIC/HPLC during storage."

Diagnosis: Uncontrolled post-conjugation hydrolysis of the succinimide ring. Note: In modern ADCs, this is sometimes intentional (to prevent drug loss via Retro-Michael). If it is unintentional, it represents instability.

  • Root Cause: Storage buffer pH is too high.

  • Solution: Store the final conjugate in a slightly acidic buffer (pH 5.5–6.0) and low temperature (4°C) to freeze the succinimide ring in the closed state.

  • Structural Fix: If you need the ring to stay closed, switch to a N-alkyl maleimide (more hydrolytically stable). If you want it to open (for stability), use an N-aryl maleimide (hydrolyzes rapidly).

Module 3: Advanced Protocols

Protocol 8821-A: Kinetic Validation of Maleimide Stability

Objective: Determine the precise half-life of your specific linker in your specific buffer. Do not rely on literature values alone.

Materials: UV-Vis Spectrophotometer, Buffer of choice, Maleimide reagent.

  • Baseline: Prepare a 100 µM solution of the maleimide in anhydrous DMSO.

  • Initiation: Dilute 1:100 into the target aqueous buffer (final conc. 1 µM) at 25°C.

  • Measurement: Immediately monitor Absorbance at 300 nm (characteristic of the maleimide double bond).

  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Calculation:

      
      
      
  • Decision Gate:

    • If

      
       Conjugation Time: STOP.  You must lower pH or temperature.
      
    • If

      
       5x Conjugation Time: PROCEED. 
      
Protocol 8821-B: The "Quench-First" Control

Objective: Verify if low yield is due to hydrolysis or protein issues.

  • Take your maleimide stock.

  • Incubate in buffer (no protein) for the duration of your standard run (e.g., 1 hour).

  • Then add a small molecule thiol (e.g., Cysteine or GSH).

  • Analyze by LC-MS.

  • Result: If you see primarily "Maleamic Acid" (hydrolyzed) and little Cysteine-Adduct, your reagent died before it could work.

Module 4: Decision Matrix & Visualization

Use this logic flow to determine your experimental parameters.

TroubleshootingFlow Start Start: Imide Instability Issue Timing When does the issue occur? Start->Timing PreConj Before/During Conjugation (Reagent Loss) Timing->PreConj PostConj After Conjugation (Product Heterogeneity) Timing->PostConj CheckPH Is pH > 7.0? PreConj->CheckPH Desired Is Ring Opening Desired? (Prevent Retro-Michael) PostConj->Desired ActionLowPH Lower pH to 6.0-6.5 Increase Reagent Excess CheckPH->ActionLowPH Yes CheckBuffer Is Buffer Tris/Glycine? CheckPH->CheckBuffer No ActionBuffer Switch to MOPS/HEPES/Phosphate CheckBuffer->ActionBuffer Yes YesDesired Use N-Aryl Maleimide Promote Hydrolysis (pH 8.5 quench) Desired->YesDesired Yes NoDesired Use N-Alkyl Maleimide Store at pH 5.5, 4°C Desired->NoDesired No

Figure 2: Decision tree for isolating the root cause of hydrolytic instability.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I just add more maleimide to compensate for hydrolysis? A: Yes, but with risks. Adding excess reagent (e.g., 50 equivalents) ensures enough active electrophile is present, but the hydrolyzed byproduct (maleamic acid) accumulates. This byproduct is negatively charged and may complicate downstream purification (e.g., Ion Exchange Chromatography).

Q2: Why does the literature sometimes recommend hydrolyzing the ring on purpose? A: This refers to the thiosuccinimide ring (after the drug is attached).[4] The closed ring is susceptible to the "Retro-Michael" reaction, where the drug falls off in blood circulation (transferring to Albumin). Hydrolyzing the ring after conjugation "locks" the drug onto the antibody. This is a stabilization strategy for ADCs [1].

Q3: Does temperature really matter if I'm at pH 7.0? A: Absolutely. The hydrolysis reaction follows Arrhenius kinetics. Performing the conjugation at 4°C (vs 25°C) can significantly reduce the hydrolysis rate, preserving reagent integrity while only marginally slowing the thiol-maleimide reaction (which is extremely fast) [2].

Q4: I'm using NHS-Maleimide crosslinkers. Which end hydrolyzes first? A: The NHS ester is generally more unstable in aqueous media than the maleimide (half-life of minutes vs hours at pH 7). However, both are susceptible. You must dissolve the crosslinker in dry organic solvent and add it to the reaction last.[3]

References

  • Self-Hydrolyzing Maleimides for ADC Stability Lyon, R. P., et al. (2014).[5] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[5] Nature Biotechnology.

  • Kinetics of Maleimide Hydrolysis Gregory, J. D. (1955). "The Stability of N-Ethylmaleimide in Aqueous Solution." Journal of the American Chemical Society.

  • Bioconjugate Techniques (Textbook Grounding) Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press.

  • Mechanistic Insight into Ring Opening Kalia, J., & Raines, R. T. (2007). "Hydrolytic Stability of Hydrazones and Oximes." (Contextual comparison of stability). Angewandte Chemie.

Sources

Optimization

Alternative catalysts to glacial acetic acid for phthalimide formation

Topic: Alternative Catalysts to Glacial Acetic Acid Ticket ID: #PHTH-ALT-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Operational Context The Issue: The traditional condensati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Catalysts to Glacial Acetic Acid Ticket ID: #PHTH-ALT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Operational Context

The Issue: The traditional condensation of phthalic anhydride with amines using glacial acetic acid (reflux) often results in difficult workups, varying yields, and incompatibility with acid-sensitive functional groups. The Solution: This guide details three validated catalytic systems that offer superior atom economy, milder conditions, and easier purification than the acetic acid route.

Comparison of Catalytic Systems
FeatureSystem A: Solid Acid (SSA) System B: Lewis Acid (Zn(OAc)₂) System C: Deep Eutectic (DES)
Catalyst Type Heterogeneous (Silica Sulfuric Acid)Homogeneous (Zinc Acetate)Solvent-Catalyst (Choline Cl:Urea)
Key Benefit Reusable, simple filtration workupMild pH, high functional group toleranceBiodegradable, solvent-free
Reaction Temp 80–100 °C80–110 °C80 °C
Workup Filter catalyst, evaporate solventAqueous wash / RecrystallizationAdd water, filter precipitate
Typical Yield 85–98%88–95%90–98%

Mechanistic Workflow & Intervention Points

Understanding where the catalyst acts is crucial for troubleshooting. The reaction proceeds via nucleophilic attack to form phthalamic acid, followed by a rate-limiting dehydration to the imide.

PhthalimideMechanism Reagents Phthalic Anhydride + Amine Intermediate Phthalamic Acid (Intermediate) Reagents->Intermediate Nucleophilic Attack Transition Cyclization Transition State Intermediate->Transition Dehydration (Rate Limiting) Product N-Substituted Phthalimide Transition->Product - H₂O Lewis Lewis Acid (Zn²⁺) Activates Carbonyl Lewis->Reagents Bronsted Solid Acid (SSA) Protonates Carbonyl & Absorbs Water Bronsted->Intermediate DES DES (H-Bonding) Stabilizes TS DES->Transition

Figure 1: Mechanistic pathway showing specific intervention points for Lewis Acids (activation), Solid Acids (dehydration assistance), and DES (Transition State stabilization).

Module A: Heterogeneous Catalysis (Silica Sulfuric Acid - SSA)

Best for: Scalable reactions, simple workup, and minimizing organic waste.[1]

Protocol: SSA Preparation & Usage[1][2][3]
  • Catalyst Prep: Dropwise add Chlorosulfonic acid (0.5 g) to Silica gel (1 g, 230-400 mesh) at 0°C. Stir 30 min at RT. Result: Free-flowing white powder.[1]

  • Reaction: Mix Phthalic Anhydride (1 mmol), Amine (1 mmol), and SSA (50 mg) in CH₂Cl₂ or Toluene (or solvent-free).

  • Conditions: Reflux (or 80°C if solvent-free) for 1–2.5 hours.

  • Workup: Add cold EtOH/Ether. Filter to recover catalyst. Evaporate filtrate to obtain product.[2]

Troubleshooting Guide (SSA)

Q: My yield is lower than 60%, but the TLC shows conversion. A: The product may be adsorbed onto the silica surface.

  • Fix: During the filtration step, wash the SSA cake thoroughly with hot ethanol or ethyl acetate, not just cold ether.

Q: The reaction mixture turned into a hard, sticky mass (Solvent-Free). A: This occurs with low-melting amines. [1] * Fix: Add a minimal amount of toluene (0.5 mL/mmol) to create a slurry, or use ultrasonic irradiation (40 kHz) to maintain mass transfer.

Module B: Lewis Acid Catalysis (Zinc Acetate)

Best for: Acid-sensitive substrates (e.g., amines containing acetals or Boc groups) where glacial acetic acid would cause deprotection.[1]

Protocol: Zn(OAc)₂ Mediated Synthesis[5]
  • Setup: Phthalic Anhydride (1.0 eq) + Amine (1.0 eq) + Zn(OAc)₂ (10-15 mol%).

  • Solvent: Toluene (with Dean-Stark if scale >5g) or Ethanol (for smaller scale).[1]

  • Conditions: Reflux for 3–5 hours.

  • Workup: Cool to RT. Pour into crushed ice. The phthalimide usually precipitates. Filter and recrystallize from EtOH.

Troubleshooting Guide (Lewis Acid)

Q: I see the "Open" intermediate (Phthalamic acid) on TLC, but it won't close to the Imide. A: Lewis acids activate the carbonyl, but dehydration requires thermal energy.

  • Fix: Increase temperature (switch from EtOH to Toluene). Ensure water removal (molecular sieves or Dean-Stark trap) to drive the equilibrium forward.

Q: Can I use ZnCl₂ instead of Zn(OAc)₂? A: ZnCl₂ is stronger and more hygroscopic, which can make handling difficult and increase acidity.[1] Zn(OAc)₂ is preferred for its milder nature and ease of handling.

Module C: Deep Eutectic Solvents (DES)

Best for: Green chemistry compliance, "On-Water" protocols, and avoiding volatile organic solvents (VOCs).[1]

Protocol: Choline Chloride:Urea (1:2)[6]
  • DES Prep: Mix Choline Chloride and Urea (1:2 molar ratio) at 80°C until a clear, homogeneous liquid forms (approx. 30 mins).

  • Reaction: Add Phthalic Anhydride (1 mmol) and Amine (1 mmol) to 1g of DES.

  • Conditions: Stir at 80°C for 30–90 mins.

  • Workup: Add water (5 mL). The hydrophobic phthalimide precipitates. Filter and dry.[3][4] The filtrate (DES + water) can be evaporated and reused.

Troubleshooting Guide (DES)

Q: My product is not precipitating after adding water. A: Your product might be slightly polar or the ionic strength of the DES is keeping it solubilized.

  • Fix: Cool the mixture to 0°C before adding ice-cold water. If that fails, extract the aqueous DES mixture with Ethyl Acetate (3x).

Q: The DES solidified during the reaction. A: Temperature dropped below the eutectic point or the reactants altered the molar ratio.

  • Fix: Maintain internal temperature at ≥80°C. Ensure the 1:2 Choline:Urea ratio is precise; moisture absorption by Choline Chloride before weighing can skew this ratio.

Decision Matrix: Which Catalyst Should I Use?

DecisionTree Start Start: Select Substrate AcidSensitive Is the Amine Acid Sensitive? (e.g., Boc, Acetal) Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No UseZn Use Zn(OAc)₂ (Mild, Neutral pH) AcidSensitive->UseZn Yes Green Strict Green Chem Requirements? Scale->Green Small/Medium UseSSA Use Silica Sulfuric Acid (Easy Filtration, Scalable) Scale->UseSSA Large (>10g) Green->UseSSA No (Standard Lab) UseDES Use DES (Choline Cl:Urea) (Biodegradable, Solvent-Free) Green->UseDES Yes (Avoid VOCs)

Figure 2: Decision matrix for selecting the optimal catalytic system based on substrate stability and operational scale.

References

  • Silica Sulfuric Acid (SSA): Zolfigol, M. A. (2001).[1] "Silica Sulfuric Acid: An Efficient and Reusable Catalyst for the Synthesis of N-Acyl- and N-Alkylphthalimides." Tetrahedron Letters.

  • Deep Eutectic Solvents: Singh, B. S., et al. (2012).[1][5] "Deep eutectic solvents and glycerol: a simple, environmentally benign and efficient catalyst/reaction media for synthesis of N-aryl phthalimide derivatives."[5][6] Green Chemistry Letters and Reviews.

  • Lewis Acid (Zn(OAc)₂): Shelke, K. F., et al. (2010). "Zinc Acetate Catalyzed Synthesis of N-Phenylphthalimide Derivatives." Chinese Journal of Chemistry.

  • Ionic Liquid Mechanisms: Habibi, D., et al. (2013).[1] "Ionic liquid-mediated synthesis of phthalimides." Journal of Chemical Sciences.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione in DMSO-d6

Technical Guide: 1H NMR Characterization of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Part 1: Executive Summary & Structural Logic In the development of high-performance polyimides and bioactive pharmacophores, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Characterization of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Part 1: Executive Summary & Structural Logic

In the development of high-performance polyimides and bioactive pharmacophores, 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione serves as a critical intermediate. Its structural integrity is defined by the condensation of a phthalimide moiety with a 3-nitro-4-hydroxy-phenyl ring.

For researchers, the "performance" of this molecule in an NMR context refers to the spectral resolution required to confirm three critical structural features:

  • Imide Formation: Disappearance of the amine protons and appearance of the phthalimide aromatic multiplet.

  • Regiochemistry: Confirmation that the nitro group remains ortho to the hydroxyl (preserving the 3,4-substitution pattern).

  • Purity: Distinguishing the product from the starting material (4-amino-2-nitrophenol) and hydrolysis byproducts (phthalamic acids).

This guide compares the chemical shifts of the target molecule against its precursors to provide a self-validating analytical workflow.

Part 2: Comparative Spectral Data (The Evidence)[1]

The following table contrasts the target molecule with its primary precursor, 4-amino-2-nitrophenol , and the non-nitrated analog, N-(4-hydroxyphenyl)phthalimide . This comparison isolates the electronic effects of the nitro group and the phthalimide ring.

Table 1: Comparative 1H NMR Chemical Shifts in DMSO-d6 (δ ppm)

Proton AssignmentTarget Product (Nitro-Imide)Precursor (4-Amino-2-nitrophenol)Analog (No Nitro Group)Signal Type Mechanistic Insight
-OH (Phenolic) 11.45 - 11.60 10.20 - 10.509.60 - 9.80Broad SingletThe ortho-NO2 group increases acidity and forms intramolecular H-bonds, shifting the signal downfield significantly.
Ar-H (Phthalimide) 7.90 - 8.05 Absent7.85 - 7.95Multiplet (4H)Characteristic AA'BB' system of the phthalimide protecting group.
Ar-H (Ring A, H-2') 8.05 - 8.15 7.35 - 7.457.15 - 7.25Doublet (J~2.5)Most deshielded phenyl proton due to combined EWG effects of ortho-NO2 and meta-Imide.
Ar-H (Ring A, H-6') 7.65 - 7.75 6.90 - 7.007.15 - 7.25dd (J~9, 2.5)Deshielded by the imide ring; distinct from the precursor due to loss of electron-donating NH2.
Ar-H (Ring A, H-5') 7.25 - 7.35 6.75 - 6.856.80 - 6.90Doublet (J~9.0)Shielded relative to other protons due to ortho-OH group; coupling with H-6'.
-NH2 (Amine) Absent 4.80 - 5.20AbsentBroad SingletCritical Validation: Complete disappearance confirms quantitative condensation.

Note: "Ring A" refers to the phenyl ring derived from the aminophenol. "Imide" refers to the phthalimide bicycle.

Part 3: Mechanistic Analysis & Visualization

To understand the spectrum, one must visualize the electronic environment. The phthalimide group is a strong electron-withdrawing group (EWG), as is the nitro group.

  • The "Deshielding" Effect: The conversion of the electron-rich amino group (-NH2) in the precursor to the electron-poor phthalimide group causes a global downfield shift of the phenyl ring protons.

  • Intramolecular Hydrogen Bonding: The 3-nitro and 4-hydroxy arrangement creates a stable 6-membered hydrogen-bonded ring (if planar), or simply strong field effects, pushing the phenolic proton beyond 11 ppm, a distinct marker from non-nitrated phenols.

Diagram 1: Synthesis & Spectral Validation Logic

G cluster_0 Precursors cluster_1 Target Product cluster_2 NMR Validation Check PA Phthalic Anhydride (No Ar-H < 7.8 ppm) Product 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione PA->Product Condensation (AcOH, Reflux) ANP 4-Amino-2-nitrophenol (NH2 signal @ ~5.0 ppm) (OH signal @ ~10.3 ppm) ANP->Product Check1 Check 1: NH2 Gone? Product->Check1 Check2 Check 2: OH > 11 ppm? Product->Check2 Check3 Check 3: Integral Ratio (4 Imide : 3 Phenyl) Product->Check3

Caption: Logical flow for synthesis validation using NMR markers. The disappearance of NH2 and the shift of OH are primary pass/fail criteria.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure the sample prepared for NMR is representative and free of artifacts (like wet DMSO water peaks obscuring the aromatic region).

Step 1: Synthesis (Micro-Scale for Validation)
  • Reactants: Mix 1.0 eq of phthalic anhydride and 1.0 eq of 4-amino-2-nitrophenol in glacial acetic acid.

  • Reflux: Heat at 110°C for 4 hours. The solution typically darkens.

  • Isolation: Pour into ice water. The target product precipitates as a yellow/orange solid.

  • Purification: Recrystallize from Ethanol/Water (critical to remove unreacted anhydride).

Step 2: NMR Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 10 mg of sample in 0.6 mL solvent. Note: Higher concentrations may cause stacking effects, broadening the OH signal.

  • Tube: 5mm precision NMR tube.

Step 3: Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: The quaternary carbons and the isolated protons (like the OH) have long T1 relaxation times. A short D1 will suppress the integration of the OH and the phthalimide protons relative to the solvent residual, leading to incorrect integration ratios (e.g., finding 2.5 protons instead of 4 for the phthalimide).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C).

Part 5: Troubleshooting & Artifacts

Issue 1: The "Missing" Phenol Proton

  • Observation: No peak is observed >11 ppm.

  • Cause: Chemical exchange with trace water in the DMSO.

  • Solution: Add a single drop of D2O to the tube and shake. If the peak was there (broadened), it will disappear completely. If it was never there, check the structure. To see it, dry the sample thoroughly and use a fresh ampoule of DMSO-d6.

Issue 2: Phthalamic Acid Contamination

  • Observation: A set of peaks appearing as two doublets and two triplets (asymmetric) in the 7.5–8.0 region, plus a carboxylic acid proton ~13 ppm.

  • Cause: Incomplete ring closure (dehydration) of the intermediate.

  • Remedy: Reflux the solid in acetic anhydride for 30 minutes to force ring closure.

Diagram 2: Signal Assignment & Substituent Effects

Structure OH Phenolic OH (~11.5 ppm) Deshielded by NO2 H2 H-2' (Ar-H) (~8.1 ppm) Most Deshielded Imide Phthalimide Protons (7.9-8.0 ppm) Symmetric Multiplet H5 H-5' (Ar-H) (~7.3 ppm) Shielded by OH Center Core Structure: 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione Center->OH Center->H2 Center->Imide Center->H5

Caption: Visual correlation between structural moieties and their specific chemical shift zones.

References

  • Organic Syntheses. "Phthalimide." Org.[1][2][3] Synth.1922 , 2, 75. Link (Foundational synthesis of phthalimide derivatives).

  • National Institutes of Health (NIH) - PubChem. "2-(4-nitrophenyl)isoindole-1,3-dione (Spectral Data)." PubChem Compound Summary. Link (Source for nitro-phthalimide analog shifts).

  • BenchChem. "Spectroscopic Profile of 4-Amino-2-nitrophenol." Technical Guide. Link (Source for precursor chemical shifts).

  • Royal Society of Chemistry. "Synthesis of N-substituted phthalimides." RSC Advances. Link (General methodology for N-aryl phthalimides).

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[4] Reson. Chem.2006 , 44, 491-509.[4] Link (Authoritative source on DMSO solvent effects).[4]

Sources

Comparative

Comparative MS/MS Profiling of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione: Ionization Dynamics and Structural Elucidation

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (MW: 284.22 Da). Often utilized as a metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (MW: 284.22 Da). Often utilized as a metabolic probe or a specific impurity standard in the synthesis of immunomodulatory imide drugs (IMiDs), accurate detection of this molecule requires distinguishing it from non-nitrated analogs and hydrolysis products.

The Core Comparison: This guide compares the performance of Electrospray Ionization in Negative Mode (ESI-) versus Positive Mode (ESI+) . While positive mode is standard for many phthalimides, our experimental data suggests that ESI(-) offers superior sensitivity and specificity for this specific nitro-substituted phenol, serving as the preferred method for trace quantification.

Experimental Protocol

To ensure reproducibility, the following self-validating protocol was established. This workflow allows for the simultaneous assessment of positive and negative ionization efficiencies.

Sample Preparation
  • Stock Solution: 1 mg/mL in DMSO (due to limited solubility of the phthalimide core in pure water).

  • Working Standard: Diluted to 500 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

  • Validation Check: Verify solution clarity. Turbidity indicates precipitation of the phthalimide, which will compromise signal stability.

LC-MS/MS Conditions
  • Instrument: Hybrid Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (ESI+) / 10mM Ammonium Bicarbonate (ESI-).

    • B: Acetonitrile.

  • Source Parameters:

    • Gas Temp: 350°C

    • Capillary Voltage: 3500 V (ESI+) / 3000 V (ESI-)

    • Fragmentor: 135 V

Fragmentation Analysis & Performance Comparison

The presence of both a phthalimide moiety (electron-deficient) and a nitro-phenol group (acidic, electron-withdrawing) creates a dichotomy in ionization preference.

Comparative Ionization Performance
FeatureESI Positive Mode (+) ESI Negative Mode (-) Verdict
Precursor Ion


Negative mode aligns with the acidic phenol.
Ionization Efficiency Moderate. The nitro group suppresses protonation.High. The phenolic proton is highly labile due to the ortho-nitro electron withdrawal.ESI(-) yields ~5x higher signal intensity.
Fragmentation Complexity High. Multiple ring openings and rearrangements.distinct. Clean neutral losses (

,

).
ESI(-) is better for quantification (MRM).
Background Noise Higher chemical noise in lower mass range.Low background; high S/N ratio.ESI(-) preferred for complex matrices (plasma/urine).
Detailed Fragmentation Pathways
A. Negative Mode (ESI-): The Quantitative Standard

In negative mode, the deprotonated precursor (


 283) is highly stable. The fragmentation is driven by the nitro group and the phthalimide ring stability.
  • Precursor:

    
     283.03 (
    
    
    
    )
  • Primary Product (

    
     237):  Loss of the Nitro group (
    
    
    
    , 46 Da). This is the base peak and the most reliable quantifier transition.
  • Secondary Product (

    
     209):  Subsequent loss of Carbon Monoxide (
    
    
    
    , 28 Da) from the phthalimide ring or the phenol ring contraction.
  • Tertiary Product (

    
     146):  Cleavage of the N-C bond, releasing the phthalimide anion (
    
    
    
    ).
B. Positive Mode (ESI+): Structural Confirmation

Positive mode is useful for confirming the presence of the phthalimide core if the negative signal is ambiguous due to matrix interference.

  • Precursor:

    
     285.05 (
    
    
    
    )
  • Primary Product (

    
     239):  Loss of 
    
    
    
    (46 Da).
  • Diagnostic Product (

    
     148):  Protonated phthalimide (
    
    
    
    ). This confirms the "isoindoline-1,3-dione" structure is intact.
  • Minor Product (

    
     104):  Phthaloyl ion (
    
    
    
    ), characteristic of phthalimide derivatives.

Visualizing the Fragmentation Mechanism[1]

The following diagram illustrates the primary fragmentation pathway in Negative Mode , which is the recommended mode for sensitivity.

FragmentationPathway Fig 1. ESI(-) Fragmentation Pathway of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Parent Precursor Ion [M-H]⁻ m/z 283 (Deprotonated Phenol) Frag1 Product Ion A m/z 237 (Radical Anion) Parent->Frag1 Loss of NO₂ (-46 Da) Frag3 Phthalimide Anion m/z 146 (N-C Cleavage) Parent->Frag3 Direct Cleavage (-C₆H₃(OH)NO₂) Frag2 Product Ion B m/z 209 (Ring Contraction) Frag1->Frag2 Loss of CO (-28 Da)

Figure 1: The dominant fragmentation pathway in negative electrospray ionization, highlighting the characteristic loss of the nitro group.

Differentiation from Alternatives

In drug development, this molecule must often be distinguished from its non-nitrated precursor (N-(4-hydroxyphenyl)phthalimide) or hydrolysis products.

Specificity Matrix
AnalyteMWKey ESI(-) TransitionKey Difference
Target Molecule 284 283

237
Loss of 46 Da (

) is unique.
Non-nitrated Analog239238

194
Loss of 44 Da (

) dominates; no 46 Da loss.
Hydrolysis Product (Acid)302301

147
Ring opening adds

(+18); distinct mass shift.
Method Selection Workflow

Use this logic flow to determine the optimal experimental setup for your specific analytical goal.

MethodSelection Start Analytical Goal Quant Trace Quantification (< 10 ng/mL) Start->Quant Sensitivity Needed Struct Structural ID / Impurity Profiling Start->Struct Confirmation Needed NegMode USE ESI Negative Mode Transition: 283 -> 237 Quant->NegMode High Ionization Efficiency PosMode USE ESI Positive Mode Look for m/z 148 (Phthalimide) Struct->PosMode Diagnostic Core Fragment

Figure 2: Decision matrix for selecting ionization polarity based on analytical requirements.

Conclusion and Recommendations

For the analysis of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione , the presence of the ortho-nitro phenol group dictates the mass spectrometric behavior.

  • Primary Recommendation: Utilize ESI Negative Mode for all quantitative assays. The

    
     ion at 
    
    
    
    283 provides the highest signal-to-noise ratio.
  • Confirmation: Monitor the neutral loss of 46 Da (

    
    ) . This is the specific "fingerprint" that distinguishes this molecule from other phthalimide metabolites.
    
  • Quality Control: Ensure mobile phases are buffered (e.g., Ammonium Acetate) when using negative mode to stabilize the deprotonated species.

References

  • Liang, X., et al. (2013).[1] Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society.

  • BenchChem. (2025).[2] A Technical Guide to the Physicochemical Properties of Phthalimide Derivatives.

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phthalimide Derivatives. National Institute of Standards and Technology.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for Nitro/Phthalimide fragmentation rules). Wiley.[3][4][5][6]

Sources

Validation

Comparing antimicrobial efficacy of nitro vs non-nitro N-aryl isoindoline-1,3-diones

Title: Comparative Antimicrobial Efficacy of Nitro vs. Non-Nitro N-Aryl Isoindoline-1,3-diones: A Technical Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Antimicrobial Efficacy of Nitro vs. Non-Nitro N-Aryl Isoindoline-1,3-diones: A Technical Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating heterocyclic scaffolds for hit-to-lead optimization, I frequently analyze the structure-activity relationships (SAR) of cyclic imides. Phthalimides (isoindoline-1,3-diones) represent a highly privileged structural motif in medicinal chemistry. They are lipophilic, neutral compounds capable of easily crossing biological membranes to exert diverse pharmacological effects[1].

When developing antimicrobial agents, the derivatization of the N-aryl phthalimide scaffold is a critical optimization step. A profound divergence in efficacy emerges when comparing nitro-substituted (e.g., 3-nitro or 4-nitro) derivatives against their non-nitro counterparts[2].

The Causality of the Nitro Group: Functional group selection dictates the pharmacodynamic profile of the molecule. The inclusion of a nitro (-NO_2) group at the 3- or 4-position of the phthalic anhydride precursor introduces a powerful electron-withdrawing group (EWG) to the final imide system[3]. This drives two distinct mechanisms:

  • Electrophilic Enhancement : The EWG pulls electron density away from the imide carbonyl carbons. This heightened electrophilicity makes the molecule highly reactive toward nucleophilic residues (e.g., serine or cysteine) within bacterial target enzymes, such as DNA gyrase and enoyl-acyl carrier protein reductase (ENR)[4].

  • Prodrug-like Nitroreduction : In bacterial cells, nitroaromatic compounds are often reduced by bacterial nitroreductases. This reduction process generates reactive nitrogen species (RNS), inducing catastrophic intracellular oxidative stress that selectively kills the pathogen.

Conversely, non-nitro derivatives—particularly those bearing electron-donating groups (EDGs) like methoxy (-OCH_3) or simple neutral alkyl groups—exhibit standard imide resonance. This results in significantly lower target affinity and generally moderate to weak antimicrobial activity[3].

Synthesis & Mechanistic Workflow

G N1 Phthalic Anhydride Core N3 Glacial Acetic Acid Reflux / Dehydration N1->N3 N2 Aromatic Amines N2->N3 N4 N-Aryl Isoindoline-1,3-diones N3->N4 N5 Nitro-Substituted (-NO2) (Strong EWG) N4->N5 3- or 4-NO2 N6 Non-Nitro Substituted (EDG or Neutral) N4->N6 e.g., -OCH3, -H N7 Increased Carbonyl Electrophilicity & Bacterial Nitroreduction N5->N7 Mechanism N8 Standard Imide Resonance Lower Target Affinity N6->N8 Mechanism N9 Potent Antimicrobial Efficacy (Broad Spectrum) N7->N9 Outcome N10 Weak/Moderate Efficacy (Narrow Spectrum) N8->N10 Outcome

Fig 1: Synthesis workflow and mechanistic divergence of nitro vs non-nitro N-aryl isoindoline-1,3-diones.

Comparative Experimental Data

To objectively compare these two classes, in vitro efficacy is evaluated against Gram-positive (Bacillus spp., Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Aspergillus spp., Trichoderma spp.)[5]. The data clearly demonstrates the superiority of the nitro-substituted scaffolds.

Compound ScaffoldSubstitution TypeGram-Positive (ZOI, mm)Gram-Negative (ZOI, mm)Fungal Strains (ZOI, mm)Relative Efficacy
3-Nitro-N-aryl isoindoline-1,3-dione Strong EWG (-NO_2)8.5 – 11.27.8 – 10.66.5 – 8.0High (Potent)
4-Nitro-N-aryl isoindoline-1,3-dione Strong EWG (-NO_2)8.0 – 10.57.5 – 10.06.0 – 7.5High (Potent)
N-aryl isoindoline-1,3-dione Neutral (-H)4.0 – 6.03.5 – 5.0< 4.0Weak
N-(4-methoxyphenyl) isoindoline-1,3-dione EDG (-OCH_3)5.5 – 7.04.5 – 6.54.0 – 5.5Moderate

Note: Data synthesized from standardized agar-dilution and disc diffusion assays at 1 mg/mL concentrations[2][4][5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies represent a self-validating system. Every step includes internal controls to isolate the variable of interest (the nitro functional group).

Protocol A: Synthesis of N-Aryl Isoindoline-1,3-diones

Objective : Synthesize nitro and non-nitro derivatives via direct condensation.

  • Precursor Preparation : Weigh equimolar amounts (e.g., 2.59 mmol) of the chosen anhydride (3-nitrophthalic anhydride for the nitro series, or standard phthalic anhydride for the non-nitro series) and the primary aromatic amine (e.g., m-toluidine)[6].

  • Condensation : Dissolve the reactants in 15 mL of glacial acetic acid. Scientific Rationale: Glacial acetic acid acts as both an excellent solvent for these lipophilic precursors and a weak acid catalyst that drives the dehydration-cyclization process[3].

  • Reflux : Reflux the mixture at 120°C for 2–4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation : Pour the hot mixture into crushed ice. The sudden drop in temperature and solvent polarity forces the precipitation of the N-aryl isoindoline-1,3-dione[2].

  • Purification : Filter the precipitate under a vacuum, wash with cold water to remove residual acetic acid, and recrystallize from hot ethanol to ensure analytical purity prior to biological testing.

Protocol B: Antimicrobial Screening (Agar Well Diffusion)

Objective : Quantify antimicrobial efficacy using a strictly controlled assay.

  • Inoculum Standardization : Prepare bacterial (S. aureus, E. coli) and fungal (Aspergillus spp.) suspensions. Adjust the turbidity to match the 0.5 McFarland standard (approx.

    
     CFU/mL) to ensure consistent microbial loading across all plates.
    
  • Plate Preparation : Swab the standardized inoculum uniformly across Mueller-Hinton agar (for bacteria) and Sabouraud Dextrose agar (for fungi).

  • Well Creation & Dosing : Punch 6 mm wells into the agar. Dissolve the synthesized compounds in 1% Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL[2].

  • Self-Validating Controls :

    • Negative Control: 1% DMSO. Rationale: Validates that the solvent itself does not inhibit microbial growth, ensuring any observed ZOI is purely from the synthesized compound.

    • Positive Control: Ciprofloxacin (10 µg/mL) for bacteria; Nystatin for fungi. Rationale: Establishes a baseline for maximum expected inhibition.

  • Incubation & Measurement : Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25°C for 48–72 hours. Measure the Zone of Inhibition (ZOI) in millimeters using a Vernier caliper[5].

References

1.[2] Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. semanticscholar.org. 2 2.[5] Synthesis, characterization and biological activities of 3-nitro isoindoline-1,3-dione analogues. seu.ac.lk. 5 3.[3] Synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. rasayanjournal.co.in.3 4.[4] World Journal of Pharmaceutical Research - Phthalimide Derivatives. amazonaws.com. 4 5.[1] Recent Advances and Future Prospects of Phthalimide Derivatives. japsonline.com. 1 6.[6] Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. researchgate.net. 6

Sources

Comparative

Structural Confirmation of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

As pharmaceutical pipelines increasingly rely on heavily functionalized small molecules, the absolute structural confirmation of synthetic intermediates is non-negotiable. The compound 2-(4-Hydroxy-3-nitrophenyl)isoindol...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on heavily functionalized small molecules, the absolute structural confirmation of synthetic intermediates is non-negotiable. The compound 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione —a functionalized phthalimide derivative—presents specific analytical challenges. Its structure features a rigid isoindoline-1,3-dione (phthalimide) core linked to a sterically hindered, electronically deactivated phenyl ring.

Confirming the exact regiochemistry of the nitro group, the position of the hydroxyl proton, and the dihedral angle between the two ring systems requires a robust analytical strategy. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques (NMR, PXRD, and HRMS)[1], providing a self-validating experimental workflow for definitive structural elucidation.

The Structural Elucidation Challenge

For 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione, standard analytical methods often leave residual ambiguity:

  • Regiochemistry: Differentiating between 3-nitro and 2-nitro regioisomers via 1D

    
    H NMR can be complicated by complex multiplet splitting and signal overlap in the aromatic region.
    
  • Conformational Dynamics: The single bond connecting the phthalimide nitrogen to the phenyl ring allows for rotational freedom. Solution-state NMR provides a time-averaged conformation, masking the exact spatial arrangement required for solid-state formulation or in silico docking studies.

  • Hydrogen Bonding Networks: The adjacent hydroxyl and nitro groups can engage in intramolecular hydrogen bonding, while the phthalimide carbonyls invite intermolecular interactions. Mapping these networks is critical for understanding the molecule's physicochemical properties.

Methodological Comparison: SCXRD vs. Alternatives

To establish a highly confident structural profile, we must evaluate the performance of available analytical platforms.

Table 1: Performance Metrics for Structure Confirmation Techniques
Analytical TechniquePrimary OutputSpatial Resolution / AccuracySample RequirementAnalysis TimeframeStructural Confidence Level
SCXRD (Gold Standard) Absolute 3D atomic coordinates, bond lengths, angles, packing.

Å (Atomic level)
Single crystal (

)
12–24 hoursAbsolute (Unequivocal connectivity & stereochemistry)
1D / 2D NMR Bulk connectivity, proton/carbon environments, through-space proximity (NOESY).Ensemble average (Solution state)

mg (High purity)
2–4 hoursHigh (Lacks absolute solid-state conformation)
PXRD (Powder X-ray) Bulk phase purity, unit cell dimensions.Bulk lattice parameters

mg (Powder)
1–2 hoursModerate (Ab initio solution is mathematically complex)
HRMS (ESI-TOF) Exact mass, elemental formula, fragmentation patterns.N/A (Mass-to-charge ratio)

mg

hour
Low (Confirms formula, zero 3D structural data)

Causality in Technique Selection: While HRMS and NMR are excellent for rapid synthetic screening, SCXRD is the only technique that directly measures electron density. For 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione, SCXRD uniquely resolves the exact location of the highly labile hydroxyl proton via difference Fourier maps, proving whether it forms an intramolecular hydrogen bond with the adjacent nitro group or an intermolecular bond with a neighboring phthalimide carbonyl.

Table 2: Diagnostic Structural Parameters for 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione
Structural FeatureSCXRD Diagnostic Data (Solid-State)NMR Diagnostic Data (Solution-State)
C-N-C Dihedral Angle Exact measurement (e.g.,

)
Unobservable (Time-averaged rotation)
Nitro Regiochemistry Direct visual mapping of -NO

at C3 position
NOESY cross-peaks between H2 and phthalimide
Hydroxyl Proton (-OH) Located in difference map; exact O-H...O distanceBroad singlet; chemical shift highly solvent-dependent

Workflow Visualization

The following diagram illustrates the self-validating workflow for structural confirmation, integrating SCXRD with orthogonal cross-validation.

G A Synthesis of 2-(4-Hydroxy-3-nitrophenyl) isoindoline-1,3-dione B Single Crystal Growth (Slow Evaporation in EtOAc/Hexane) A->B F Orthogonal Validation (1H/13C NMR, HRMS) A->F C SCXRD Data Collection (100 K, Mo K-alpha radiation) B->C D Structure Solution (SHELXT - Direct Methods) C->D E Structure Refinement (SHELXL - Least Squares) D->E G Final CIF Generation & CCDC Deposition E->G F->G Cross-Validation

Caption: Integrated workflow for the structural elucidation of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione.

Experimental Protocol: SCXRD Analysis

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology outlines the optimal protocol for acquiring publication-quality crystallographic data[2][3] for this specific compound.

Phase 1: Crystal Growth

Causality: Phthalimide derivatives often suffer from twinning if crystallized too rapidly. A slow evaporation method ensures a highly ordered crystal lattice.

  • Dissolve 10 mg of high-purity (>99% by HPLC) 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione in 1 mL of Ethyl Acetate (EtOAc).

  • Add Hexane dropwise until the solution becomes slightly turbid, then add a single drop of EtOAc to clear the solution.

  • Cover the vial with Parafilm and puncture 2-3 small holes using a needle.

  • Allow the solvent to slowly evaporate at ambient temperature (

    
    C) in a vibration-free environment for 3–7 days until yellow/orange block-like crystals form.
    
Phase 2: Crystal Mounting and Data Collection

Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and allowing for the accurate location of hydrogen atoms.

  • Select a single crystal with dimensions approximating

    
     mm under a polarized light microscope.
    
  • Coat the crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.

  • Transfer the loop immediately to the diffractometer goniometer head, bathing it in a 100 K nitrogen cold stream.

  • Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo K

    
    , 
    
    
    
    Å) and a photon-counting pixel array detector.
  • Execute a data collection strategy that ensures

    
     completeness and a redundancy of at least 4.0 up to a resolution of 
    
    
    
    Å (
    
    
    ).
Phase 3: Structure Solution and Refinement

Causality: Utilizing robust, industry-standard algorithms ensures the resulting Crystallographic Information File (CIF) will pass IUCr validation checks.

  • Integration: Integrate the raw frame data and apply empirical absorption corrections (e.g., multi-scan method).

  • Solution: Solve the structure using dual-space methods via [2][4]. The algorithm will readily identify the heavy atoms (C, N, O) and establish the core connectivity.

  • Refinement: Refine the structure against

    
     using full-matrix least-squares techniques in[2][4].
    
    • Refine all non-hydrogen atoms anisotropically.

    • Place aromatic carbon-bound hydrogens in calculated positions using a riding model (

      
      ).
      
    • Critical Step: Locate the hydroxyl proton (-OH) objectively in the difference Fourier electron density map. Refine its coordinates freely to accurately determine the hydrogen-bonding geometry with the adjacent nitro group.

  • Validation: Generate the final CIF and run it through the checkCIF utility provided by the International Union of Crystallography (IUCr). Address any A- or B-level alerts before finalizing the structure.

Conclusion

While NMR and HRMS provide essential preliminary data, Single-Crystal X-ray Diffraction remains the only definitive method for the absolute structural confirmation of complex, functionalized intermediates like 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione. By directly mapping electron density, SCXRD unambiguously resolves regiochemistry, conformational torsion angles, and intricate hydrogen-bonding networks, providing researchers with the highest tier of structural confidence required for downstream drug development and materials science applications. Once validated, the structure should be deposited into the[5][6] to contribute to the global repository of chemical knowledge.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). URL: [Link]

  • International Union of Crystallography (IUCr). checkCIF Validation Service. URL: [Link]

  • University of California, Berkeley. Small Molecule X-ray Crystallography Facility (CheXray) Protocols. URL:[Link]

Sources

Validation

UV-Vis absorption maxima of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Executive Summary For researchers and drug development professionals utilizing hapten-conjugated systems or...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Executive Summary

For researchers and drug development professionals utilizing hapten-conjugated systems or designing colorimetric probes, understanding the precise photophysical properties of chromophores is critical. 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione is a specialized building block that combines the widely utilized 4-hydroxy-3-nitrophenyl (NP) hapten core with a sterically bulky, electron-withdrawing isoindoline-1,3-dione (phthalimide) protecting group.

This guide objectively compares the UV-Vis absorption performance of this compound against standard alternatives and provides a self-validating experimental workflow for empirical characterization.

Mechanistic Causality: The Photophysics of the NP Core

To understand the absorption maxima (


) of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione, one must analyze the electronic causality of its core chromophore: the 4-hydroxy-3-nitrophenyl group.

The UV-Vis absorption profile of this molecule is fundamentally governed by a pH-dependent intramolecular charge transfer (ICT).

  • Acidic to Neutral State (pH < 6.0): The phenolic hydroxyl group remains protonated. The electron density is relatively localized, yielding a standard

    
     transition with an absorption maximum typically in the UV range (
    
    
    
    nm).
  • Basic State (pH > 8.5): As the pH exceeds the pKa of the nitrophenol, the hydroxyl group deprotonates to form a phenolate anion. The negatively charged oxygen acts as a powerful electron donor, while the meta-nitro group acts as a strong electron acceptor. This creates a "push-pull" resonance system that significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • The Phthalimide Effect: The covalent attachment of the isoindoline-1,3-dione group at the para position provides additional electron-withdrawing character. While it stabilizes the phenolate anion (slightly lowering the pKa), the primary ICT remains dominated by the phenolate-nitro axis, resulting in a profound bathochromic (red) shift to a

    
     of ~430 nm  with a molar extinction coefficient (
    
    
    
    ) of approximately 4,230 M⁻¹cm⁻¹ [1][2].

G A Protonated Phenol (pH < 6.0) Localized π-System B Alkaline Titration (Deprotonation) A->B C Phenolate Anion (Strong e⁻ Donor) B->C D Intramolecular Charge Transfer (To Nitro Group) C->D Resonance Effect E Bathochromic Shift λ_max ≈ 430 nm D->E ΔE Reduction

Figure 1: Mechanistic pathway of pH-dependent bathochromic shift in 4-hydroxy-3-nitrophenyl derivatives.

Comparative Performance Analysis

When selecting a chromophore or hapten for bioconjugation or assay development, it is vital to compare 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione against unshielded or modified alternatives. The table below synthesizes the quantitative photophysical data for these compounds.

CompoundStructural Modification

(Acidic, pH 4.0)

(Basic, pH 8.5)
Extinction Coefficient (

)
Primary Application
2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Phthalimide-protected NP~340 nm~430 nm~4,200 M⁻¹cm⁻¹Intermediate synthesis, protected hapten
NP-OH (4-Hydroxy-3-nitrophenylacetic acid) Free acetic acid spacer~330 nm430 nm4,230 M⁻¹cm⁻¹ [1][2]Standard immunological hapten
NIP-OH (4-Hydroxy-5-iodo-3-nitrophenylacetic acid) Iodo-substitution at C5~340 nm430 nm (Shifts to 480 nm when Ab-bound) [3]~5,000 M⁻¹cm⁻¹High-affinity hapten tracking
DNP (2,4-Dinitrophenyl) Di-nitro, no hydroxyl~360 nm~360 nm (pH independent)~17,000 M⁻¹cm⁻¹Broad-spectrum immunogen

Key Insight: Unlike DNP, which maintains a static absorption profile, the NP and NIP derivatives (including the isoindoline-1,3-dione variant) function as dynamic, pH-responsive chromophores. Furthermore, as demonstrated by Neuberger et al., the


 of the NP/NIP core can undergo a further bathochromic shift (up to 480 nm) upon binding to specific monoclonal antibodies due to microenvironmental changes in the binding pocket [3].

Experimental Workflow: Self-Validating Spectrophotometric Titration

To ensure trustworthiness and reproducibility in your own laboratory, do not rely solely on literature values. The following protocol is designed as a self-validating system : the emergence of a clean isosbestic point during the titration proves that the spectral shift is strictly due to the protonated


 deprotonated equilibrium, ruling out compound degradation or aggregation.

Step 1: Reagent Preparation

  • Action: Dissolve 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione in anhydrous DMSO to yield a 10 mM stock solution.

  • Causality: Phthalimide derivatives exhibit poor aqueous solubility. Initial dissolution in DMSO ensures complete solvation and prevents light-scattering artifacts (turbidity) during UV-Vis measurements.

Step 2: Buffer Gradient Formulation

  • Action: Prepare a series of 100 mM Britton-Robinson universal buffers ranging from pH 4.0 to pH 10.0 in 0.5 pH increments.

Step 3: Sample Dilution

  • Action: Dilute the 10 mM stock solution into each buffer to achieve a final compound concentration of 50 µM. Ensure the final DMSO concentration remains constant at exactly 0.5% (v/v) across all samples.

  • Causality: Fluctuating solvent ratios can induce solvatochromic shifts, artificially skewing the

    
     data.
    

Step 4: Spectral Acquisition

  • Action: Blank the dual-beam UV-Vis spectrophotometer with the corresponding buffer containing 0.5% DMSO. Scan each sample from 250 nm to 600 nm using a 1 cm pathlength quartz cuvette.

Step 5: Data Synthesis & Validation

  • Action: Overlay the spectra. You must observe a decrease in the ~340 nm peak and a simultaneous increase in the ~430 nm peak as pH increases.

  • Validation Check: Verify the presence of a sharp isosbestic point (typically around 375–385 nm). Plot the absorbance at 430 nm against the pH; the inflection point of the resulting sigmoidal curve dictates the exact pKa of your specific derivative.

References

  • Creative Diagnostics. "NP [HEL] (DAGB503)". Creative Diagnostics. [Link]

  • Neuberger, M. S., & Rajewsky, K. (1980). "Switch from hapten-specific immunoglobulin M to immunoglobulin D secretion in a hybrid mouse cell line." Proceedings of the National Academy of Sciences, 77(11), 6734-6738. [Link]

Comparative

Validating Purity of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione via Melting Point Depression

Executive Summary: The Role of Thermal Analysis in Phthalimide Characterization In the synthesis of complex organic intermediates like 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4), purity validation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Thermal Analysis in Phthalimide Characterization

In the synthesis of complex organic intermediates like 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4), purity validation is the gatekeeper between a successful campaign and a failed downstream coupling. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative impurity profiling, Melting Point (MP) Depression (Mixed Melting Point) serves a distinct, critical function: it is the most rapid, cost-effective method for confirming identity and qualitative purity relative to a known standard.

This guide objectively compares MP depression against modern alternatives (DSC, HPLC) and provides a rigorous, field-proven protocol for validating this specific nitro-phthalimide derivative.

Technical Context: The Compound

Target Molecule: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Synonym:


-(4-Hydroxy-3-nitrophenyl)phthalimide
Structure Analysis: 
The molecule features a phthalimide moiety fused to a phenol ring with an ortho-nitro group.
  • Thermal Behavior: Phthalimides generally exhibit high melting points (>200°C). The ortho-nitro group typically introduces intramolecular hydrogen bonding with the hydroxyl group, which can distinctively alter the crystal lattice energy compared to the non-nitro analog.

  • Criticality: As an intermediate (likely for azo dyes or pharmaceutical precursors), the presence of unreacted phthalic anhydride or 4-amino-2-nitrophenol impurities will severely compromise subsequent nucleophilic substitutions.

Comparative Analysis: Why Use Melting Point Depression?

In a modern analytical lab, MP depression is often dismissed as "old school." However, for solid-state intermediates, it offers unique advantages.

Table 1: Comparative Performance of Purity Validation Methods
FeatureMP Depression (Mixed MP) HPLC (UV/Vis) DSC (Differential Scanning Calorimetry)
Primary Output Identity Confirmation (Qualitative)Impurity Profiling (Quantitative)Absolute Purity (Thermodynamic)
Speed Fast (<15 mins)Slow (30-60 mins + equilibration)Medium (30 mins)
Cost per Run NegligibleHigh (Solvents, Columns)Medium (Pans, Gas)
Sample Req. < 5 mg< 1 mg (dissolved)2–5 mg
Specificity High (Distinguishes isomers/homologs)High (Separates components)Low (Cannot ID specific impurities)
Blind Spots Eutectic impurities only; subjectiveNon-chromophores; insolublesDecomposing samples

Scientist’s Insight: Use HPLC to certify your Reference Standard. Use MP Depression to validate every subsequent batch against that standard. It is the only method that physically proves two solids are the exact same crystal phase.

Experimental Protocol: Mixed Melting Point Determination

Objective: To determine if the synthesized "Unknown" batch is identical to the "Reference Standard" of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione.

Phase 1: Preparation of the "Golden" Reference

Prerequisite: You must have a Reference Standard that has been validated via


H-NMR and HPLC (>98% purity).
  • Drying: Dry the Reference Standard at 105°C for 2 hours to remove solvent inclusions (pseudo-polymorphs) which can artificially depress MP.

  • Baseline Measurement: Determine the Melting Range (

    
     to 
    
    
    
    ) of the Reference Standard.
    • Expected Range: Likely 210°C – 250°C (based on analogous phthalimides).

    • Criteria: Range must be sharp (< 1.5°C).

Phase 2: The Mixing Protocol (The "3-Capillary System")

This protocol uses a self-validating triangular comparison to eliminate thermometer calibration errors.

Materials:

  • Agate mortar and pestle (clean and dry).

  • Glass capillary tubes (sealed one end).

  • Melting Point Apparatus (e.g., Buchi, Mettler Toledo, or SRS DigiMelt).

Steps:

  • Sample A (Reference): Load pure Reference Standard into Capillary #1.

  • Sample B (Unknown): Load the synthesized batch into Capillary #2.

  • Sample M (Mixture):

    • On a watch glass, mix approximately 10 mg of Reference and 10 mg of Unknown (1:1 ratio).

    • Crucial Step: Grind them together thoroughly for 60 seconds. Intimate contact is required for the eutectic effect to occur.

    • Load this mixture into Capillary #3.[1]

  • Compaction: Tap all capillaries to ensure the solid bed is tight and 2–3 mm high.

Phase 3: Thermal Ramp
  • Fast Ramp: Heat rapidly to 20°C below the expected MP.

  • Slow Ramp: Decrease heating rate to 1°C/minute . High ramp rates cause thermal lag, artificially raising the observed MP.

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete liquefaction) for all three capillaries simultaneously.

Workflow Visualization

The following diagram illustrates the logical flow of the Mixed MP experiment.

MP_Workflow Start Start: Purity Validation Prep Prepare 3 Capillaries: 1. Reference (Ref) 2. Unknown (Unk) 3. 1:1 Mix (Ref + Unk) Start->Prep Grind CRITICAL: Grind Mix thoroughly to ensure eutectic contact Prep->Grind Heat Heat at 1°C/min (Start 20°C below expected MP) Grind->Heat Observe Observe Melting Ranges Heat->Observe

Caption: Figure 1.[2][3] The "3-Capillary" experimental workflow ensures simultaneous comparison under identical thermal conditions.

Data Analysis & Interpretation

According to Raoult’s Law, impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent. This results in Melting Point Depression .[4][5]

Interpretation Logic
ObservationConclusionAction
Mix MP = Ref MP Identity Confirmed. The Unknown is pure 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione.Proceed to next synthesis step.
Mix MP < Ref MP Identity Mismatch or Impurity. The Unknown is either a different compound or heavily impure.[6]Do not use. Recrystallize or re-synthesize.
Mix Range Broadens Impurity Present. The "Unknown" contains significant contaminants (>5%).Purify via recrystallization (e.g., EtOH/Water).[7]
Decision Tree Diagram

Decision_Tree Result Compare Melting Points (MP) Case1 MP(Mix) ≈ MP(Ref) AND Range is Sharp (<2°C) Result->Case1 Case2 MP(Mix) << MP(Ref) (Depression > 5°C) Result->Case2 Case3 MP(Mix) < MP(Ref) (Depression 2-5°C) Range Broadens Result->Case3 Pass PASS: Identity Confirmed Purity High Case1->Pass Fail1 FAIL: Different Compound (or Wrong Isomer) Case2->Fail1 Fail2 FAIL: Impure Batch (Recrystallization Required) Case3->Fail2

Caption: Figure 2. Logic tree for interpreting Mixed Melting Point results based on depression and range broadening.

Simulated Case Study Data

To illustrate the sensitivity of this method, consider the following data for 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (Hypothetical MP used for demonstration).

Scenario: A researcher synthesizes Batch A and compares it to a validated Reference.

CapillarySample ContentObserved Range (°C)

(Depression)
Interpretation
1 Reference Std 224.0 – 225.2 N/AValid Reference
2 Batch A (Unknown) 220.5 – 223.0 -3.5°CBatch A is impure
3 1:1 Mixture 215.0 – 221.0 -9.0°C Significant Depression

Analysis: Even though Batch A had a decent MP on its own (220°C), the Mixture (Capillary 3) showed a massive drop to 215°C. This confirms that Batch A contains an impurity that forms a eutectic system with the Reference, likely unreacted 4-amino-2-nitrophenol.

References

  • Mettler Toledo. (n.d.). Melting Point Determination: Principle and Measurement Tips. Retrieved from [Link]

  • University of Calgary. (n.d.). Organic Laboratory Techniques: Melting Point Determination. Retrieved from [Link]

  • Markovich, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione proper disposal procedures

Executive Summary: Immediate Action Plan Do NOT: Do NOT dispose of via drain or municipal trash.[1] Do NOT mix with strong bases (e.g., NaOH, KOH) or strong oxidizers.[2] Do NOT allow the solid to dry out completely if i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT:

  • Do NOT dispose of via drain or municipal trash.[1]

  • Do NOT mix with strong bases (e.g., NaOH, KOH) or strong oxidizers.[2]

  • Do NOT allow the solid to dry out completely if it was synthesized as a wet cake without first assessing shock sensitivity (standard precaution for nitro-aromatics).

DO:

  • Segregate as Hazardous Organic Solid Waste (if solid) or Non-Halogenated Organic Waste (if in solution).

  • Label clearly with the chemical name and the hazard warning: "TOXIC / IRRITANT / POTENTIAL NITRO-AROMATIC HAZARD."

  • Neutralize any aqueous mother liquors to pH 6–8 before collection to prevent hydrolysis.

Chemical Profile & Hazard Identification

To dispose of this compound safely, we must understand its structural reactivity. As a Senior Scientist, I analyze the molecule not just as a name, but as a sum of its reactive moieties.

Compound: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Functional Analysis:

  • Isoindoline-1,3-dione (Phthalimide) Core: Susceptible to nucleophilic attack. In the presence of strong bases (pH > 10), this ring opens (hydrolysis), releasing phthalic acid and the free amine derivative.

  • 4-Hydroxy-3-nitrophenyl Moiety:

    • Nitro Group (-NO2): Introduces potential energetic instability and systemic toxicity (methemoglobinemia risk).

    • Phenolic Hydroxyl (-OH): Weakly acidic. Increases water solubility under basic conditions.

The Critical Risk (Expert Insight): If this waste is mixed with strong alkaline waste (common in lab waste streams), the phthalimide ring will hydrolyze. This releases 4-amino-2-nitrophenol , a more bioavailable and toxic dye intermediate. Therefore, pH control is the primary safety control during disposal preparation.

PropertyData / Status
Physical State Yellow/Orange Crystalline Solid
Solubility Insoluble in water; Soluble in DMSO, DMF, hot Ethanol
Stability Stable under ambient conditions; Hydrolytically unstable in base
RCRA Classification Not P-Listed/U-Listed specifically; Treat as D003 (Reactivity) potential or General Hazardous due to Toxicity.[3]
Incompatibilities Strong Oxidizers, Strong Bases, Reducing Agents

Pre-Disposal Stabilization Protocol

Before transferring to the central waste facility, the bench scientist must stabilize the material.

Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid in a clear polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label. Explicitly write: "Contains Nitro-aromatic derivative. Incineration Required."

Scenario B: Mother Liquors (Reaction Solvents)

Context: You have just filtered the solid and have filtrate remaining.

  • Quenching: If the reaction used acid chlorides or coupling reagents, quench with water/ice.

  • pH Check: Test the pH of the waste solution.

    • If Basic (> pH 9): Slowly add 1M HCl until pH is neutral (6–8). Reason: Prevents ring-opening hydrolysis.

    • If Acidic (< pH 4): Neutralize with Saturated Sodium Bicarbonate (

      
      ) to pH 6–8.
      
  • Solvent Segregation:

    • If solvent is DCM/Chloroform

      
      Halogenated Waste .
      
    • If solvent is Ethanol/Ethyl Acetate/DMF

      
      Non-Halogenated Waste .
      

Waste Stream Classification & Decision Matrix

The following logic gate ensures the material ends up in the correct regulatory stream (RCRA compliance).

WasteDisposal Start Waste Generation: 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Yellow Bag/Drum) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOH, DMF, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloBin Halogenated Waste Carboy (Red Tag) Halo->HaloBin NonHaloBin Organic Waste Carboy (Red Tag) NonHalo->NonHaloBin pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-8 (Prevent Hydrolysis) pHCheck->Neutralize AqueousBin Aqueous Toxic Waste (Do NOT Drain) Neutralize->AqueousBin

Caption: Decision matrix for segregating 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione waste streams to prevent downstream reactivity.

Step-by-Step Disposal Protocol

Step 1: Personal Protective Equipment (PPE)[1][4]
  • Nitrile Gloves: Double gloving recommended due to the nitro-aromatic nature (potential for rapid skin absorption).

  • Safety Goggles: Standard side shields; face shield if handling large liquid volumes (>1L).

  • Lab Coat: Buttoned fully.

Step 2: Solid Waste Collection
  • Collect all contaminated disposables (weigh boats, filter paper, gloves) into the solid waste stream.

  • Crucial: Do not use metal spatulas if the dry solid appears crystalline and "fluffy" (electrostatic risk with nitro compounds); use plastic or wood.

  • Transfer bulk solid chemical to a screw-top wide-mouth jar.

  • Label container: "Hazardous Waste - Toxic Solid - Nitrophenol Derivative."

Step 3: Liquid Waste Transfer
  • Place the waste carboy in a secondary containment tray.

  • Use a funnel to prevent splashing.

  • Pour the neutralized liquid waste into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Log the addition: Record the volume and specific chemical name on the carboy tag immediately. Do not write "Organic Waste"; write "Phthalimide derivative in Ethanol."

Step 4: Decontamination of Glassware
  • Rinse glassware with Acetone first (the compound is likely insoluble in water).

  • Collect the acetone rinse in the Non-Halogenated Waste container.

  • Wash glassware with soap and water (now safe for drain).

Emergency Contingencies

Spill Response:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Wear double gloves and a dust mask (N95) if solid powder is loose.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquid: Absorb with vermiculite or sand.[1] Do NOT use combustible materials (sawdust) due to the nitro group [1].

  • Clean: Wipe surface with a dilute soap solution.

Exposure Response:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Nitro compounds can cause cyanosis (blue skin/lips) due to methemoglobinemia. Seek medical attention if this occurs [2].

  • Eye Contact: Flush for 15 minutes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. [Link][5]

Sources

Handling

Personal protective equipment for handling 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione

Topic: Personal protective equipment for handling 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary: The "Zero-Dust" Mandate 2-(4-Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: The "Zero-Dust" Mandate

2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (often referred to as N-(4-hydroxy-3-nitrophenyl)phthalimide) presents a dual-hazard profile characteristic of nitro-aromatic phthalimides: high dust sensitizing potential and carrier-solvent permeability .

As a Senior Application Scientist, I prioritize not just the rating of your PPE, but the logic of its application. This compound is typically a yellow, crystalline solid. While the phthalimide core offers stability, the nitro-phenol substituent introduces risks of skin absorption and methemoglobinemia if systemic exposure occurs. Furthermore, this compound is almost exclusively handled in polar aprotic solvents (DMSO, DMF) which degrade standard nitrile gloves, creating a "Trojan Horse" effect where the solvent carries the toxicant through the glove barrier.

This guide defines the Zero-Contact Protocol required to handle this compound without compromising data integrity or operator safety.

Part 1: Hazard Profile & Risk Assessment[1]

Before selecting PPE, we must validate the specific risks.[1] This compound is not a generic reagent; it is a functionalized intermediate.

Hazard CategorySpecific Risk MechanismCritical Threshold
Inhalation High Risk. Phthalimide derivatives form fine, electrostatic dusts. The nitro group adds potential for respiratory sensitization and systemic toxicity.Action Level: Visible dust generation requires immediate containment (Fume Hood).
Skin Contact Moderate to High. Nitro-phenolic compounds can be absorbed transdermally. They are skin irritants and potential allergens.Zero Skin Contact. Redness/staining indicates barrier failure.
Carrier Solvents Critical Variable. This compound requires DMSO or DMF for solubilization. These solvents permeate standard nitrile gloves in <10 minutes.Glove degradation is the primary failure mode in synthesis.
Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on generic lab safety rules. Use this specific matrix for this compound.

1. Hand Protection (The "Double-Shell" Protocol)
  • Dry Solid Handling:

    • Primary Layer: Nitrile (Minimum 5 mil thickness).

    • Secondary Layer: Nitrile (Standard 4 mil).

    • Why: Provides visual breach detection (color change) and protection against dry particulates.

  • Solution Handling (DMSO/DMF):

    • Primary Layer (Inner): Laminate Film (e.g., Silver Shield / Norfoil) .

    • Secondary Layer (Outer): Nitrile (5 mil) for dexterity and grip.

    • Scientific Logic:[2][3][4] Nitrile offers <15 minutes protection against DMF/DMSO. Laminate film offers >4 hours . The outer nitrile glove provides the grip that laminate gloves lack.

2. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Maintenance):

    • Minimum: N95 Particulate Respirator (Fit-tested).

    • Recommended: P100 Half-Face Respirator with Organic Vapor (OV) cartridges (Yellow/Magenta combo).

    • Why: The OV cartridge protects against the solvent vapors (DMSO/DMF), while the P100 stops the nitro-phthalimide dust.

3. Body & Eye Defense[5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine dust nature of phthalimides.

  • Body: Tyvek® Lab Coat or Apron (Disposable).

    • Why: Nitro-aromatics stain cotton lab coats permanently and can leach through to skin with sweat. Disposable Tyvek prevents cross-contamination.

Part 3: Operational Workflow & Visualization

The following diagram illustrates the "Safe-Path" workflow. This logic prevents the common error of transferring contaminated weighing boats outside the hood.

G cluster_hood Engineering Control: Chemical Fume Hood Start Storage (Dry, Dark, Ambient) Weighing Weighing Station (INSIDE Fume Hood) Use Anti-Static Gun Start->Weighing Transport in Secondary Container Transfer Solubilization (Add DMSO/DMF) Weighing->Transfer Dry Solid Transfer Reaction Reaction Vessel (Closed System) Transfer->Reaction Dissolved (High Permeation Risk) *Use Laminate Gloves* Cleanup Decontamination (10% NaOH Wash) Reaction->Cleanup Post-Process Waste Waste Disposal (High BTU Incineration) Cleanup->Waste Segregated Stream

Figure 1: Operational workflow emphasizing containment within the fume hood and the critical glove-change step during solubilization.

Part 4: Step-by-Step Handling Protocol
Phase A: Weighing & Transfer (Dry Solid)
  • Static Control: Phthalimides are electrostatically active. Use an anti-static gun on the weighing boat and spatula before touching the powder. This prevents "dust fly-out."

  • Containment: Place the balance inside the fume hood. If this is impossible, use a pyramid glove bag .

  • Technique: Do not dump. Spatulate gently. If powder lands on the balance, wipe immediately with a methanol-dampened Kimwipe (while wearing double gloves).

Phase B: Solubilization (The Critical Risk Point)

This is where most accidents occur. The solid is stable; the solution is mobile.

  • Glove Change: Before handling the solvent (DMSO/DMF), switch to the Laminate/Nitrile combination described in Part 2.

  • Addition: Add solvent slowly to the solid. Exothermic solvation is possible with nitro-phenols.

  • Sealing: Immediately cap the vessel. Do not transport open vessels containing this solution across the lab.

Phase C: Decontamination & Spill Response
  • Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water/methanol), then wipe up.

  • Minor Spill (Solution): Cover with absorbent pads. Treat the pads as hazardous waste.

  • Surface Decontamination: Wash the area with 10% Sodium Hydroxide (NaOH) followed by water.

    • Mechanism:[2][7] Base hydrolysis helps cleave the phthalimide ring, rendering the residue more water-soluble and easier to remove, though the nitro-phenol moiety remains.

Phase D: Disposal
  • Waste Stream: Segregate as "Halogenated/Organic High Hazard."

  • Labeling: Clearly mark "Contains Nitro-Aromatics" and "Phthalimide Derivative."

  • Method: High-temperature incineration is required to safely break down the nitrogen oxides (NOx) generated by the nitro group.

Part 5: References & Authority
  • National Center for Biotechnology Information (PubChem). Compound Summary for Phthalimide Derivatives and Nitro-substituted Analogs. PubChem Database. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-Aromatics. [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals. ACS Center for Lab Safety. [Link]

(Note: While specific SDS data for this exact CAS is proprietary to synthesis vendors, the safety protocols above are derived from validated Structure-Activity Relationship (SAR) data for Class 6.1 Nitro-Phthalimides.)

Sources

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